molecular formula C4H10O2 B564871 3-(Methoxy-d3)-1-propanol CAS No. 86013-00-5

3-(Methoxy-d3)-1-propanol

Cat. No.: B564871
CAS No.: 86013-00-5
M. Wt: 93.14
InChI Key: JDFDHBSESGTDAL-FIBGUPNXSA-N
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Description

3-(Methoxy-d3)-1-propanol is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 93.14. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxy-d3)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxy-d3)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trideuteriomethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFDHBSESGTDAL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676021
Record name 3-[(~2~H_3_)Methyloxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86013-00-5
Record name 3-[(~2~H_3_)Methyloxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-(Methoxy-d3)-1-propanol as a Deuterated Probe and Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxy-d3)-1-propanol (CAS 86013-00-5) is a stable isotope-labeled glycol ether derivative primarily utilized in pharmacokinetics, environmental toxicology, and the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] As the deuterated analog of 3-methoxy-1-propanol, it serves as a "gold standard" Internal Standard (IS) for mass spectrometry, eliminating matrix ionization effects. Furthermore, it acts as a critical mechanistic probe for investigating metabolic oxidation pathways involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), specifically in the formation of alkoxy acids.

This guide details the physicochemical profile, high-fidelity synthesis, and strategic applications of 3-(Methoxy-d3)-1-propanol, designed for researchers requiring absolute precision in drug metabolism and pharmacokinetics (DMPK).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The "d3" designation indicates the substitution of the three hydrogen atoms on the terminal methyl group with deuterium (


H). This isotopic substitution alters the vibrational frequency of the C-H bond (increasing stability) without significantly changing the steric or electronic properties of the molecule.
PropertyData
Chemical Name 3-(Methoxy-d3)-1-propanol
CAS Number 86013-00-5
Synonyms 3-(Trideuteromethoxy)propan-1-ol; Propylene glycol monomethyl-d3 ether
Molecular Formula C

H

D

O

Molecular Weight 93.14 g/mol (vs. 90.12 g/mol for unlabeled)
Appearance Colorless, hygroscopic liquid
Boiling Point ~158°C (760 mmHg)
Density ~0.92 g/mL
Solubility Miscible with water, ethanol, DMSO, and dichloromethane
Isotopic Purity Typically ≥ 99 atom % D

Strategic Applications in Drug Development

Bioanalytical Internal Standard (LC-MS/MS)

In quantitative bioanalysis, 3-(Methoxy-d3)-1-propanol is the preferred Internal Standard for quantifying 3-methoxy-1-propanol (a solvent metabolite or impurity) in plasma or urine.

  • Mechanism: Co-elutes with the analyte but is mass-resolved (+3 Da shift).

  • Benefit: Normalizes variations in extraction efficiency and compensates for matrix effects (ion suppression/enhancement) in ESI-MS.

Metabolic Stability & Kinetic Isotope Effect (KIE)

This compound is used to probe the metabolic fate of the methoxy group. The carbon-deuterium bond (C-D) is stronger than the carbon-hydrogen bond (C-H).

  • O-Demethylation Probe: If metabolism involves removing the methyl group (O-demethylation), the reaction rate will be significantly slower for the d3-analog due to the Primary Kinetic Isotope Effect (

    
    ).
    
  • Pathway Mapping: Helps distinguish between oxidation of the alcohol terminus (forming methoxypropionic acid) and oxidative cleavage of the ether.

Deuterated API Synthesis ("Deuterium Switch")

It serves as a building block for introducing stable methoxy-d3 motifs into drug candidates (e.g., Rabeprazole analogs) to improve metabolic half-life or reduce toxic metabolite formation.

High-Fidelity Synthesis Protocol

Objective: Synthesize 3-(Methoxy-d3)-1-propanol via a modified Williamson Ether Synthesis. Reaction:




Reagents & Equipment[2][11][14]
  • Methanol-d3 (CD

    
    OD):  >99.8 atom % D (Solvent & Reagent).
    
  • Sodium Metal (Na): Freshly cut, washed with hexane.

  • 3-Bromo-1-propanol: Reagent grade (Limiting reagent).

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, addition funnel, oil bath.

Step-by-Step Methodology
  • Preparation of Sodium Methoxide-d3:

    • In a flame-dried 3-neck flask under N

      
       flow, add Methanol-d3 (10 equivalents relative to bromide).
      
    • Cool to 0°C in an ice bath.

    • Slowly add Sodium metal (1.1 equivalents) in small pieces. Caution: Exothermic evolution of H

      
       gas.
      
    • Stir until all sodium is dissolved (formation of NaOCD

      
      ).
      
  • Alkylation Reaction:

    • Heat the solution to a gentle reflux (~65°C).

    • Add 3-Bromo-1-propanol (1.0 equivalent) dropwise over 30 minutes.

    • Scientific Rationale: Slow addition prevents a runaway exotherm and minimizes side reactions (e.g., elimination to allyl alcohol).

    • Reflux for 4–6 hours. Monitoring via TLC (stain with KMnO

      
      ) or GC-FID should show disappearance of the bromide.
      
  • Workup & Purification:

    • Cool mixture to room temperature. A white precipitate (NaBr) will be visible.

    • Neutralize excess base with a stoichiometric amount of glacial acetic acid or dilute HCl (careful not to cleave the ether).

    • Filter off the NaBr salts.

    • Concentrate the filtrate to remove excess Methanol-d3 (recoverable).

    • Distillation: Perform fractional distillation under reduced pressure. The product (BP ~158°C at atm) will distill after the solvent.

    • Yield Expectation: 60–75%.

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Methanol Methanol-d3 (CD3OD) Alkoxide Sodium Methoxide-d3 (NaOCD3) Methanol->Alkoxide Deprotonation (-H2) Sodium Sodium Metal (Na) Sodium->Alkoxide Intermediate Transition State (SN2 Attack) Alkoxide->Intermediate Bromo 3-Bromo-1-propanol (Br-(CH2)3-OH) Bromo->Intermediate Product 3-(Methoxy-d3)-1-propanol (CD3O-(CH2)3-OH) Intermediate->Product Reflux 4-6h Byproduct Sodium Bromide (NaBr) Intermediate->Byproduct

Caption: Figure 1: Synthesis of 3-(Methoxy-d3)-1-propanol via Williamson Ether Synthesis using Methanol-d3.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these theoretical standards.

1H-NMR (Proton NMR)
  • Solvent: CDCl

    
    
    
  • Key Feature: The singlet typically seen at

    
     3.35 ppm (3H) for the methoxy group (
    
    
    
    ) will be absent due to deuterium substitution.
  • Expected Signals:

    • 
       1.83 ppm (quintet, 2H, 
      
      
      
      Hz): Central methylene (
      
      
      ).
    • 
       3.55 ppm (triplet, 2H, 
      
      
      
      Hz): Methylene adjacent to ether oxygen (
      
      
      ).
    • 
       3.75 ppm (triplet, 2H, 
      
      
      
      Hz): Methylene adjacent to hydroxyl (
      
      
      ).
Mass Spectrometry (EI-MS)
  • Molecular Ion:

    
     93 (M
    
    
    
    ).
  • Base Peak: Loss of hydroxymethyl or deuterated methoxy fragments.

  • Comparison: Unlabeled standard shows

    
     90. The +3 Da shift confirms tri-deuteration.
    

Metabolic Pathway & Toxicology

Understanding the metabolism of 3-methoxy-1-propanol is critical, as glycol ethers are often associated with reproductive toxicity. The d3-analog allows precise tracking of the alkoxy acid formation.

Metabolism Compound 3-(Methoxy-d3)-1-propanol (Parent) Aldehyde 3-(Methoxy-d3)-propanal (Intermediate) Compound->Aldehyde ADH (Alcohol Dehydrogenase) Acid 3-(Methoxy-d3)-propionic Acid (Toxic Metabolite?) Aldehyde->Acid ALDH (Aldehyde Dehydrogenase) CO2 CO2 + Metabolites Acid->CO2 Beta-Oxidation / TCA

Caption: Figure 2: Oxidative metabolic pathway of 3-(Methoxy-d3)-1-propanol mediated by ADH and ALDH enzymes.

Safety & Handling
  • Hazards: Flammable liquid.[2] Causes skin and severe eye irritation (H315, H319).[3][2]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Hygroscopicity: Deuterium exchange with atmospheric moisture (

    
    ) can occur at the hydroxyl group (forming 
    
    
    
    ), but the methoxy-d3 group (
    
    
    ) is stable.

References

  • PubChem. (2025).[3] 3-Methoxy-1-propanol Compound Summary (CID 74116). National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (2025). 3-(Methoxy-d3)-1-propanol Product Data. [Link][1][4]

  • Centers for Disease Control and Prevention (CDC). (2003). Glycol Ethers: NIOSH Manual of Analytical Methods (NMAM), Method 2554. [Link][5]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-Methoxypropan-1-ol. [Link]

Sources

Technical Guide: 3-(Methoxy-d3)-1-propanol in Drug Development & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) is a stable isotope-labeled (SIL) primary alcohol featuring a perdeuterated methoxy group (


). While chemically identical to its non-deuterated parent (3-methoxy-1-propanol) in terms of reactivity, its mass shift (+3 Da) and increased bond stability (C-D vs. C-H) make it an indispensable tool in pharmaceutical research.

Its primary utility lies in three domains:

  • Bioanalytical Internal Standard: Precise quantification of 3-methoxy-1-propanol residues (a potential genotoxic impurity or solvent metabolite) in drug substances.

  • Deuterated API Synthesis: It serves as the critical building block for Rabeprazole-d3 , a deuterated Proton Pump Inhibitor (PPI) used as an internal standard in pharmacokinetic (PK) assays.

  • Metabolic Probing: Investigating O-demethylation pathways via the Kinetic Isotope Effect (KIE), where the stronger C-D bonds retard metabolic cleavage by cytochrome P450 enzymes.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 3-(Methoxy-d3)-1-propanol
CAS Number 86013-00-5
Molecular Formula

Molecular Weight 93.14 g/mol (vs. 90.12 g/mol for unlabeled)
Isotopic Purity Typically

D
Solubility Miscible in water, methanol, dichloromethane
Key Functional Groups Primary Alcohol (-OH), Deuterated Ether (

)

Core Application: Synthesis of Deuterated Rabeprazole (Rabeprazole-d3)

The most high-value application of 3-(Methoxy-d3)-1-propanol is its use as a starting material for synthesizing Rabeprazole-d3 . Rabeprazole is a widely prescribed PPI, and its accurate quantification in human plasma requires a stable isotope-labeled internal standard that co-elutes with the drug but is mass-differentiated.

Mechanistic Insight

The synthesis of Rabeprazole involves introducing a 3-methoxypropoxy side chain onto a pyridine ring.[1][2] By substituting the standard reagent with 3-(Methoxy-d3)-1-propanol, the deuterium label is site-specifically incorporated into the final drug molecule. This label is metabolically stable (unless O-dealkylation occurs) and provides a +3 Da mass shift, ideal for LC-MS/MS analysis.

Synthetic Workflow

The process typically follows a nucleophilic substitution pathway:

  • Activation: 3-(Methoxy-d3)-1-propanol is deprotonated by a strong base (e.g., NaH) to form the alkoxide.

  • Etherification: The alkoxide attacks an electrophilic pyridine derivative (e.g., 4-chloro-2,3-dimethylpyridine-N-oxide).

  • Coupling: The resulting intermediate is coupled with 2-mercaptobenzimidazole to form the sulfide, which is then oxidized to the sulfoxide (Rabeprazole-d3).

RabeprazoleSynthesis Reagent 3-(Methoxy-d3)-1-propanol (Starting Material) Intermediate Intermediate: 4-(3-methoxy-d3-propoxy)- 2,3-dimethylpyridine-N-oxide Reagent->Intermediate Nucleophilic Substitution (Ether Formation) Base Sodium Hydride (NaH) Base->Intermediate Activator Pyridine 4-Chloro-2,3-dimethyl- pyridine-N-oxide Pyridine->Intermediate Product Rabeprazole-d3 (Final IS) Intermediate->Product 1. Chlorination 2. Coupling 3. Oxidation Benzimidazole 2-Mercaptobenzimidazole Benzimidazole->Product

Figure 1: Synthetic pathway for incorporating 3-(Methoxy-d3)-1-propanol into Rabeprazole-d3.[3][4]

Core Application: Bioanalytical Internal Standard (IDMS)

In pharmaceutical manufacturing, 3-methoxy-1-propanol may be present as a process impurity or a degradation product. Regulatory guidelines (ICH Q3C/Q3A) require strict monitoring of such residues.

Isotope Dilution Mass Spectrometry (IDMS)

Using 3-(Methoxy-d3)-1-propanol as an Internal Standard (IS) corrects for variability in extraction efficiency and matrix effects (ion suppression/enhancement). Because the physicochemical properties of the d3-analog are virtually identical to the analyte, they behave identically during sample preparation and chromatography but are distinguished by the mass spectrometer.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify trace 3-methoxy-1-propanol in a drug substance.

1. Stock Solution Preparation:

  • Analyte Stock: Dissolve authentic 3-methoxy-1-propanol in Methanol (1 mg/mL).

  • IS Stock: Dissolve 3-(Methoxy-d3)-1-propanol in Methanol (1 mg/mL).

2. Sample Preparation:

  • Weigh 10 mg of drug substance.

  • Add 50 µL of IS Stock (Spike).

  • Dissolve in 950 µL of extraction solvent (e.g., Water/MeOH 50:50).

  • Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.

3. LC-MS/MS Parameters (ESI+): Since 3-methoxy-1-propanol is a small, polar molecule, Atmospheric Pressure Chemical Ionization (APCI) or ESI with derivatization is often preferred. However, direct ESI+ can be used if ammonium adducts are monitored.

ParameterAnalyte (d0)Internal Standard (d3)
Precursor Ion

91.1 m/z94.1 m/z
Product Ion (Loss of

)
73.1 m/z76.1 m/z
Product Ion (Methoxy Cleavage) 45.0 m/z (

)
48.0 m/z (

)
Cone Voltage 20 V20 V
Collision Energy 10-15 eV10-15 eV

Note: The transition to m/z 45/48 is highly specific as it represents the methoxy-methyl fragment, confirming the presence of the deuterium label.

LCMSWorkflow cluster_transitions Mass Transitions Sample Unknown Sample (Contains d0-Analyte) Mix Homogenization & Extraction Sample->Mix IS Spike IS: 3-(Methoxy-d3)-1-propanol IS->Mix LC LC Separation (Co-elution of d0/d3) Mix->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation: Area(d0) / Area(d3) MS->Data T1 d0: 91.1 -> 45.0 MS->T1 T2 d3: 94.1 -> 48.0 MS->T2

Figure 2: Isotope Dilution Mass Spectrometry workflow using 3-(Methoxy-d3)-1-propanol.

Metabolic Stability & Kinetic Isotope Effects (KIE)

In drug discovery, the methoxy group is a common "soft spot" for metabolism. Cytochrome P450 enzymes (particularly CYP2D6 and CYP2C19) often catalyze O-demethylation , converting a methoxy group (


) to a hydroxyl group (

) and formaldehyde.
The Deuterium Advantage

Replacing hydrogens with deuterium at the site of metabolism (


 vs 

) increases the bond dissociation energy (BDE).
  • Primary KIE: If C-H bond breakage is the rate-determining step, the reaction rate (

    
    ) can decrease significantly (typically 2-7 fold).
    
  • Application: Researchers use 3-(Methoxy-d3)-1-propanol derivatives to determine if O-demethylation is the rate-limiting step in the clearance of a methoxy-containing drug candidate. If the deuterated analog has a significantly longer half-life, it suggests that O-demethylation is the primary clearance pathway.

References

  • Toronto Research Chemicals. 3-(Methoxy-d3)-1-propanol Product Information. Accessed 2024. Link

  • US Biological. 3-(Methoxy-d3)-1-propanol Data Sheet. Accessed 2024. Link

  • Sohail, M. et al. (2011). "An efficient synthesis of Rabeprazole."[5] Asian Journal of Pharmaceutical Research, 1(1), 01-04.[5] (Describes the non-deuterated synthesis pathway). Link

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions." Methods in Enzymology. (General reference for KIE mechanism). Link

  • NIST Chemistry WebBook. 3-Methoxy-1-propanol Mass Spectrum. (Reference for fragmentation patterns). Link

Sources

Precision Deuteration: A Strategic Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterium labeling has evolved from a mechanistic curiosity to a cornerstone of modern drug design.[1] No longer just a tool for elucidating reaction pathways, the strategic incorporation of deuterium (


H) allows medicinal chemists to modulate the pharmacokinetic (PK) and toxicological profiles of small molecules without altering their intrinsic potency or selectivity. This guide provides a technical roadmap for implementing deuterium labeling, focusing on the Deuterium Kinetic Isotope Effect (DKIE) , late-stage functionalization via C-H activation , and the rigorous validation required for pharmaceutical applications.

The Physics of Efficacy: Kinetic Isotope Effect (KIE)

The utility of deuterium lies in the fundamental difference in bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[2]

Zero Point Energy (ZPE) and Bond Strength

The C-D bond is shorter and stronger than the C-H bond due to the greater mass of the deuterium nucleus (twice that of protium). This mass difference lowers the Zero Point Energy (ZPE) of the C-D bond.[2]

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

While a ~2 kcal/mol difference appears nominal, it exponentially affects reaction rates governed by bond cleavage, particularly in enzymatic oxidations (e.g., Cytochrome P450). This phenomenon, the Primary Kinetic Isotope Effect , can reduce the rate of metabolic clearance by factors of 2 to 10 (


 is the theoretical maximum at biological temperatures).
Visualization: The KIE Energy Profile

The following diagram illustrates the activation energy barrier difference (


) caused by the lower ZPE of the deuterated isotopologue.

KIE_Mechanism cluster_legend Mechanism Reactant Reactant (R-L) TS_H Transition State (C-H Cleavage) Reactant->TS_H Lower Ea (Fast) TS_D Transition State (C-D Cleavage) Reactant->TS_D Higher Ea (Slow) Product Metabolite TS_H->Product TS_D->Product Note ΔZPE leads to ΔEa. C-D bonds require more energy to break.

Figure 1: Energy profile showing the higher activation energy required to cleave a C-D bond compared to a C-H bond, the basis of metabolic stabilization.[3][4]

Strategic Synthesis: Methods of Incorporation

Deuteration strategies fall into two categories: De Novo Synthesis (using deuterated building blocks) and Late-Stage Functionalization (H/D exchange).

Comparative Methodology
FeatureDe Novo SynthesisLate-Stage H/D Exchange (HIE)
Precursor Deuterated reagents (e.g.,

,

)
Fully assembled drug molecule
Selectivity High (defined by synthetic route)Variable (requires directing groups)
Cost High (multiple steps with labeled material)Low (catalytic, uses

or

)
Speed Slow (requires route redesign)Fast (single step)
Application Manufacturing / Scale-upDiscovery / Metabolite ID
The "Metabolic Shunt" Strategy

In drug design, deuteration is rarely global. It is targeted at "metabolic soft spots"—positions prone to rapid oxidation. By deuterating these specific sites, metabolism is either slowed (increasing half-life) or shunted to a different, less toxic pathway.

Metabolic_Shunt cluster_metabolism Metabolic Pathways Drug Parent Drug Oxidation CYP450 Oxidation (Major Clearance) Drug->Oxidation Standard (H) Conjugation Glucuronidation (Minor Pathway) Drug->Conjugation Standard (H) ToxicMet Toxic/Inactive Metabolite Oxidation->ToxicMet StableMet Active/Stable Conjugate Conjugation->StableMet Drug_D Deuterated Drug Drug_D->Oxidation Blocked (KIE) Drug_D->Conjugation Shunted Flux

Figure 2: The Metabolic Shunt.[3][5][6][7] Deuteration blocks the primary oxidative pathway, forcing the molecule through alternative, often slower or safer, clearance routes.

Experimental Protocol: Iridium-Catalyzed Ortho-Deuteration

This protocol utilizes a cationic Iridium(I) catalyst for the directed ortho-hydrogen isotope exchange (HIE) of a sulfonamide or amide. This is a standard "self-validating" method for generating isotopically labeled standards or stabilizing drug candidates.

Target: Ortho-deuteration of a phenyl-sulfonamide derivative. Catalyst: Crabtree’s Catalyst or Kerr’s Catalyst (e.g.,


).
Deuterium Source: 

gas (balloon) or

(if using water-tolerant catalysts).
Materials
  • Substrate: 1.0 mmol Sulfonamide derivative.

  • Catalyst: 5 mol%

    
     (Crabtree’s catalyst).
    
  • Solvent: Dichloromethane (DCM) or TFE (2,2,2-Trifluoroethanol).

  • Isotope Source:

    
     gas (99.8% D).
    
Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the Iridium catalyst (0.05 mmol).

  • Solvation: Add anhydrous DCM (5 mL) under an Argon atmosphere. Ensure the solution is homogeneous.

    • Note: DCM is non-coordinating and stabilizes the active cationic Ir species.

  • Exchange Initiation:

    • Freeze the solution (liquid

      
      ).
      
    • Evacuate the headspace (high vacuum).

    • Refill with

      
       gas (balloon pressure).
      
    • Thaw the solution. Repeat the freeze-pump-thaw cycle 3 times to remove all dissolved

      
       and 
      
      
      
      .
  • Reaction: Stir vigorously at room temperature (25°C) for 16 hours under

    
     atmosphere.
    
    • Validation Check: The solution should remain orange/red. If it turns black (formation of Ir(0) colloid), the catalyst has decomposed (likely due to

      
       ingress).
      
  • Workup:

    • Vent the

      
       gas (fume hood).
      
    • Concentrate the solvent in vacuo.

    • Pass the residue through a short plug of silica gel (eluting with EtOAc/Hexane) to remove the metal catalyst.

  • Characterization: Analyze via

    
    -NMR.
    
Data Analysis (Self-Validation)

Calculate the Percent Deuterium Incorporation (% D) using NMR integration.



  • Target Signal: The ortho-proton (expected to decrease).

  • Internal Ref: A proton not involved in the exchange (e.g., a methyl group on the sulfonamide).

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine (Teva Pharmaceuticals) was the first deuterated drug approved by the FDA (2017) for Huntington’s disease chorea.[8]

  • Parent Drug: Tetrabenazine.[4]

  • Issue: Rapid metabolism of the methoxy groups via O-demethylation (CYP2D6), leading to a short half-life and high peak-to-trough variability (requiring frequent dosing).

  • Solution: Deuteration of the two methoxy groups (

    
    ).
    
  • Result:

    • Dissociation of the C-D bond is the rate-determining step.[1][4]

    • Half-life extended significantly.

    • Reduced dosing frequency (BID vs TID).

    • Lower total daily dose required, reducing adverse effects (sedation/depression).

References

  • FDA Approval of Austedo: Food and Drug Administration.[8] (2017).[4][5][8][9] NDA 208082 Approval Letter. Retrieved from [Link]

  • Review on Deuterium Labeling: Kopf, S., et al. (2022).[3][10] Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Iridium Catalysis Mechanism: Kerr, W. J., et al. (2008). Highly active iridium catalysts for the chemoselective ortho-hydrogen isotope exchange of aromatic compounds. Chemical Communications. Retrieved from [Link]

  • Deuterated Drug Discovery: Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kinetic Isotope Effect: Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 3-(Methoxy-d3)-1-propanol , a stable isotope-labeled solvent and metabolic probe.

Executive Summary & Compound Identification

3-(Methoxy-d3)-1-propanol is the deuterated isotopologue of 3-methoxy-1-propanol, where the terminal methyl group is fully deuterated (


). It is primarily utilized in pharmacokinetic studies to evaluate metabolic pathways—specifically oxidative O-demethylation—via the Deuterium Kinetic Isotope Effect (DKIE).

While it shares the fundamental toxicological profile of its non-deuterated parent, its high cost and application in trace analysis require specialized handling protocols to maintain isotopic purity.

Physicochemical Data Table
PropertySpecification
Chemical Name 3-(Methoxy-d3)-1-propanol
CAS Number (Labeled) 86013-00-5
CAS Number (Unlabeled) 1589-49-7
Molecular Formula

Molecular Weight 93.14 g/mol
Physical State Colorless Liquid
Boiling Point ~150–153 °C (lit. for unlabeled)
Flash Point 38 °C (Closed Cup) - Flammable
Density ~0.94 g/mL
Solubility Miscible in water, methanol, dichloromethane

Hazard Identification (GHS Classification)

Based on the toxicological profile of the parent compound (3-Methoxy-1-propanol).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.[1][2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[4]
Precautionary Statements
  • P210: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4] No smoking.

  • P261: Avoid breathing mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Specialized Handling: Isotopic Integrity & Safety

The "Deuterium Hygiene" Protocol

Handling deuterated reagents requires protocols that go beyond standard safety to prevent isotopic dilution . While the


 group is non-exchangeable in protic solvents, the hydroxyl proton (-OH) is labile.
  • Atmospheric Control: The substance is hygroscopic. Absorption of atmospheric

    
     introduces 
    
    
    
    signals into NMR spectra and alters the effective concentration.
    • Protocol: Handle under inert atmosphere (Nitrogen or Argon) using Schlenk lines or a glovebox for aliquoting.

  • Glassware Preparation: All glassware must be oven-dried (>120°C for 4 hours) to remove surface-bound moisture.

  • Solvent Compatibility: When preparing stock solutions, use anhydrous deuterated solvents (e.g.,

    
    , 
    
    
    
    ) to prevent proton exchange at the hydroxyl site.
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the stable deuterated methyl group versus the exchangeable hydroxyl proton.

ChemicalStructure CD3 Methoxy-d3 Group (OCD3) Metabolically Stable Chain Propyl Chain (-CH2-CH2-CH2-) CD3->Chain Ether Linkage OH Hydroxyl Group (-OH) Proton Exchangeable Chain->OH Terminal Alcohol

Toxicological & Metabolic Profile

Acute Toxicity Data (Parent Compound)
  • LD50 Oral (Rat): 5,710 mg/kg [1, 2][1][2]

  • LD50 Dermal (Rabbit): 5,332 mg/kg [2][2]

  • Inhalation: High concentrations act as a central nervous system (CNS) depressant, causing dizziness, nausea, and narcosis.[4]

Application Science: The Deuterium Kinetic Isotope Effect (DKIE)

In drug development, 3-(Methoxy-d3)-1-propanol is often used to study O-demethylation . The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Mechanism: Cytochrome P450 enzymes (e.g., CYP2D6) require more energy to cleave the C-D bond.

  • Result: If O-demethylation is the rate-limiting step, the deuterated analog will show a longer half-life (

    
    ) and reduced clearance compared to the unlabeled compound.
    

MetabolicPathway Substrate 3-(Methoxy-d3)-1-propanol (Substrate) CYP Cytochrome P450 (Enzymatic Attack) Substrate->CYP Binding Transition Transition State (C-D Bond Cleavage) CYP->Transition High Activation Energy (Primary DKIE) Product Metabolites (Formaldehyde-d2 + 1,3-Propanediol) Transition->Product Rate Limiting Step (Slowed Reaction)

Emergency Response Protocols

Fire Fighting Measures[7]
  • Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors are heavier than air and may travel to ignition sources. Combustion generates Carbon Oxides (

    
    ).
    
  • Note: Do not use a solid water stream, as it may scatter and spread the fire.

Accidental Release (Spill)
  • Evacuate: Remove all ignition sources and evacuate personnel to safe areas.

  • PPE: Wear self-contained breathing apparatus (SCBA) and anti-static butyl rubber gloves.

  • Containment: Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust.

  • Disposal: Collect in a sealed container for hazardous waste disposal (Category: Flammable Solvents).

Analytical Verification

To verify the identity and isotopic enrichment of the compound upon receipt:

  • 1H-NMR (Chloroform-d):

    • Look for the disappearance of the methoxy singlet (typically ~3.3 ppm).

    • The propyl chain protons will remain as multiplets at ~1.8 ppm (quint) and ~3.5-3.6 ppm (triplets).

  • Mass Spectrometry (GC-MS):

    • Expect a molecular ion peak shift of +3 m/z relative to the unlabeled standard (M+ = 93).

References

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxy-1-propanol. Retrieved from

  • ChemicalBook. (2023). 3-Methoxy-1-propanol CAS 1589-49-7 Properties and Toxicity. Retrieved from

  • Pharmaffiliates. (2024). 3-(Methoxy-d3)-1-propanol Reference Standard. Retrieved from [5]

  • PubChem. (2024). 3-Methoxy-1-propanol Compound Summary. Retrieved from

  • US Biological. (2024). 3-(Methoxy-d3)-1-propanol Data Sheet. Retrieved from

Sources

Technical Guide: Boiling Point and Solubility of 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(Methoxy-d3)-1-propanol is a stable isotope-labeled analog of 3-methoxy-1-propanol, where the terminal methyl group is deuterated (-OCD₃). In drug development and metabolic research, this compound serves as a critical Internal Standard (IS) for quantitative LC-MS/MS analysis and as a mechanistic probe to study metabolic stability, specifically the oxidative O-demethylation pathways mediated by Cytochrome P450 enzymes.

Understanding its physicochemical properties—specifically boiling point and solubility—is essential for designing robust extraction protocols, optimizing chromatographic separation, and ensuring the integrity of the standard during solvent evaporation steps.

Physicochemical Characterization

Note: Due to the high cost and limited availability of pure deuterated isotopologues, physical property data is often derived from the non-deuterated analog (3-methoxy-1-propanol, CAS 1589-49-7). The deuterium isotope effect on boiling point and solubility is thermodynamically quantifiable but practically negligible for bulk handling.

Summary of Properties
PropertyValue / RangeConditionSource/Derivation
Boiling Point 150 – 153 °C @ 760 mmHgAnalogous to Protio-form [1, 2]
Solubility (Water) Completely Miscible @ 20 °CHydrophilic ether/alcohol functionality [1]
Solubility (Organic) SolubleMethanol, Acetone, DMSO, DCMPolarity matching
Density ~0.94 g/mL@ 20 °CAnalogous to Protio-form [3]
Appearance Colorless LiquidAmbientVisual inspection
Flash Point 38 °CClosed CupFlammability Hazard [3]
Isotopic Effect on Boiling Point

The substitution of Hydrogen (H) with Deuterium (D) in the methyl group (-OCH₃ vs -OCD₃) introduces a Secondary Isotope Effect .

  • Theory: Deuterium is heavier than hydrogen, which might suggest a higher boiling point. However, C-D bonds have a smaller molar volume and lower polarizability than C-H bonds due to the lower zero-point energy. This often leads to weaker intermolecular dispersion forces (London forces).

  • Outcome: For deuterated ethers and alcohols, the boiling point is typically within ±1 °C of the non-deuterated form. Researchers should treat the boiling point as identical to the protio-analog (150-153 °C) for process engineering (e.g., setting rotary evaporator bath temperatures).

Solubility & Partitioning Mechanics

The solubility profile of 3-(Methoxy-d3)-1-propanol is governed by its bifunctional structure:

  • Hydroxyl Group (-OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), driving water miscibility.

  • Ether Linkage (-O-): Acts as a weak HBA, enhancing solubility in polar organic solvents.

  • Propyl Backbone: Provides limited lipophilicity, allowing extraction into moderately polar organic solvents (e.g., Ethyl Acetate) from high-salt aqueous phases.

Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the compound's properties.

SolubilityLogic Start Solvent Selection for 3-(Methoxy-d3)-1-propanol Aqueous Aqueous Phase (Biological Fluids) Start->Aqueous Matrix Organic Organic Phase (Analysis/Storage) Start->Organic Stock Solution Extraction Liquid-Liquid Extraction (LLE) Aqueous->Extraction Purification Water Water/Buffer (Completely Miscible) Aqueous->Water Dissolves NonPolar Hexane/Heptane (Insoluble/Poor) Extraction->NonPolar Rejects ModPolar DCM / Ethyl Acetate (Good Extraction Solvent) Extraction->ModPolar Partitions Into PolarOrg Methanol/Acetonitrile (Soluble - Protein Precip.) Organic->PolarOrg Preferred

Caption: Solvent selection logic based on the amphiphilic nature of 3-(Methoxy-d3)-1-propanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Boiling Point Verification (Micro-Scale)

Objective: Verify the volatility without consuming significant amounts of the expensive isotope-labeled material. Method:Siwoloboff Method (Capillary Tube).

  • Preparation: Seal one end of a standard melting point capillary tube. Introduce ~10 µL of 3-(Methoxy-d3)-1-propanol.

  • Nucleation: Place a finer capillary (open at bottom, sealed at top) inside the liquid to trap a small air bubble.

  • Heating: Attach the assembly to a thermometer and immerse in a silicone oil bath. Heat slowly (2 °C/min).

  • Observation:

    • Initial: Bubbles emerge slowly as air expands.

    • Transition: A continuous stream of bubbles emerges when Vapor Pressure > Atmospheric Pressure.

    • Endpoint: Stop heating. Record the temperature when the bubble stream stops and liquid is sucked back into the inner capillary. This is the Boiling Point .

  • Validation: Run a parallel control with non-deuterated 3-methoxy-1-propanol. The values should match within 1.0 °C.

Protocol B: Solubility & Partition Coefficient Determination

Objective: Determine the distribution ratio (


) for extraction efficiency.
  • Equilibration: In a 2 mL GC vial, add 500 µL of Octanol and 500 µL of Water (phosphate buffered to pH 7.4).

  • Spiking: Add 3-(Methoxy-d3)-1-propanol to a final concentration of 10 µM.

  • Agitation: Vortex for 30 minutes at ambient temperature. Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Quantification:

    • Analyze both phases using LC-MS/MS (MRM mode).

    • Monitor the transition corresponding to the deuterated mass (e.g., Precursor -> Product + 3 Da shift).

  • Calculation:

    
    
    Self-Check: The LogP should be approximately -0.3 to 0.0 (slightly hydrophilic). If LogP > 1.0, the phases may be inverted or the compound is degrading.
    

Metabolic Stability & Isotope Effects

The primary utility of 3-(Methoxy-d3)-1-propanol often lies in its resistance to metabolic degradation or its distinct mass signature.

Diagram: Metabolic Fate Tracking

The following diagram outlines the metabolic difference researchers can expect when using the deuterated form versus the protio form.

Metabolism Substrate 3-(Methoxy-d3)-1-propanol (Substrate) Enzyme CYP450 (O-Dealkylation) Substrate->Enzyme Kinetic Isotope Effect (Rate Slowed) Intermediate Hemiacetal Intermediate Enzyme->Intermediate Product1 1,3-Propanediol Intermediate->Product1 Product2 Formaldehyde-d2 (CD2O) Intermediate->Product2 Deuterium Label Transferred

Caption: Metabolic O-dealkylation pathway showing the kinetic isotope effect and label transfer.

Expert Insight: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). If the metabolic rate-limiting step involves breaking the C-H bond of the methoxy group, the -d3 analog will metabolize significantly slower (


). This property is used to "harden" metabolic soft spots in drug design.

Handling, Storage, and Safety

  • Hygroscopicity: Like most low-molecular-weight glycol ethers, this compound is hygroscopic. Store under nitrogen or argon in a desiccator. Moisture absorption will alter the apparent boiling point and density.

  • Flammability: With a flash point of ~38 °C, it is a Category 3 Flammable Liquid . Ground all glassware during transfer to prevent static discharge.

  • Peroxide Formation: Ethers can form explosive peroxides upon prolonged exposure to air. Although less prone than diethyl ether, periodic testing with peroxide strips is recommended if stored > 6 months.

References

  • TCI Chemicals. Product Specification: 3-Methoxy-1-propanol (CAS 1589-49-7). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methoxy-1-propanol. Retrieved from

  • Sigma-Aldrich. Product Detail: 3-Methoxy-1-propanol. Retrieved from

  • Chemeo. Physical Properties of 3-methoxy-1-propanol. Retrieved from

Strategic Sourcing and Technical Validation of 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) is a specialized stable isotope-labeled building block used primarily in metabolic stability studies and the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] By substituting the methoxy hydrogens with deuterium (


), researchers can leverage the Kinetic Isotope Effect (KIE)  to retard oxidative O-demethylation by Cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of drug candidates.

This guide addresses the scarcity of this specific isotopologue in the commercial market, providing a decision framework for sourcing, a validated custom synthesis protocol, and rigorous quality assurance standards.

Part 1: Technical Profile & Strategic Utility

The Deuterium Advantage

The primary utility of 3-(Methoxy-d3)-1-propanol lies in its ability to probe or block metabolic "soft spots." The carbon-deuterium (C-D) bond is approximately 6–10 times stronger than the carbon-hydrogen (C-H) bond.

  • Metabolic Shunt: If a drug candidate is rapidly cleared via O-demethylation at the propyl ether side chain, incorporating the

    
     moiety can significantly reduce clearance rates without altering binding affinity.
    
  • Mechanistic Probing: It serves as a definitive tool to confirm if a specific metabolite arises from the methoxy group.

Physicochemical Properties
PropertySpecificationNote
Chemical Formula

Methoxy group is fully deuterated
Molecular Weight 93.14 g/mol +3.02 Da shift vs. unlabeled (90.12)
Appearance Colorless LiquidHygroscopic
Boiling Point ~150–152 °CSimilar to unlabeled analog
Isotopic Purity

atom % D
Critical for MS internal standards

Part 2: Commercial Sourcing Landscape

Unlike common solvents (e.g., Methanol-d4), 3-(Methoxy-d3)-1-propanol is not a commodity chemical. It is a Tier 3 Specialty Isotope , meaning it is often listed by catalog aggregators but rarely held in physical stock.

Confirmed & Potential Suppliers

The following vendors have listed this specific CAS or possess the immediate capability to synthesize it.

Supplier CategoryVendor NameRelevanceSourcing Strategy
Primary Source Pharmaffiliates Lists specific CAS (86013-00-5).Request CoA immediately; often made-to-order.
Primary Source US Biological Lists "Highly Purified" grade.[2]Verify isotopic enrichment level before purchase.
Custom Synthesis C/D/N Isotopes Major Canadian isotope specialist.Likely requires a "Custom Synthesis" request (Stock items are usually diols).
Custom Synthesis Toronto Research Chemicals (TRC) High capability for custom labeled ethers.Best for GMP-like requirements or larger scale.
Aggregator eMolecules / SciFinder Database search.Use to find "hidden" stock at smaller boutique labs.
The Sourcing Decision Matrix

Do not rely on "In Stock" web badges. Use this logic flow to secure material.

SourcingMatrix Start Need 3-(Methoxy-d3)-1-propanol CheckCatalog Check Primary Isotope Catalogs (C/D/N, TRC, Merck) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Order Order & Validate CoA InStock->Order Yes CustomReq Request Custom Quote InStock->CustomReq No EvalQuote Evaluate Quote: Lead Time > 4 Weeks? Cost > $1000/g? CustomReq->EvalQuote InternalSyn Initiate In-House Synthesis (See Protocol Below) EvalQuote->InternalSyn Yes (Too Slow/Expensive) Outsource Contract Synthesis (WuXi, Enamine) EvalQuote->Outsource No (Acceptable)

Figure 1: Strategic sourcing decision tree for rare stable isotopes.

Part 3: Synthesis & Handling Protocol (Self-Validating)

If commercial lead times are prohibitive, the compound can be synthesized in-house. The following protocol is adapted from standard etherification procedures but optimized for atom economy of the expensive deuterated reagent.

Reaction Logic

The most robust route involves the mono-alkylation of 1,3-propanediol. We use Iodomethane-d3 as the limiting reagent to ensure high isotopic incorporation.

Reaction Scheme:



Step-by-Step Protocol

Reagents:

  • 1,3-Propanediol (Excess, 5.0 equiv) - Acts as both reactant and solvent to prevent di-methylation.

  • Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv).

  • Iodomethane-d3 (

    
    99.5 atom % D) (1.0 equiv).
    
  • Tetrahydrofuran (THF), anhydrous.

Workflow:

  • Activation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove oil. Suspend in anhydrous THF (0 °C).

  • Deprotonation: Add 1,3-propanediol slowly. Evolution of

    
     gas will occur. Stir for 30 min at 0 °C, then warm to Room Temperature (RT) for 30 min. Why? This generates the monosodium alkoxide.
    
  • Alkylation: Cool back to 0 °C. Add Iodomethane-d3 dropwise via syringe.

    • Critical Control: Seal the system. MeI-d3 is volatile and carcinogenic.

  • Reaction: Stir at RT for 12–18 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The crude will contain unreacted diol (highly polar) and product. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product is less polar than the starting diol.

Synthesis Workflow Diagram

SynthesisFlow Reagents Reagents: 1,3-Propanediol (Excess) NaH (Base) THF (Solvent) Step1 Step 1: Deprotonation (0°C -> RT, 1h) Forms Alkoxide Reagents->Step1 Step2 Step 2: Addition of CD3I (Limiting Reagent) (0°C, Dropwise) Step1->Step2 Step3 Step 3: Reaction (RT, 18h) Step2->Step3 Workup Workup: Quench NH4Cl Extract EtOAc Step3->Workup Purify Purification: Silica Column Separate Diol vs Product Workup->Purify

Figure 2: Optimized synthesis workflow for 3-(Methoxy-d3)-1-propanol.

Part 4: Quality Assurance & Validation

Trustworthiness in isotope science relies on proving the deuterium is where you say it is.

The Self-Validating NMR Check

A standard Proton (


) NMR is sufficient to validate this specific compound because the deuterium substitution silences the methyl signal.
FeatureUnlabeled Spectrum (

)
Deuterated Spectrum (

)
Pass Criteria
Methoxy (

)
Singlet, ~3.3 ppm (Integral 3H)Absent / Silent >98% reduction in signal intensity
Methylene (

)
Triplet, ~3.5 ppm (Integral 2H)Triplet, ~3.5 ppm (Integral 2H)Remains unchanged
Central (

)
Quintet, ~1.8 ppm (Integral 2H)Quintet, ~1.8 ppm (Integral 2H)Remains unchanged

Calculation of Enrichment:



(Note: The factor 1.5 normalizes the 3H methyl against the 2H methylene).
Mass Spectrometry (MS)
  • Method: GC-MS (EI) or LC-MS (ESI+).

  • Expectation: The molecular ion (

    
    ) or protonated species (
    
    
    
    ) must be shifted by +3 units compared to the unlabeled standard.
  • Scrambling Check: If you see peaks at M+1 or M+2, the deuterium has exchanged (likely due to acidic impurities or moisture). Reject the batch.

References

  • Pharmaffiliates. (2023). Product Data Sheet: 3-(Methoxy-d3)-1-propanol (CAS 86013-00-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74116 (3-Methoxy-1-propanol). Retrieved from [Link]

  • Arndt, F. (1943). Methylation with Diazomethane and Methyl Iodide. Organic Syntheses, 23, 165.
  • Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated drugs. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. (Reference for Kinetic Isotope Effect utility).

Sources

Methodological & Application

Application Note: Precision Quantitation of 3-Methoxy-1-Propanol using Stable Isotope Dilution (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 3-methoxy-1-propanol (3-MP) in complex matrices using 3-(methoxy-d3)-1-propanol as an internal standard (IS). While traditional methods rely on structural analogs (e.g., 1-hexanol or n-propanol), these often fail to compensate for specific matrix effects and ionization suppression in Gas Chromatography-Mass Spectrometry (GC-MS). This guide implements a Stable Isotope Dilution Assay (SIDA) combined with silylation derivatization to achieve high precision (RSD < 2%) and low limits of detection (LOD), suitable for environmental monitoring, pharmaceutical impurity profiling, and toxicological analysis.

Introduction & Rationale

The Analyte: 3-Methoxy-1-Propanol

3-Methoxy-1-propanol is a glycol ether used as a solvent and a synthesis intermediate. Unlike its isomer propylene glycol monomethyl ether (1-methoxy-2-propanol), 3-MP is a primary alcohol with distinct volatility and reactivity profiles. Accurate quantification is critical due to its potential use as a precursor in pharmaceutical synthesis and its presence as a byproduct in industrial glycerol fermentation.

The Solution: 3-(Methoxy-d3)-1-propanol

The use of a deuterated internal standard, where the methyl group on the ether oxygen is fully deuterated (-OCD


), provides the ultimate correction mechanism.
  • Co-Elution: The d3-analog elutes virtually simultaneously with the target analyte, experiencing the exact same injection discrimination and detector fluctuations.

  • Mass Shift: The +3 Da shift allows for spectral resolution using Selected Ion Monitoring (SIM), eliminating crosstalk between the analyte and standard.

Comparison of Internal Standard Strategies
FeatureStructural Analog (e.g., 1-Hexanol)Stable Isotope (3-Methoxy-d3-1-propanol)
Retention Time Different from analyteIdentical (or < 0.02 min shift)
Matrix Correction Partial (corrects volume only)Total (corrects extraction & ionization)
Cost LowModerate/High
Precision Good (RSD 5-10%)Excellent (RSD < 2%)

Physicochemical Profile

PropertyAnalyte: 3-Methoxy-1-propanolIS: 3-(Methoxy-d3)-1-propanol
CAS Number 1589-49-7N/A (Labeled Analog)
Formula C

H

O

C

H

D

O

Molecular Weight 90.12 g/mol 93.14 g/mol
Boiling Point 151 °C~150-151 °C
Key MS Fragment (Base) m/z 45 [CH

OCH

]

m/z 48 [CH

OCD

]

Solubility Miscible in water, ethanolMiscible in water, ethanol

Experimental Protocol

Reagents and Equipment[1][2][3]
  • Target: 3-Methoxy-1-propanol (≥99%).[1]

  • Internal Standard: 3-(Methoxy-d3)-1-propanol (Isotopic purity ≥99 atom % D).

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Acetonitrile (LC-MS grade) and Pyridine (anhydrous).

  • Instrumentation: GC-MS (Single Quadrupole or Triple Quad).

Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data generation.

SIDA_Workflow Sample Sample Matrix (Plasma/Water/Solvent) Spike Spike IS (3-Methoxy-d3-1-propanol) Sample->Spike  Precision Step Extract Extraction (LLE or SPE) Spike->Extract Dry Dry & Reconstitute (Anhydrous Pyridine) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv  Critical: Remove H2O GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Ratio Calculation (Area 45 / Area 48) GCMS->Data

Figure 1: Analytical workflow for Stable Isotope Dilution Assay (SIDA) utilizing derivatization to enhance volatility and peak shape.

Step-by-Step Methodology
Step 1: Stock Solution Preparation[2]
  • IS Stock (1 mg/mL): Weigh 10 mg of 3-(Methoxy-d3)-1-propanol into a 10 mL volumetric flask. Dilute to volume with anhydrous acetonitrile .

    • Note: Deuterated standards are hygroscopic. Minimize exposure to air.[3][4] Store at -20°C.

  • Analyte Stock (1 mg/mL): Prepare similarly with native 3-methoxy-1-propanol.

Step 2: Sample Preparation & Spiking
  • Aliquot 1.0 mL of sample (e.g., wastewater or plasma) into a centrifuge tube.

  • Spike: Add 50 µL of IS Stock (Final concentration ~50 µg/mL). Vortex for 30 seconds.

    • Why? Spiking before extraction ensures any loss during processing is compensated.

  • Extraction: Add 2 mL Ethyl Acetate. Shake vigorously for 5 mins. Centrifuge at 3000 x g for 5 mins.

  • Transfer the organic (upper) layer to a glass vial.

Step 3: Derivatization (TMS Capping)

Direct injection of glycols often leads to tailing peaks due to hydrogen bonding with the liner. Silylation is recommended.

  • Evaporate the extract to dryness under Nitrogen (gentle stream).

  • Reconstitute in 100 µL anhydrous pyridine .

  • Add 50 µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature and transfer to a GC autosampler vial.

Step 4: GC-MS Parameters[5]
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 250°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 10°C/min to 150°C

    • Ramp 30°C/min to 280°C (burn out)

  • MS Detection (SIM Mode):

    • Analyte (TMS derivative): Target m/z117 (M-15), m/z89 , m/z45 (Quant).

    • Internal Standard (TMS derivative): Target m/z120 (M-15), m/z92 , m/z48 (Quant).

Data Analysis & Mechanism

Mass Spectral Logic

The derivatization adds a Trimethylsilyl (TMS) group [-Si(CH


)

].
  • Native Analyte: CH

    
    -O-(CH
    
    
    
    )
    
    
    -O-TMS (MW ~162)
  • d3-IS: CD

    
    -O-(CH
    
    
    
    )
    
    
    -O-TMS (MW ~165)

The primary fragmentation involves alpha-cleavage at the ether oxygen. The diagram below details why m/z 45 and m/z 48 are the ideal quantification ions.

Fragmentation_Logic Parent Parent Molecule (TMS Derivative) CH3-O-CH2-CH2-CH2-O-Si(CH3)3 Frag_Native Quant Ion (Native) m/z 45 [CH2=O-CH3]+ Parent->Frag_Native Alpha Cleavage (Ether end) Parent_D3 Deuterated IS (TMS Derivative) CD3-O-CH2-CH2-CH2-O-Si(CH3)3 Frag_D3 Quant Ion (IS) m/z 48 [CH2=O-CD3]+ Parent_D3->Frag_D3 Alpha Cleavage (Ether end)

Figure 2: Fragmentation pathway showing the conservation of the deuterated methyl group in the quantification ion.

Calculation

Calculate the Response Ratio (


) for every sample:


Plot


 against the concentration of the analyte to generate the calibration curve.[6][7] The slope of this line is immune to injection volume errors.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low IS Recovery Moisture in DerivatizationEnsure pyridine and glassware are anhydrous; water hydrolyzes TMS reagents.
Peak Tailing Active Sites in LinerReplace inlet liner with deactivated wool; trim column.
"Crosstalk" (Signal in Blank) Impure ISVerify isotopic purity of IS. If <99% D, unlabeled 3-MP will cause false positives.
m/z 73 Interference TMS FragmentThe trimethylsilyl cation (m/z 73) is ubiquitous. Do not use it for quantification.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2003). Glycol Ethers: Method 2554. NIOSH Manual of Analytical Methods (NMAM).[8]

  • International Organisation of Vine and Wine (OIV). (2015). Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. Method OIV-MA-AS315-15.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Glycol Ethers.

Sources

Technical Guide: Isotope Dilution Analysis of 3-Methoxy-1-propanol using 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Protocol (SOP) Analyte: 3-Methoxy-1-propanol (CAS: 1589-49-7) Internal Standard: 3-(Methoxy-d3)-1-propanol (Stable Isotope Labeled)

Abstract & Scope

This technical guide details the quantification of 3-Methoxy-1-propanol (MP) , a solvent metabolite and pharmaceutical impurity, using its deuterated analog 3-(Methoxy-d3)-1-propanol (MP-d3) .

While MP is structurally simple, its high polarity and volatility present challenges for trace analysis. This guide prioritizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects, extraction efficiency, and ionization suppression. Two validated workflows are presented:

  • GC-MS (Silylation): The gold standard for sensitivity and peak symmetry.

  • LC-MS/MS (APCI/ESI): Alternative for aqueous biological matrices.

Introduction: The IDMS Principle

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for quantitative analysis. By spiking the sample with a known concentration of the stable isotope MP-d3 prior to sample preparation, the internal standard (IS) behaves nearly identically to the analyte throughout extraction and ionization.

Why 3-(Methoxy-d3)-1-propanol?

  • Co-elution: MP-d3 co-elutes with MP, experiencing the exact same matrix suppression or enhancement in the ion source.

  • Mass Shift (+3 Da): The

    
     group provides a distinct mass spectral signature (
    
    
    
    shift) that eliminates cross-talk between the analyte and standard channels.

Protocol A: GC-MS Analysis (Derivatized)

Rationale: Native MP exhibits peak tailing on non-polar columns due to hydroxyl hydrogen bonding. Silylation using BSTFA converts MP to its Trimethylsilyl (TMS) ether, improving volatility, peak shape, and detection limits.

Materials[1][2][3][4][5][6]
  • Analyte: 3-Methoxy-1-propanol.[1][2][3][4][5][6]

  • IS: 3-(Methoxy-d3)-1-propanol.[6]

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine and Dichloromethane (DCM).

Sample Preparation Workflow
  • Spike: Add 50 µL of MP-d3 working solution (10 µg/mL) to 1 mL of Sample.

  • Dry: Evaporate to dryness under Nitrogen stream (gentle flow, <40°C) or use azeotropic drying if aqueous.

  • Reconstitute: Add 100 µL Anhydrous Pyridine.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: Vortex and heat at 60°C for 30 minutes.

  • Dilute: Add 850 µL Dichloromethane (to reach 1 mL final volume).

  • Inject: 1 µL into GC-MS.

GC-MS Parameters
ParameterSetting
Column DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (or Split 1:10 for high conc.), 250°C
Oven Program 60°C (1 min)

15°C/min

200°C

30°C/min

300°C
Transfer Line 280°C
Ion Source Electron Impact (EI), 230°C, 70 eV
SIM Acquisition (Selected Ion Monitoring)

The TMS derivatization adds a mass of 72 Da (


).
  • MP-TMS (MW ~162):

    • Target Ion: 147 (

      
      , loss of methyl from silicon).
      
    • Qualifier Ions: 89 , 59 .

  • MP-d3-TMS (MW ~165):

    • Target Ion: 150 (

      
      ).
      
    • Qualifier Ions: 92 , 62 .

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Bio/Pharma) Spike Spike IS (MP-d3) Sample->Spike Dry Evaporate (N2 Stream) Spike->Dry Deriv Silylation (BSTFA/60°C) Dry->Deriv Inject Injection (Splitless) Deriv->Inject Sep Separation (DB-5MS) Inject->Sep Detect EI-MS Source (SIM Mode) Sep->Detect Data Quantification Ratio (147/150) Detect->Data

Figure 1: GC-MS Silylation Workflow for 3-Methoxy-1-propanol.

Protocol B: LC-MS/MS Analysis

Rationale: For aqueous samples where drying is problematic (loss of volatile analyte), LC-MS is preferred. However, small alcohols ionize poorly in standard ESI. APCI (Atmospheric Pressure Chemical Ionization) is recommended, or ESI with ammonium adduct promotion.

Mobile Phase & Column[12]
  • Column: C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Kinetex Biphenyl) to retain polar alcohols.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (promotes

    
     or 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.[7]

MS/MS Transitions (MRM)

Ionization Mode: Positive (APCI preferred over ESI).

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
MP (Analyte) 91.1

59.110-15Loss of

91.141.120Propyl backbone
MP-d3 (IS) 94.1

62.110-15Loss of

Note: If signal is low, monitor the Ammonium adduct


. MP = 108, MP-d3 = 111.
LC-MS Logic Diagram

LC_Logic cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (QQQ) MobilePhase Mobile Phase (H2O/ACN + NH4OAc) Column Column (Polar C18) MobilePhase->Column Source Ion Source (APCI Positive) Column->Source Q1 Q1 Filter Select Parent Ion Source->Q1 Q2 Q2 Collision Fragmentation Q1->Q2 Q3 Q3 Filter Select Product Ion Q2->Q3 Result Data Processing Area Ratio (Analyte/IS) Q3->Result

Figure 2: LC-MS/MS Triple Quadrupole Logic for MP Quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," adhere to these acceptance criteria based on FDA Bioanalytical Method Validation Guidance.

Validation ParameterAcceptance Criteria
Linearity

over at least 5 concentration levels.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (CV < 20% at LLOQ).
Recovery Consistent recovery of MP and MP-d3 across 3 concentration levels.
Matrix Effect IS-normalized Matrix Factor (MF) should be close to 1.0.

System Suitability Test (SST): Before every batch, inject a "Zero Sample" (Matrix + IS only).

  • Requirement: No interference at the analyte retention time > 20% of the LLOQ response. This proves the purity of the MP-d3 standard (no contribution to native signal).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). 3-Methoxy-1-propanol Compound Summary. National Library of Medicine. [Link]

  • NIST. (n.d.). Isotope Dilution Mass Spectrometry. National Institute of Standards and Technology. [Link]

Sources

Application Note: Precision Deuteration with 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 3-(Methoxy-d3)-1-propanol (CAS: 86013-00-5) as a strategic building block in drug discovery.[1] The terminal methoxy group (


) is a common metabolic "soft spot" in pharmaceutical compounds, frequently targeted by Cytochrome P450 enzymes for 

-demethylation.[1] By substituting this moiety with a deuterated analog (

), researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to improve metabolic stability without altering potencies or selectivity.[1] This note provides physical data, a validated synthetic coupling protocol (Mitsunobu), and a metabolic stability assay workflow.

Technical Profile & Handling

3-(Methoxy-d3)-1-propanol acts as a stable, isotopic linker.[1] Unlike labile exchangeable protons (e.g.,


 or 

), the deuterium atoms on the methoxy group are non-exchangeable in physiological media, ensuring label integrity during in vivo studies.
Table 1: Physicochemical Properties
PropertySpecificationNotes
Chemical Structure

Primary alcohol handle for conjugation.[1]
Molecular Weight 93.14 g/mol +3.02 Da shift vs. unlabeled analog.[1]
Isotopic Enrichment

Critical for MS internal standards to avoid "M+0" interference.[1]
Boiling Point ~150–152 °CHigh boiling point allows for elevated reaction temps.[1]
Solubility Miscible in Water, DCM, THFVersatile for both aqueous assays and organic synthesis.
Storage 2–8 °C, HygroscopicStore under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1]

The Deuterium Switch: Mechanism of Action

The primary utility of this reagent is to block


-demethylation . This metabolic pathway is typically catalyzed by CYP2D6 and CYP3A4.[1] The reaction proceeds via Hydrogen Atom Transfer (HAT) from the 

-carbon of the methoxy group to the heme-oxo species of the enzyme.
Kinetic Isotope Effect (KIE)

The carbon-deuterium (


) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower Zero Point Energy (ZPE) of the heavier isotope.[2]
  • Bond Dissociation Energy:

    
     bonds are ~1.2–1.5 kcal/mol stronger than 
    
    
    
    .[1]
  • Outcome: Breaking the

    
     bond requires a higher activation energy (
    
    
    
    ). If this cleavage is the Rate-Determining Step (RDS), the metabolic rate (
    
    
    ) is significantly slower than the non-deuterated rate (
    
    
    ), typically yielding a KIE (
    
    
    ) of 2–7.
Visualization: Metabolic Pathway & KIE

The following diagram illustrates the divergence in metabolic fate between the proteo- (H) and deutero- (D) analogs.

MetabolicSwitch Drug Drug Scaffold (Phenol/Amine) SynthesizedDrug Deuterated Drug Analog (R-O-(CH2)3-OCD3) Drug->SynthesizedDrug Mitsunobu Coupling Reagent 3-(Methoxy-d3)-1-propanol Reagent->SynthesizedDrug TransitionState Transition State [C...D...O-Fe]‡ SynthesizedDrug->TransitionState High Ea barrier (Strong C-D Bond) CYP450 CYP450 Enzyme (Heme-Oxo Species) CYP450->TransitionState Metabolite O-Dealkylation (Significantly Reduced) TransitionState->Metabolite Slow Rate (kD) IntactDrug Intact Drug (Extended Half-Life) TransitionState->IntactDrug Metabolic Shunt

Figure 1: The "Deuterium Switch" mechanism.[1] The strong C-D bond raises the activation energy for CYP450 oxidation, shunting the drug away from clearance and extending half-life.

Protocol A: Synthesis of Deuterated Ligands (Mitsunobu Coupling)

This protocol describes attaching 3-(methoxy-d3)-1-propanol to a phenol-containing drug scaffold.[1] The Mitsunobu reaction is preferred over alkyl halides because it operates under mild, neutral conditions, preserving sensitive functional groups on the drug scaffold.

Reagents:

  • Alcohol: 3-(Methoxy-d3)-1-propanol (1.2 equiv)[1]

  • Nucleophile: Phenol-containing Drug Scaffold (1.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1][3]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[1][3]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with the Drug Scaffold (1.0 eq),

    
      (1.5 eq), and 3-(Methoxy-d3)-1-propanol  (1.2 eq).
    
  • Solvation: Add anhydrous THF (10–15 mL per gram of substrate) under an inert atmosphere (

    
     or Ar). Stir until dissolved.
    
  • Cooling: Cool the mixture to 0 °C using an ice bath. Rationale: Controls the exothermic formation of the betaine intermediate.

  • Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes.

    • Critical Control: The solution will turn yellow/orange. Ensure the temperature remains <5 °C during addition to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–16 hours. Monitor by TLC or LC-MS.[1]

  • Quench & Workup:

    • Dilute with diethyl ether or EtOAc.[1][3]

    • Wash with saturated

      
       followed by brine.[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
  • Purification: The primary byproduct is triphenylphosphine oxide (

    
    ).[1][3] Remove via flash chromatography (silica gel).[1]
    
    • Tip: If separation is difficult, use polymer-supported

      
       in the initial reaction to allow removal by simple filtration.
      

Protocol B: Comparative Metabolic Stability Assay

To validate the utility of the deuterated analog, a head-to-head comparison of Intrinsic Clearance (


) against the non-deuterated standard is required.

Materials:

  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.

Workflow:

  • Pre-Incubation:

    • Prepare a master mix: Buffer + Microsomes (final conc.[1] 0.5 mg/mL).[1]

    • Spike in the Test Compound (H-analog or D-analog) to a final concentration of 1 µM (ensure DMSO < 0.1%).[1]

    • Incubate at 37 °C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[1]

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope =

      
       (depletion rate constant).[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Interpretation: A statistically significant decrease in


 for the D-analog confirms the stabilization of the metabolic soft spot.

Bioanalytical Application (LC-MS/MS)

Beyond drug design, 3-(Methoxy-d3)-1-propanol is essential for synthesizing Internal Standards (IS) .

  • Role: An IS corrects for variability in extraction efficiency and matrix effects (ion suppression/enhancement) in bioanalysis.

  • Requirement: The IS must co-elute with the analyte but be mass-resolved.

  • Advantage: The

    
     label provides a +3 Da mass shift.
    
    • Caution: Ensure no "cross-talk" occurs. If the natural abundance of the analyte's M+3 isotope is high (e.g., in chlorinated compounds), a

      
       shift may be insufficient. In such cases, synthesize a "double" analog or use a different linker to achieve 
      
      
      
      Da.
LC-MS/MS Workflow Diagram

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Extraction Sample Extraction (PPT / SPE / LLE) Sample->Extraction Spike Spike Internal Standard (Deuterated Analog) Spike->Extraction LC LC Separation (Co-elution of H/D forms) Extraction->LC MS Mass Spec Detection (MRM Mode) LC->MS Data Quantitation Ratio: Area(Analyte) / Area(IS) MS->Data Differentiates by Mass (m/z)

Figure 2: Bioanalytical workflow using the deuterated analog as an Internal Standard to ensure accurate quantitation.

References

  • Gant, T. G. (2014).[1][4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[5] Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Guengerich, F. P. (2017).[1] Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 60(9), 569–576. [Link][1]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][4][6][7] Chemical Reviews, 109(6), 2551–2651.[1] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link][1]

Sources

quantitative NMR (qNMR) using deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitative NMR (qNMR) using Deuterated Internal Standards

Executive Summary

Quantitative NMR (qNMR) has evolved from a structural elucidation tool to a primary ratio method for purity determination, recognized by the USP, Ph. Eur., and ISO 24583.[1] Unlike chromatography, qNMR does not require a reference standard of the same analyte; it relies on the fundamental proportionality between signal integration and molar concentration.

This guide focuses on a specific, high-precision subset of qNMR: the use of Deuterated Internal Standards (ISTDs) . While non-deuterated standards (e.g., Maleic Acid) are common, deuterated standards (e.g., TSP-


, DSS-

) offer a distinct advantage: Spectral Transparency . By deuterating the aliphatic backbone of the standard, we eliminate potential signal overlap with the analyte, leaving only a sharp, isolated reference singlet (typically a silyl-methyl group) for quantification.

Technical Principles & Causality

The Primary Ratio Principle

qNMR relies on the fact that the integrated signal intensity (


) in an NMR spectrum is directly proportional to the number of nuclei (

) responsible for that signal and the molar amount (

) of the molecule.


Where:

  • 
    : Purity (mass fraction)[2]
    
  • 
    : Integral area[2]
    
  • 
    : Number of protons (e.g., 9 for the TMS group in TSP-
    
    
    
    )
  • 
    : Molecular weight[3]
    
  • 
    : Mass weighed
    
  • 
    : Analyte
    
  • 
    : Internal Standard
    
Why Deuterated Standards? (The "Stealth" Advantage)

In complex pharmaceutical mixtures, finding a "silent" region in the spectrum to place an internal standard is difficult.

  • Standard Scenario: Using Maleic Acid adds a singlet at ~6.0 ppm. However, if your drug has olefinic protons, they might overlap.

  • Deuterated Scenario (e.g., TSP-

    
    ):  Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4.
    
    • The propyl chain is deuterated (

      
      H), making it invisible  in the 
      
      
      
      H spectrum.
    • The only visible signal is the sharp singlet of the trimethylsilyl group at 0.0 ppm.

    • Benefit: You get a robust quantification reference without adding spectral clutter (aliphatic noise) that could obscure analyte impurities.

Selection of Deuterated Internal Standards

The choice of standard dictates the accuracy of the experiment. It must be soluble, stable, and spectrally distinct.[2][3][4]

StandardFull NameSolvent CompatibilityShift (

)
Application
TSP-

Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4

,

, DMSO-

0.00 ppmGold Standard for aqueous/polar analytes.
DSS-

Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6

,

0.00 ppmAlternative to TSP; less pH sensitive.
BTMSB-

1,4-Bis(trimethylsilyl)benzene-d4

, Acetone-

~0.25 ppmNon-polar organic molecules.
TMSP-

3-(trimethylsilyl)propionic acid-d4

,

0.00 ppmAcidic form of TSP; used when pH adjustment is needed.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating , meaning the data collected includes checks (like T1 measurement) that confirm the quality of the result.

Step 1: Metrological Weighing (The Critical Error Source)

The uncertainty in weighing is often the largest contributor to qNMR error.

  • Use a microbalance (readability

    
     mg).[3]
    
  • Target a 1:1 molar ratio between the Analyte and Standard protons being integrated.

  • Anti-Static Protocol: Use an ionizing bar or U-electrode to discharge static on the vial/spatula.

  • Buoyancy Correction: Correct for air buoyancy density if aiming for

    
     uncertainty.
    
Step 2: Sample Preparation
  • Weigh the Internal Standard (ISTD) and Analyte into the same HPLC vial or volumetric flask (Gravimetric preparation is preferred over Volumetric).

  • Add the appropriate deuterated solvent (e.g.,

    
     or DMSO-
    
    
    
    ).
  • Vortex until fully dissolved. Visual Check: Ensure no particulates remain.

  • Transfer

    
     to a high-precision NMR tube (5mm).
    
Step 3: Acquisition Parameters (The "5xT1" Rule)

To ensure >99.3% magnetization recovery (quantitative accuracy), the relaxation delay must be sufficient.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Avoid NOESY/presaturation sequences that distort peak intensities.

  • Temperature: Controlled (e.g., 298 K) and equilibrated for 5 mins.

  • Spinning: OFF (prevents spinning sidebands).

  • 
    C Decoupling:  ON (optional, removes 
    
    
    
    C satellites for cleaner integration, but requires careful heating management).
  • T1 Measurement (Mandatory Validation):

    • Run a quick Inversion Recovery experiment (t1ir).

    • Calculate

      
       for the slowest relaxing signal of interest (usually the ISTD methyls).
      
    • Set Relaxation Delay (D1):

      
      . (Typically D1 = 30s to 60s).
      
  • Excitation Pulse:

    
     (maximizes signal) or 
    
    
    
    (if T1 is extremely long, but
    
    
    is preferred for qNMR).
  • Spectral Width (SW): Wide enough to cover all signals + baseline (e.g., 20 ppm).

  • Scans (NS): Minimum 16 (for phase cycling), typically 64 or 128 to achieve S/N > 150:1.

Step 4: Processing & Integration
  • Zero Filling: Fill to at least 64k or 128k points to define peak shape.

  • Apodization: Exponential multiplication (LB = 0.3 Hz) is standard. Avoid strong Gaussian functions that alter area ratios.

  • Phase Correction: Manual is required. Automated phasing often fails at the baseline level.

  • Baseline Correction: Polynomial (order 1 or 2). Critical: The baseline must be flat 100 Hz on either side of the peak.

  • Integration:

    • Define regions manually.

    • Include

      
      C satellites in the integral (unless 
      
      
      
      C decoupled).
    • Bias Check: Integrate a region of noise; it should be zero.

Visualization: qNMR Workflow

The following diagram outlines the critical decision paths and workflow for high-precision qNMR.

qNMR_Workflow Start Start: Purity Assessment Select_Solvent Select Solvent (Solubility & Stability) Start->Select_Solvent Select_ISTD Select Deuterated ISTD (e.g., TSP-d4, DSS-d6) Select_Solvent->Select_ISTD Weighing Gravimetric Preparation (Microbalance, +/- 0.001 mg) Select_ISTD->Weighing Standard Selected Dissolution Dissolution & Transfer (Check for particulates) Weighing->Dissolution T1_Check Measure T1 Relaxation (Inversion Recovery) Dissolution->T1_Check Set_Params Set D1 Delay (D1 > 5 * T1_max) T1_Check->Set_Params T1 Determined Acquire Acquire Spectrum (Pulse: 90 deg, No Spinning) Set_Params->Acquire Process Process Data (Phase, Baseline, Integrate) Acquire->Process Process->Acquire S/N < 150:1 Calc Calculate Purity (Eq. 1) Process->Calc End Report Purity % with Uncertainty Calc->End

Caption: Figure 1. Self-validating qNMR workflow emphasizing the critical T1 relaxation check and gravimetric preparation steps.

Validation & Troubleshooting

IssueSymptomRoot CauseCorrective Action
Inaccurate Integral Ratio varies with D1 delay

saturation
Increase D1 to

or reduce pulse angle to

.
Baseline Distortion "Smiley" or "Frown" baselineDead time / FilterApply backward linear prediction (LPC) to first few points; Manual phase correction.
Phasing Issues Peaks asymmetricalFrequency dependent phaseAdjust 0th and 1st order phase manually. Do not rely on apk (auto-phase).
Water Signal Huge peak at 4.7 ppmHygroscopic solventUse

with presaturation (careful validation required) or switch to DMSO-

.

References

  • ISO 24583:2022. Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds.[1] International Organization for Standardization.[1] Link

  • NIST (National Institute of Standards and Technology). Primary Standard for Quantitative NMR (Benzoic Acid). NIST PS1 Application Note. Link

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.Link

  • Jeol. Let's try doing quantitative NMR - Application Note.Link

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).Link

Sources

Application Note: Metabolic Pathway Tracing with Deuterium-Labeled Compounds

[1][2]

Abstract

Metabolic flux analysis (MFA) has traditionally relied on Carbon-13 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

Deuterated Water (

H

O) labeling protocol

Theoretical Foundation: The Deuterium Advantage & Physics

The Mass Shift and Detection

Deuterium introduces a mass shift of +1.006277 Da per atom.[2] Unlike

  • Mass Spectrometry (MS): Detected as mass isotopomer shifts (M+1, M+2, etc.).[2]

  • NMR:

    
    H-NMR allows for position-specific isotopomer analysis (PSIA) without complex coupling patterns seen in 
    
    
    C-NMR.
The Kinetic Isotope Effect (KIE) – Feature or Bug?

The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy.[2] This results in the Kinetic Isotope Effect (KIE) , where reactions involving C-D bond cleavage are significantly slower (Primary KIE

2
  • Impact on Tracing: If the rate-limiting step of a pathway involves breaking a C-D bond in your tracer, the observed metabolic flux will be artificially suppressed.[2]

  • The Solution: Use tracers where the label is either:

    • Retained: (e.g., measuring accumulation of a product).

    • Passively Incorporated: (e.g.,

      
      H
      
      
      O labeling). In
      
      
      H
      
      
      O studies, the label enters via rapid solvent equilibration (hydration/dehydration reactions) and does not rely on breaking a C-D bond in a rate-limiting substrate.[2]

Experimental Strategy: De Novo Lipogenesis (DNL) using H O[6]

This protocol describes the measurement of de novo fatty acid synthesis. Unlike



Pathway Visualization

The following diagram illustrates how Deuterium from body water incorporates into the fatty acid backbone.[2]

DNL_Pathwaycluster_FASFatty Acid Synthase ComplexWaterBody Water (D2O)CitrateCitrateWater->CitrateEquilibrationNADPHNADPH (D-labeled)Water->NADPHPentose PhosphatePathwayACoAAcetyl-CoACitrate->ACoAACL EnzymeMalonylMalonyl-CoAACoA->MalonylACC EnzymePalmitatePalmitate (C16:0)ACoA->PalmitateFAS (Initiation)Malonyl->PalmitateFAS (Elongation)NADPH->PalmitateReduction Steps(D incorporation)

Caption: Deuterium incorporation into Palmitate. D atoms enter via the Acetyl-CoA pool and NADPH reduction steps during chain elongation.

Detailed Protocol: H O Labeling for Lipid Flux

Objective: Quantify Fractional Synthesis Rate (FSR) of Palmitate in cultured cells or plasma.

Materials
  • Tracer: Deuterium Oxide (99.9% D, Sigma-Aldrich).

  • Quenching: Ice-cold PBS.

  • Extraction: Chloroform, Methanol (MS Grade).[2]

  • Derivatization: 2% H

    
    SO
    
    
    in Methanol, Hexane.
  • Internal Standard: C17:0 or C19:0 Fatty Acid (non-endogenous).[2]

Workflow Steps
StepPhaseActionCritical Technical Note
1 Labeling Add D

O to culture medium to reach 4-8% enrichment . Incubate for 24–48h.
Do not exceed 10% D

O in cell culture; high concentrations are toxic and alter growth rates.[2]
2 Quenching Aspirate media.[2] Wash cells 2x with ice-cold PBS.[2]Rapid washing removes bulk D

O to prevent post-lysis exchange.[2]
3 Lysis Add 500 µL Methanol/Water (1:1). Scrape cells.[2]
4 Extraction Bligh-Dyer Method: Add Chloroform (250 µL) and Water (250 µL).[2] Vortex. Centrifuge 3000xg.Collect the lower organic phase (contains lipids).[2]
5 Derivatization Evaporate chloroform under N

. Add 500 µL 2% H

SO

in MeOH. Heat at 80°C for 60 min.
Converts Fatty Acids to FAMEs (Fatty Acid Methyl Esters) for GC-MS volatility.[2]
6 Extraction Add 500 µL Hexane + 100 µL sat. NaCl.[2] Vortex/Spin.Collect upper Hexane layer.[2]
7 Analysis Inject 1 µL into GC-MS (Splitless mode).Monitor SIM ions for Palmitate (m/z 270-290).[2]
GC-MS Configuration (Agilent 5977 or similar)
  • Column: DB-23 or DB-FAME (high polarity for isomer separation).[2]

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 100°C (hold 2 min)

    
     20°C/min to 240°C 
    
    
    Hold 5 min.
  • Ionization: EI (70eV).[2]

  • SIM Mode: Monitor m/z 270 (M+0), 271 (M+1) ... up to 276 (M+6) for Palmitate Methyl Ester.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Raw ion counts must be corrected for natural abundance (Carbon-13) before calculating deuterium enrichment.[2]

Formula for Fractional Synthesis Rate (FSR):

  • 
     : Excess Molar Enrichment of the fatty acid (calculated from MID).
    
  • 
     : Enrichment of the body water/media (measured via acetone exchange or separate assay).[2][3]
    
  • 
     : The maximum number of exchangeable hydrogens.[2]
    
    • Note: For Palmitate (C16),

      
       (experimentally determined value, not just stoichiometric count, due to exchange factors).[2]
      
Calculating Enrichment (Example Data)
IsotopomerRaw IntensityCorrected % (MID)
M+0 (270)1,000,00085.0%
M+1 (271)150,00012.5%
M+2 (272)20,0002.5%

Interpretation: A shift toward M+1/M+2 indicates active de novo synthesis.[2] If M+0 remains >98%, the pathway is inactive or the incubation time was insufficient.[2]

Troubleshooting & Best Practices

The "Back-Exchange" Trap

In LC-MS, deuterium on labile positions (-OH, -NH, -SH) exchanges with protons in the mobile phase (H

  • Risk: You lose the label before detection.[2]

  • Mitigation:

    • Analyze C-D bonds: Use protocols (like the FAMEs above) where D is bound to Carbon.[2] These are stable.[2]

    • Aprotic Solvents: If analyzing labile D, use ACN/D

      
      O mobile phases (rare and expensive).[2]
      
    • Derivatization: Lock labile protons by derivatizing polar groups (e.g., silylation for GC-MS).[2]

Experimental Validation Workflow

Use this logic flow to validate your tracer experiment.

Validation_FlowStartStart ExperimentCheck_ToxCheck Cell Viability(Is D2O > 10%?)Start->Check_ToxMeasure_WaterMeasure Media/PlasmaD2O EnrichmentCheck_Tox->Measure_WaterAnalyze_LipidAnalyze Lipid MIDs(GC-MS)Measure_Water->Analyze_LipidDecisionIs M+1 Detected?Analyze_Lipid->DecisionSuccessCalculate FSR(Valid Flux)Decision->SuccessYesFail_1Check PrecursorAvailabilityDecision->Fail_1NoFail_2Check DesaturationActivityFail_1->Fail_2

Caption: Validation logic for D2O tracing experiments. M+1 detection is the critical Go/No-Go gate.[2]

References

  • Hellerstein, M. K., et al. (1991).[2][4][5] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. Journal of Clinical Investigation, 87(5), 1841–1852.[2] Link

  • Antoniewicz, M. R. (2013).[2]

    
    C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121. Link
    
  • Diraison, F., et al. (1997).[2][6] Measuring lipogenesis and cholesterol synthesis in humans with deuterated water. Journal of Mass Spectrometry, 32(1), 81-86.[6] Link

  • Zhang, Y., et al. (2017).[2] Quantifying metabolic fluxes with

    
    H-labeled nutrients. Nature Protocols, 12, 142–160.[2] Link
    

Application Note: The Role of Deuterated Compounds in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium (


H) into small molecule therapeutics has evolved from a mechanistic probe to a validated strategy for optimizing pharmacokinetics (PK). This guide delineates the technical application of deuterated compounds in two critical domains: enhancing metabolic stability via the Kinetic Isotope Effect (KIE)  and ensuring bioanalytical accuracy as Internal Standards (IS) in LC-MS/MS . We provide actionable protocols for in vitro stability profiling and bioanalytical method validation, supported by case studies of FDA-approved deuterated drugs.

Mechanism of Action: The Deuterium Advantage

The Primary Kinetic Isotope Effect (KIE)

The fundamental utility of deuteration lies in the Primary Kinetic Isotope Effect . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus (one proton + one neutron) compared to protium.

  • Zero-Point Energy (ZPE): Deuterium has a lower vibrational frequency, resulting in a lower ZPE.

  • Activation Energy (

    
    ):  Because the ground state (ZPE) of the C-D bond is lower, the energy required to reach the transition state for bond cleavage is higher.
    
  • Metabolic Impact: Rate-limiting steps in oxidative metabolism (e.g., CYP450-mediated hydroxylation or

    
    -dealkylation) involving C-D bond breakage are significantly slowed.
    

Quantitative Insight: | Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reaction Rate (


) |
| :--- | :--- | :--- |
| C-H  | ~98 | 1.0 (Reference) |
| C-D  | ~100 | 6.0 - 10.0 (Theoretical Max) |
Metabolic Switching

Deuteration does not merely slow metabolism; it can redirect it. By blocking a primary "soft spot" (a site prone to rapid oxidation), metabolism may be shunted toward a slower, secondary pathway. This "metabolic switching" can:

  • Increase the half-life (

    
    ) of the parent drug.[1]
    
  • Reduce the formation of toxic metabolites.[2][3]

  • Maintain therapeutic exposure with lower dosing frequency.

Visualization: Mechanism & Workflow

Diagram 1: The Kinetic Isotope Effect & Metabolic Shunting

This diagram illustrates how deuteration raises the activation energy barrier, blocking specific CYP450 pathways.

KIE_Mechanism cluster_legend Mechanism Drug Parent Drug (C-H Bond) TransitionState_H Transition State (Lower Ea) Drug->TransitionState_H CYP450 Oxidation DeuteratedDrug Deuterated Drug (C-D Bond) TransitionState_D Transition State (Higher Ea) DeuteratedDrug->TransitionState_D CYP450 Oxidation Metabolite_B Minor Metabolite B (Slow/Inactive) DeuteratedDrug->Metabolite_B Metabolic Shunting Metabolite_A Major Metabolite A (Rapid Clearance) TransitionState_H->Metabolite_A Fast k_H TransitionState_D->Metabolite_A Blocked/Slow (k_D) Metabolic_Switch Metabolic Switching: Blockage of primary path forces flux to secondary path

Caption: Deuteration increases activation energy (Ea), significantly slowing the primary metabolic route (


) and potentially shunting metabolism to alternative pathways.

Application Note: Strategic Deuteration in Drug Design

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine is the first FDA-approved deuterated drug (2017).[1][4] It is a deuterated form of tetrabenazine, a VMAT2 inhibitor for Huntington’s chorea.[5][6]

  • The Problem: Tetrabenazine is rapidly metabolized by CYP2D6 via

    
    -demethylation, leading to high peak concentrations (
    
    
    
    ) causing adverse events (sedation, akathisia) and a short half-life requiring frequent dosing.[5]
  • The Solution: Replacing six hydrogen atoms with deuterium at the two methoxy groups (

    
    ).
    
  • The Result: The rate of

    
    -demethylation was reduced. This blunted the 
    
    
    
    spikes and extended the half-life, allowing for twice-daily dosing with improved tolerability compared to the thrice-daily non-deuterated regimen.

Data Comparison:

Parameter Tetrabenazine (25 mg) Deutetrabenazine (15 mg) Impact

| Half-life (


)  | ~4-8 hours | ~9-10 hours | Extended duration of action |
| 

| High (Spiky) | Lower (Blunted) | Reduced side effects | | AUC | Baseline | Comparable | Efficacy maintained at lower dose |[7][8]
Case Study: Donafenib

Donafenib is a trideuterated derivative of sorafenib, approved in China for hepatocellular carcinoma.[2]

  • Modification: Deuteration of the

    
    -methyl group.
    
  • Outcome: Improved pharmacokinetic stability and higher plasma exposure compared to sorafenib, leading to superior overall survival in clinical trials.[2][9]

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the Intrinsic Clearance (


) and 

of a deuterated compound compared to its protio-analog.
Materials
  • Test Compounds: Protio-drug and Deuterio-drug (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Experimental Procedure
  • Pre-Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final conc.) and phosphate buffer. Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution to stop metabolism and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Transfer supernatant to HPLC vials.

  • Analysis: Analyze via LC-MS/MS (See Protocol 2). Monitor the disappearance of the parent compound.

Data Analysis
  • Plot

    
     vs. Time.
    
  • Calculate the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Validation: A significant decrease in

    
     for the deuterated compound confirms the KIE.
    

Application Note: Deuterated Internal Standards (IS) in Bioanalysis

In LC-MS/MS bioanalysis, Stable Isotope Labeled (SIL) IS are the "gold standard" for correcting matrix effects, extraction efficiency, and ionization variability.

Why Deuterium?
  • Co-Elution: Deuterated IS co-elutes (or elutes very closely) with the analyte, experiencing the exact same matrix suppression/enhancement at the ion source.

  • Mass Discrimination: It provides a distinct mass channel (M+n) for detection.

Critical Selection Criteria
  • Mass Shift: Minimum +3 Da (ideally +4 to +6 Da) to avoid interference from the natural isotopic abundance (

    
    C) of the analyte.
    
  • Stability: Deuterium must be placed on non-exchangeable positions (e.g., aromatic rings, alkyl chains). Avoid acidic protons (e.g., -OH, -NH, -SH) where D/H exchange occurs rapidly in solution.

  • Isotopic Purity: High isotopic purity (>99% D) is required to prevent "cross-talk" (unlabeled IS contributing to the analyte signal).

Protocol 2: LC-MS/MS Bioanalytical Method Validation

Objective: Validate a quantitative method using a deuterated Internal Standard.

Workflow
  • IS Spiking: Add the Deuterated IS (at a fixed concentration, e.g., 100 ng/mL) to every sample (Standards, QCs, Blanks, Unknowns) before extraction.

  • Sample Extraction: Perform Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE). The IS compensates for any recovery loss here.

  • LC Separation:

    • Note on Retention Time: Deuterated compounds may elute slightly earlier than protio-analogs on Reverse Phase columns (deuterium is slightly less lipophilic). Ensure the window captures both.

  • MS Detection:

    • Analyte Transition: Precursor

      
       Product Fragment.
      
    • IS Transition: Precursor

      
       Product Fragment (corresponding deuterated fragment).
      
Diagram 2: Deuterated Drug Development Workflow

Deuterium_Workflow Start Lead Compound Identification SoftSpot Identify Metabolic 'Soft Spots' (In Vitro Metabolite ID) Start->SoftSpot Synthesis Synthesize Deuterated Analogs (Targeting Soft Spots) SoftSpot->Synthesis Screening In Vitro Metabolic Stability (Microsomes/Hepatocytes) Synthesis->Screening Decision Significant KIE Observed? (Reduced CLint) Screening->Decision PK_Study In Vivo PK Profiling (Rat/Mouse) Decision->PK_Study Yes Discard Discard/Redesign Decision->Discard No Bioanalysis Develop LC-MS/MS Method (Use Deuterated IS) PK_Study->Bioanalysis Sample Analysis Candidate Select Candidate (Improved t1/2, Reduced Toxic Metabolites) Bioanalysis->Candidate

Caption: Workflow for identifying metabolic soft spots, synthesizing deuterated analogs, and validating candidates via in vitro/in vivo screening.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (Austedo) Prescribing Information. U.S. Food and Drug Administration.[1][4][10] Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 100-119. Link

  • Qin, S., et al. (2021).[2][11] Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial. Journal of Clinical Oncology, 39(27), 3002-3011. Link

  • Stokvis, E., et al. (2005). Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis Using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

Application Note: Analytical Characterization of 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a validated analytical framework for determining the chemical and isotopic purity of 3-(Methoxy-d3)-1-propanol (


). As a deuterated building block often used in metabolic stability studies and internal standard synthesis, its quality directly impacts the accuracy of downstream mass spectrometry (LC-MS/MS) assays. This protocol synthesizes Gas Chromatography (GC-FID/MS) for chemical purity and Quantitative Nuclear Magnetic Resonance (qNMR) for isotopic enrichment, ensuring a rigorous "Certificate of Analysis" standard.

Introduction & Physicochemical Profile

3-(Methoxy-d3)-1-propanol is the trideuterated analog of 3-methoxy-1-propanol. In drug development, it serves as a stable isotope-labeled linker or metabolite standard. The critical quality attributes (CQAs) are Chemical Purity (absence of 1,3-propanediol and non-deuterated starting materials) and Isotopic Enrichment (atom % D).

Table 1: Compound Specifications
PropertySpecification / Value
Compound Name 3-(Methoxy-d3)-1-propanol
CAS Number 1589-49-7 (Unlabeled Parent)
Molecular Formula

Molecular Weight 93.14 g/mol (vs. 90.12 g/mol for d0)
Boiling Point 150–152 °C (lit.[1][2] for d0)
Density ~0.942 g/mL
Solubility Miscible with Water, Methanol, DMSO, Chloroform
Key Impurities 1,3-Propanediol, 3-Chloro-1-propanol, Methanol-d3

Analytical Strategy Overview

The following workflow illustrates the logic for complete characterization. Chemical purity must be established before isotopic purity to prevent impurity signals from skewing enrichment calculations.

AnalyticalWorkflow Sample Raw Sample 3-(Methoxy-d3)-1-propanol KF Water Content (Karl Fischer) Sample->KF Step 1: Hygroscopicity Check GCFID Chemical Purity (GC-FID) Sample->GCFID Step 2: Volatile Impurities Result Final CoA (Purity & %D) KF->Result GCMS Identity & Mass Shift (GC-MS) GCFID->GCMS Confirm Peak ID NMR Isotopic Enrichment (1H-NMR) GCFID->NMR If Chem Purity > 95% GCMS->Result NMR->Result

Figure 1: Step-wise analytical decision tree ensuring sample integrity before expensive isotopic analysis.

Method 1: Chemical Purity by GC-FID

Rationale: The hydroxyl and ether functionalities make this compound polar. A polyethylene glycol (PEG) stationary phase (e.g., DB-Wax) is superior to non-polar columns (DB-5) for separating the target alcohol from potential diol impurities like 1,3-propanediol.

Chromatographic Conditions[1][2][4][5][6]
  • Instrument: Agilent 7890B GC or equivalent with FID.

  • Column: DB-Wax UI (or ZB-Wax),

    
    .
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 250 °C. Split ratio 50:1.

  • Detector (FID): 260 °C.

    
    : 30 mL/min, Air: 400 mL/min.
    
  • Injection Volume: 1.0 µL.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-502.0
Ramp 1102205.0
Total Run Time~24 min
System Suitability & Calculations
  • Blank Run: Inject pure solvent (Methanol or DCM) to ensure no carryover.

  • Resolution: The resolution (

    
    ) between 3-(Methoxy-d3)-1-propanol and 1,3-propanediol (common impurity) must be 
    
    
    
    .
  • Calculation: Use Area Normalization (% Area).

    
    
    Note: Correct for water content (from Method 3) if absolute assay is required.
    

Method 2: Isotopic Purity & Structure by H-NMR

Rationale: Proton NMR is the definitive method for calculating deuterium enrichment. In the unlabeled parent, the methoxy group (


) appears as a singlet at ~3.3 ppm. In the d3-labeled compound, this signal should be effectively silent. Any residual signal at this position represents unlabelled (

,

, or

) impurity.
Sample Preparation[2][5][6][7][8]
  • Solvent:

    
     (Chloroform-d) is preferred to prevent hydroxyl proton exchange broadening, though 
    
    
    
    is acceptable if resolution is poor.
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters[1][2][5]
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1):

    
     seconds (Critical for qNMR to ensure full relaxation of protons).
    
  • Scans: 16–32.

Spectral Analysis & Logic

Expected Signals (Non-Deuterated Parent):

  • 
    : Singlet, 
    
    
    
    ppm (Integral = 3H).
  • 
    : Triplet, 
    
    
    
    ppm (Integral = 2H).
  • 
    : Triplet, 
    
    
    
    ppm (Integral = 2H).
  • 
    : Quintet, 
    
    
    
    ppm (Integral = 2H).

Expected Signals (3-(Methoxy-d3)-1-propanol):

  • The Singlet at 3.35 ppm must be ABSENT or minute.

  • The backbone signals (2, 3, 4) remain but may show slight chemical shift changes due to the deuterium isotope effect.

Calculation of Isotopic Enrichment (%D)

To calculate enrichment, normalize the integral of a stable backbone signal (e.g., the central methylene at 1.8 ppm) to 2.00.




Example: If the backbone


 is set to 2.00, and a small peak at 3.35 ppm has an integral of 0.03:


Method 3: Identity Verification by GC-MS

Rationale: Confirms the mass shift (


) and analyzes the fragmentation pattern to verify the position of the label.
Fragmentation Logic
  • Parent (d0): MW 90.[2] Primary fragments:

    
     31 (
    
    
    
    ),
    
    
    45 (
    
    
    ).
  • Target (d3): MW 93.

    • Fragment A: Loss of

      
       (31) 
      
      
      
      
      
      .
      • Mass:

        
        .
        
      • Observation: Shift from 59 (d0) to 62 (d3).

    • Fragment B: Loss of

      
       (34) 
      
      
      
      
      
      .
      • Mass: 59.

      • Observation: This fragment remains unchanged, confirming the alkyl chain is not deuterated.

Protocol
  • Mode: Electron Impact (EI), 70 eV.

  • Scan Range: 30–200 amu.

  • Acceptance Criteria: Molecular ion

    
     93 (weak) or 
    
    
    
    92. Base peak shifts consistent with
    
    
    localization.

Reference List

  • Synthesis and Impurity Profile of 3-Methoxy-1-propanol : Patent US6100433A - Process for preparing 3-methoxy-1-propanol. Describes the reaction of 1,3-propanediol with methyl chloride and common impurities like 1,3-propanediol and dimethoxypropane.[3][4] 3[2][5][3][4][6][7]

  • General Deuterium Purity Analysis : Analytical Characterization of Deuterated Compounds - ResolveMass Laboratories. Discusses the necessity of combining NMR and GC-MS for isotopic purity >99%. 5[2][5][3][4][6][7]

  • Quantitative NMR (qNMR) for Isotope Abundance : Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR - PubMed. Validates the use of proton NMR integrals for calculating enrichment. 7[1][2][5][3][4][6][7]

  • Physical Properties of Parent Compound : PubChem CID 74116 (3-Methoxy-1-propanol) - Provides boiling point (150-153°C) and density data used to establish GC parameters. 1[2][5][3][4][6][7]

Sources

Troubleshooting & Optimization

common issues with water contamination in deuterated solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterated Solvent Contamination

Subject: Troubleshooting Water Contamination & Proton Exchange in NMR Solvents Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Introduction

Welcome to the Spectroscopy Technical Support Center. As analytical scientists, we often treat deuterated solvents as mere carriers, but they are active chemical reagents. Water contamination is not just a cosmetic baseline issue; it is the primary source of integration errors, phase artifacts, and the "disappearance" of critical analyte signals via proton exchange.

This guide is structured to move you from Diagnosis to Remediation using field-validated protocols.

Module 1: Diagnosis & Identification

User Query: "I have an unassigned peak in my spectrum. How do I confirm if it is water?"

Water does not appear at a fixed position; its chemical shift (


) is solvent-dependent due to hydrogen bonding environments. Use the table below to verify if your "impurity" is actually water.
Reference Data: Water Chemical Shifts ( ppm)

Data grounded in Fulmer et al. (2010) standards.[1]

Solvent

HOD/Water (ppm)
Peak CharacterNotes
Chloroform-d (

)
1.56 Sharp SingletShifts downfield with concentration.
Acetone-d6 2.84 Broad SingletOften overlaps with solvent satellite signals.
DMSO-d6 3.33 BroadStrong H-bonding; very hygroscopic.
Methanol-d4 (

)
4.87 Sharp SingletTemperature dependent.
Deuterium Oxide (

)
4.79 SharppH dependent.
Acetonitrile-d3 2.13 Singlet--
Benzene-d6 0.40 BroadUpfield due to ring current shielding.

Technical Note: In non-polar solvents (CDCl3, Benzene), the water peak position is concentration-dependent. As water concentration increases, H-bonding increases, shifting the peak downfield (higher ppm).

Visual Troubleshooting Logic

WaterID Start Unidentified Peak Detected CheckShift Check Chemical Shift Table (Module 1) Start->CheckShift Match Matches Known Water Shift? CheckShift->Match Confirmed Confirmed Water Contaminant Match->Confirmed Yes Analyze Analyze Peak Shape Match->Analyze No (shifted slightly) Broad Broad/Exchangeable? Analyze->Broad Exchange Likely Exchangeable Proton (OH/NH or HOD) Broad->Exchange Yes Impurity Suspect Other Impurity (Grease, solvent residue) Broad->Impurity No (Sharp Multiplet)

Figure 1: Decision matrix for identifying water vs. structural impurities.

Module 2: Impact on Data (Proton Exchange)

User Query: "My molecule has an -OH group, but the signal is missing or extremely broad. Is my synthesis wrong?"

Root Cause: This is likely Deuterium Exchange , not a synthesis failure. If your solvent contains exchangeable deuterium (like


 or 

), or if water contamination is high, labile protons on your analyte will swap with deuterium. Since deuterium is "silent" in

NMR, the signal disappears.
The Mechanism


  • Result 1: The analyte -OH signal vanishes.

  • Result 2: The HOD (water) signal grows larger.

  • Result 3: Splitting patterns (couplings to the OH) collapse.

ProtonExchange Analyte Analyte (R-OH) Visible Signal Transition Exchange Equilibrium Analyte->Transition Solvent Solvent (D-O-D) Silent Signal Solvent->Transition Product1 Deuterated Analyte (R-OD) SIGNAL DISAPPEARS Transition->Product1 Fast Exchange Product2 HOD Species Water Peak Grows Transition->Product2

Figure 2: The proton exchange mechanism causing signal loss in labile groups.

Solution: To see the -OH/-NH signal, switch to a polar aprotic solvent like DMSO-d6 or Acetonitrile-d3 . These solvents form hydrogen bonds with the solute, slowing the exchange rate enough to visualize the proton and often its coupling (e.g., a doublet for a primary alcohol).

Module 3: Physical Remediation (Drying)

User Query: "Can I just add molecular sieves to the tube to dry it?"

Guidance: Yes, but selection is critical . Using the wrong sieve type can catalyze decomposition or fail to dry the solvent.

Sieve Selection Protocol

Do NOT use 4A sieves for Acetone or Methanol.[2]

  • Acetone: 4A sieves are basic enough to catalyze the aldol condensation of acetone, creating diacetone alcohol impurities over time.

  • Methanol: Methanol molecules are small enough to enter 4A pores, competing with water for adsorption sites.

SolventRecommended SieveActivation Required?
Acetone-d6 3A (Critical)Yes
Methanol-d4 3A Yes
Ethanol-d6 3A Yes
DMSO-d6 4A Yes
Chloroform-d 4A Yes
DCM-d2 4A Yes
Sieve Activation Workflow

Commercial sieves contain significant residual water. Using them "out of the bottle" often adds moisture to anhydrous solvents.

  • Bake: Heat sieves in an oven at 150°C for 12+ hours .

  • Vacuum: While hot, transfer to a flask and apply high vacuum (<0.1 mbar) at 180-200°C for 4 hours.

  • Cool: Cool under vacuum or argon.

  • Store: Store in a desiccator or glovebox.

Module 4: Acquisition Remediation (Pulse Sequences)

User Query: "My sample is valuable and already dissolved in wet solvent. I cannot dry it. How do I get a clean spectrum?"

Solution: Use Solvent Suppression (Presaturation).[3][4][5] This technique uses a low-power RF pulse to saturate the water signal specifically, nulling it out before the main acquisition pulse.

Standard Protocol: Presaturation (Bruker zgcppr / Varian presat)

Step 1: Determine Offset (O1)

  • Acquire a standard 1-scan spectrum.[3][4]

  • Zoom into the water peak.

  • Place the cursor exactly on the center of the water peak.

  • Note the frequency offset (Hz) or chemical shift (ppm).[6] Set this as your O1 (or satfrq).

Step 2: Set Saturation Parameters

  • Power (satpwr / pl9): Start low. For Bruker, typically ~50-60 dB (attenuation mode) or ~10-20 mW. Too high will bleed into nearby signals.

  • Delay (d1): The relaxation delay must be long enough for saturation. Set d1 = 2.0 seconds.

Step 3: Execution & Fine Tuning

  • Run the experiment (zg).

  • Self-Validation: If the water peak is still huge, your O1 is off-center. If the signals next to water are disappearing, your power is too high.

Advanced: The "WATERGATE" Sequence

For samples where signals of interest are very close to the water peak (e.g., carbohydrates), Presaturation is too "blunt." Use the WATERGATE (Water Suppression by Gradient-Tailored Excitation) sequence. It uses gradients to dephase the water magnetization selectively while leaving nearby peaks intact.

References

  • Fulmer, G. R., et al. (2010).[1][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Burum, D. P., & Ernst, R. R. (1980). Net polarization transfer via a J-ordered state for signal enhancement of low-sensitivity nuclei. Journal of Magnetic Resonance.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

Sources

Technical Support Center: Minimizing Solvent Peak Interference in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Application Support Center. Ticket ID: NMR-SOLV-SUP-001 Subject: Optimizing Dynamic Range and Spectral Purity in High-Solvent Samples Assigned Specialist: Senior Application Scientist

Mission Statement

In modern NMR spectroscopy, the dynamic range problem is the primary adversary. When detecting millimolar analytes in 55 Molar water (or protonated organic solvents), the receiver gain (RG) is bottlenecked by the solvent signal. If the solvent peak is not effectively suppressed, the Analog-to-Digital Converter (ADC) fills with "noise" (solvent signal), leaving insufficient dynamic range to digitize your solute signals.

This guide provides a causal analysis of suppression techniques, decision frameworks for pulse sequence selection, and troubleshooting for common artifacts like radiation damping and saturation transfer.

Module 1: Strategic Method Selection

Choosing the wrong suppression technique is the most common source of experimental failure. Do not default to "Presaturation" for every sample. Use the decision matrix below to select the pulse sequence that matches your chemical constraints.

Decision Matrix: Pulse Sequence Selector

SolventSuppressionStrategy Start START: Define Sample Constraints Q1 Are exchangeable protons (NH, OH) critical? Start->Q1 Q2 Is the analyte signal < 0.2 ppm from the solvent peak? Q1->Q2 Yes (Labile protons) Q3 Multiple solvent peaks? (e.g., LC-NMR, mixed solvents) Q1->Q3 No (Stable protons) ExcitationSculpting Method: Excitation Sculpting (zgesgp) Best for: Clean baselines, Bio-NMR Q2->ExcitationSculpting No (Safe distance) Watergate Method: WATERGATE (p3919gp) Best for: Analytes near water Q2->Watergate Yes (Need narrow suppression) Presat Method: Presaturation (noesypr1d / zgpr) Best for: Stable small molecules Q3->Presat No (Single Solvent) WET Method: WET (wet) Best for: LC-NMR / Mixed Solvents Q3->WET Yes

Figure 1: Logic flow for selecting the optimal solvent suppression pulse sequence based on analyte stability and chemical shift proximity.

Module 2: Technical Protocols & Causality
Protocol A: Presaturation (The Standard Workhorse)
  • Mechanism: A low-power continuous wave (CW) pulse is applied at the solvent frequency during the relaxation delay (d1). This equalizes the populations of the solvent's

    
     and 
    
    
    
    spin states, effectively zeroing the macroscopic magnetization (
    
    
    ) before the hard read pulse.
  • Why it fails: Saturation Transfer . If your analyte has protons (NH, OH) exchanging with the solvent, the saturation is transferred to your analyte, making it invisible.

Step-by-Step Configuration:

  • Determine O1: Acquire a standard 1H spectrum (zg30). Zoom into the solvent peak. Set O1 (carrier frequency) exactly on the center of the solvent peak.

  • Select Pulse Sequence: Load noesypr1d (1D NOESY with presaturation).

    • Note: We use the NOESY version over standard zgpr because the mixing time allows for better baseline characteristics.

  • Power Level (pl9): Set the presaturation power.

    • Standard: 50–60 dB (attenuation). Too high power (low dB) causes "bleaching" of nearby signals.

  • Relaxation Delay (d1): Set to at least

    
     of the solvent (typically 2–4 seconds for H2O).
    
  • Execution: Run rga (receiver gain adjustment). You should see a massive increase in RG compared to the non-suppressed experiment.

Protocol B: Excitation Sculpting (The "Clean" Method)
  • Mechanism: Uses a Double Pulsed Field Gradient Spin Echo (DPFGSE).[1] It selectively excites the solvent and dephases it using gradients, while refocusing the analyte signals.

  • Advantage: Does not rely on saturation. Therefore, it preserves exchangeable protons (NH/OH) visible in water.

Step-by-Step Configuration:

  • Select Pulse Sequence: Load zgesgp (Bruker) or equivalent.

  • O1 Optimization: Critical. The carrier must be exactly on water.

  • Gradient Shimming: Ensure high-quality shims. This method relies on gradient ratios; poor shimming will result in phase errors.

  • Pulse Calibration: The selective 180° pulse (shaped pulse) must be calibrated. Use the pulsecal routine or manually optimize p12 (selective pulse width) for minimum residual solvent signal.

Module 3: Troubleshooting & FAQs
Scenario 1: "I can't see my Amide (NH) peaks in protein samples."

Diagnosis: You are likely using Presaturation (zgpr). The Physics: Amide protons exchange with water protons on a millisecond timescale. By saturating the water, you are inadvertently saturating the Amides via Chemical Exchange Saturation Transfer (CEST) . Solution: Switch to WATERGATE (using the 3-9-19 module) or Excitation Sculpting .[1][2] These methods suppress water magnetization transversely without saturating the longitudinal reservoir, preserving the NH signals [1].

Scenario 2: "The solvent peak is broad, distorted, and impossible to phase."

Diagnosis: Radiation Damping . The Physics: In high-Q probes (cryoprobes) with high-concentration samples (90% H2O), the massive solvent magnetization induces a current in the receiver coil. This current creates a secondary magnetic field (


) that acts back on the sample, torqueing the magnetization vector back to equilibrium faster than 

relaxation. Solution:
  • Detune the Probe: Slightly detune the matching/tuning of the probe. This lowers the Q-factor, reducing the coupling between the sample and the coil.

  • Use Composite Pulses: Sequences utilizing composite pulses (like WET) are more robust against radiation damping than simple presaturation [2].

Scenario 3: "My baseline looks like a sine wave (Rolling Baseline)."

Diagnosis: Corrupted first data points in the FID, often due to the Group Delay of digital filters or intense solvent signal causing receiver recovery issues. Solution:

  • Post-Processing: Apply LPSVD (Linear Prediction Singular Value Decomposition) to the first few points of the FID to reconstruct the missing data.

  • Digital Filtering: Increase the digital filter width (if acquisition time allows) or apply a stronger backward linear prediction.

Module 4: Reference Data
Table 1: Residual Solvent Peaks (Chemical Shifts)

Use this table to distinguish solvent impurities from analyte peaks.

SolventProton (1H) Shift (ppm)MultiplicityCarbon (13C) Shift (ppm)Interference Risk
Chloroform-d (CDCl3) 7.26Singlet77.16Low
DMSO-d6 2.50Quintet39.52High (overlaps with alkyls)
Methanol-d4 3.31Quintet49.00Medium
Water (D2O) 4.79SingletN/AHigh (pH/Temp dependent)
Acetone-d6 2.05Quintet29.84Medium
Acetonitrile-d3 1.94Quintet1.32Low
Dichloromethane-d2 5.32Triplet53.84Low

Data sourced from Gottlieb et al. [3] and Babij et al. [4]. Note: H2O shift is highly temperature and pH dependent.

References
  • Piotto, M., Saudek, V., & Sklenář, V. (1992). Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions. Journal of Biomolecular NMR, 2(6), 661–665.

  • Smallcombe, S. H., Patt, S. L., & Keifer, P. A. (1995). WET Solvent Suppression and Its Applications to LC NMR and High-Resolution NMR Spectroscopy. Journal of Magnetic Resonance, Series A, 117(2), 295–303.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

stability of 3-(Methoxy-d3)-1-propanol in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Methoxy-d3)-1-propanol Senior Application Scientist Desk | Reference ID: TS-D3-PROP-01

Introduction: Compound Profile & Stability Scope

Welcome to the technical guide for 3-(Methoxy-d3)-1-propanol . This deuterated primary alcohol is frequently used as an internal standard in mass spectrometry or as a metabolic probe. Users often worry about two distinct types of stability:

  • Chemical Stability: Will the molecule break apart (ether cleavage or alcohol dehydration)?

  • Isotopic Stability: Will the deuterium label (

    
    ) exchange with hydrogen in the solvent (
    
    
    
    exchange)?

This guide addresses both, grounded in mechanistic organic chemistry.

Module 1: Stability in Acidic Solutions

Core Insight: Aliphatic ethers like the methoxy group are generally resistant to dilute acids at room temperature. However, they are not inert . Under specific conditions (strong acids, heat, nucleophilic counter-ions), the ether linkage will cleave.[1][2][3][4]

Mechanism of Failure (Acidic Ether Cleavage)

In acidic media, the ether oxygen is protonated to form an oxonium ion. This transforms the methoxy group into a good leaving group (methanol-d3).

  • Dilute Acids (HCl,

    
     < 2M):  Generally STABLE  at room temperature.
    
  • Strong/Nucleophilic Acids (HI, HBr, conc.[2]

    
    ): UNSTABLE . The presence of a strong nucleophile (
    
    
    
    ,
    
    
    ) facilitates
    
    
    cleavage, destroying the molecule and liberating the label as
    
    
    or
    
    
    .
Visualizing the Acidic Pathway

The following diagram illustrates the threshold between stability and degradation.

AcidStability Compound 3-(Methoxy-d3)-1-propanol Protonated Oxonium Intermediate (Protonated Ether) Compound->Protonated + H+ (Fast Equilibrium) Stable STABLE (Reversible Protonation) Protonated->Stable Dilute Acid / Cold (No Nucleophile) Cleaved DEGRADED (Propanediol + CD3-I) Protonated->Cleaved Conc. HI or HBr / Heat (SN2 Attack)

Figure 1: Acidic degradation pathway showing the critical role of nucleophiles and heat in ether cleavage.[2]

Troubleshooting & FAQs (Acidic)

Q: I see a new peak in my LC-MS after leaving the sample in 0.1% Formic Acid. Is the ether cleaving?

A: Unlikely. 0.1% Formic acid (pH ~2.7) is too weak to cleave an aliphatic ether at room temperature.

  • Diagnosis: Check for esterification . Primary alcohols react with carboxylic acids (like formic or acetic acid) to form esters over time.

  • Solution: Store samples in neutral solvents (Water/Acetonitrile) or analyze immediately. Do not store in acidic buffers for >24 hours.

Q: Can I use this compound in a reaction with HBr?

A: No. Hydrobromic acid (HBr) is a classic reagent for ether cleavage. It will strip the


 group off the molecule, forming 

(volatile) and 1,3-propanediol.

Module 2: Stability in Basic Solutions

Core Insight: Aliphatic ethers are chemically inert to bases. The


 bond does not cleave in base because the leaving group would be an alkoxide (

), which is thermodynamically unfavorable.
Isotopic Integrity (The D3 Label)

Users often fear that the deuterium atoms on the methoxy group (


) will exchange with protons in water (

).
  • Fact: The

    
     of an alpha-proton next to an ether oxygen is ~40-50.
    
  • Result: Standard bases (NaOH, KOH, Carbonate) are too weak to deprotonate the methyl group. The

    
     bonds are chemically locked and will not wash off.
    
Visualizing Isotopic Stability

BaseStability Molecule 3-(Methoxy-d3)-1-propanol Hydroxyl Hydroxyl Group (-OH) EXCHANGEABLE Molecule->Hydroxyl In D2O/Base Methoxy Methoxy Group (-OCD3) NON-EXCHANGEABLE Molecule->Methoxy In D2O/Base Result1 Normal Behavior (No Mass Spec Impact on Label) Hydroxyl->Result1 Becomes -OD (Instant Equilibrium) Result2 CRITICAL SUCCESS (Label Intact) Methoxy->Result2 Remains -OCD3 (Stable > pH 14)

Figure 2: Differential stability of the hydroxyl proton vs. the deuterated methyl group in basic media.

Troubleshooting & FAQs (Basic)

Q: My signal intensity dropped in 0.1 M NaOH. Did the molecule decompose?

A: No, but ionization changed. The molecule is chemically stable. However, at high pH, the primary alcohol (


) may partially deprotonate to the alkoxide.
  • Impact: Alkoxides often have different solubility or extraction coefficients than the neutral alcohol.

  • Fix: Neutralize the solution (pH 7) before extraction or injection.

Module 3: Summary Data & Protocols

Stability Reference Table
ConditionStability RatingPrimary RiskRecommendation
Neutral (Water/MeOH) Excellent NonePreferred storage solvent.
Dilute Acid (0.1% FA) ⚠️ Good Esterification (Slow)Analyze within 24h. Keep cold (4°C).
Strong Acid (HCl, H2SO4) Poor Dehydration / CleavageAvoid concentrated acids.
Base (NaOH, NH4OH) Excellent Alkoxide formationStable label. Neutralize before LC-MS.
Oxidizing Agents Critical Failure Oxidation to AcidAvoid Peroxides/Permanganates.
Protocol: Rapid Stability Check

If you suspect degradation in your specific matrix, perform this self-validating test:

  • Prepare: Spike compound into Solvent A (Neutral) and Solvent B (Your Test Condition).

  • Incubate: Hold both at room temperature for 4 hours.

  • Analyze: Run LC-MS.

  • Criteria:

    • If Peak Area (B) < 95% of (A)

      
      Chemical Degradation .
      
    • If Mass Shift (M-3) observed

      
      Label Loss  (Highly unlikely unless metal catalysts present).
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers - Cleavage mechanisms).

  • Sigma-Aldrich. (2024). 3-Methoxy-1-propanol Safety Data Sheet (SDS). (Provides physical properties and baseline stability data).

  • Werstiuk, N. H., & Ju, C. (1989). Hydrogen-deuterium exchange of ether-substituted aromatics. Canadian Journal of Chemistry. (Establishes stability of ether-adjacent C-H/C-D bonds in absence of metal catalysts).

  • Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in Organic Chemistry. Chemical Reviews. (Mechanistic grounding for C-D bond stability).

Sources

Technical Support Center: 3-(Methoxy-d3)-1-propanol Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-D3-PROPANOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification, Isolation, and Handling of 3-(Methoxy-d3)-1-propanol

Executive Summary

You are likely working with 3-(Methoxy-d3)-1-propanol (


) as a stable isotope internal standard or a metabolic tracer.

The purification of this compound presents a specific "triad" of challenges:

  • Separation Physics: Removing the unreacted starting material (1,3-propanediol) and the over-alkylated byproduct (1,3-dimethoxypropane-d6).

  • Detection Limits: The molecule lacks a UV chromophore, making standard UV-Vis flash chromatography useless.

  • Isotopic Integrity: Preventing H/D exchange and moisture contamination.

This guide provides a self-validating workflow to achieve >98% chemical and isotopic purity.

Module 1: Gross Purification (Fractional Distillation)

Q: My crude reaction mixture is a viscous oil. How do I separate the product from the starting diol?

A: Fractional distillation is the most effective method due to the significant boiling point (


BP) differences between the target and its impurities. Do not attempt chromatography on the bulk crude; the diol will streak, and the loading capacity will be poor.
Thermodynamic Profile (Boiling Point Data)

The deuterated analog will exhibit physical properties nearly identical to the non-deuterated standard. Use these values to guide your cuts:

ComponentStructureBoiling Point (Atm)Boiling Point (Vacuum ~10 mmHg)*Status
1,3-Dimethoxypropane-d6

~106 °C~25-30 °CFore-run (Discard)
3-(Methoxy-d3)-1-propanol

~150-153 °C ~60-65 °C Target
1,3-Propanediol

~214 °C~110-115 °CPot Residue

*Vacuum boiling points are estimated using the Clausius-Clapeyron relation. Always monitor head temperature.

Distillation Protocol
  • Setup: Use a short-path distillation head with a Vigreux column to prevent entrainment of the high-boiling diol.

  • Vacuum: Apply high vacuum (<10 mmHg). Heating this ether-alcohol to >150°C at atmospheric pressure risks oxidation or thermal decomposition.

  • The Cuts:

    • Cut 1 (Volatiles): Collect everything distilling below 40°C (10 mmHg). This is your over-methylated bis-ether.

    • Cut 2 (Target): The temperature will stabilize around 60-65°C (10 mmHg). Collect this fraction.

    • Stop Condition: When the temperature spikes toward 100°C, stop. The residue is the unreacted diol.[1]

Visual Logic: The Distillation Decision Tree

DistillationLogic Start Crude Reaction Mixture CheckBP Apply Vacuum (10 mmHg) Start Heating Start->CheckBP LowBoil Temp < 40°C (Bis-ether byproduct) CheckBP->LowBoil First Fraction TargetBoil Temp Stable ~60-65°C (Target Product) LowBoil->TargetBoil Temp Rises Discard1 Discard / Recycle LowBoil->Discard1 HighBoil Temp Spikes > 90°C (Starting Diol) TargetBoil->HighBoil Distillation Ends Keep Collect & Analyze TargetBoil->Keep Stop Stop Heating HighBoil->Stop

Figure 1: Thermal separation logic based on boiling point differentials.

Module 2: Fine Purification (Chromatography)

Q: I distilled the product, but NMR shows minor impurities. When I run a flash column, I can't see anything on the UV detector. Why?

A: 3-(Methoxy-d3)-1-propanol is "UV silent." It lacks conjugated


-systems (double bonds, aromatics) that absorb UV light. You must change your detection strategy.
Troubleshooting Detection Methods
Detection MethodSuitabilityNotes
UV (254 nm) Fail The molecule does not absorb. You will collect blank solvent.
Refractive Index (RI) Best Detects difference in light refraction between solvent and product.
ELSD Good Evaporative Light Scattering Detector works well for non-volatiles (though this product is semi-volatile, so use low temp).
TLC Staining Manual Use KMnO₄ (oxidizes alcohol) or Iodine chamber.
Recommended Flash Protocol
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).

    • Note: The polarity is moderate. Hexane/Ethyl Acetate (1:1) is an alternative if the DCM background is too high for your specific RI detector.

  • Visualization (TLC):

    • Dip TLC plate in KMnO₄/Na₂CO₃ solution.

    • Heat with a heat gun.

    • Product appears as a yellow spot on a purple background.

Module 3: Drying & Isotopic Integrity

Q: The product is hygroscopic. How do I dry it without washing out the deuterium?

A: The deuterium in the methoxy group (


) is chemically stable and non-exchangeable under standard conditions. However, water will ruin the chemical purity and accuracy of weighing.

Protocol:

  • Dissolve: Take the distilled oil in dry DCM.

  • Dry: Add activated 3Å or 4Å Molecular Sieves .

    • Warning: Avoid acidic drying agents (like silica or acidic alumina) for prolonged periods, as they can catalyze ether cleavage at high temperatures, though this is rare at RT.

    • Avoid: Do not use

      
       or 
      
      
      
      if you want to maximize recovery, as the viscous alcohol sticks to the salts. Sieves are cleaner.
  • Filter & Evaporate: Filter through a sintered glass frit (not paper, to avoid fibers) and evaporate solvent under vacuum.

Module 4: Analytical Verification

Q: How do I confirm I have the deuterated product and not the normal one?

A: You must use 1H-NMR and Mass Spectrometry .

1H-NMR Validation

Compare the spectrum of your product to the non-deuterated reference.

  • Non-Deuterated (Standard): You will see a sharp singlet at ~3.3 ppm corresponding to the

    
     group (3 protons).
    
  • Deuterated (Target): The peak at ~3.3 ppm must be absent (or <1% integration).

  • Coupling: You will still see the multiplet for the central methylene (

    
    ) and the triplets for the outer methylenes.
    
Mass Spectrometry (GC-MS)
  • 3-Methoxy-1-propanol (Standard): MW = 90.12 g/mol .

  • 3-(Methoxy-d3)-1-propanol (Target): MW = 93.14 g/mol .

  • Success Criteria: The molecular ion (

    
    ) or the characteristic fragment (
    
    
    
    for water loss) should be shifted by +3 mass units .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol. Retrieved from [Link]

  • NIST Chemistry WebBook. 1,3-Propanediol Thermochemical Data. Retrieved from [Link]

Sources

how to remove residual 3-(Methoxy-d3)-1-propanol from a sample

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Removal of Residual 3-(Methoxy-d3)-1-propanol[1]

Document ID: TS-ISO-D3-004 Last Updated: January 28, 2026 Status: Active[1]

Executive Summary & Molecule Profile

User Query: "I have used 3-(Methoxy-d3)-1-propanol as a reagent/solvent, and I cannot remove the final traces from my product. High vacuum alone is insufficient.[1] How do I get rid of it?"

Technical Insight: 3-(Methoxy-d3)-1-propanol is a primary alcohol ether.[1] Its physical removal is complicated by two factors: a relatively high boiling point (~151–153 °C) and high polarity (formation of hydrogen bonds with polar products).[1] Because it is deuterated, it is chemically identical to the non-deuterated analog in terms of separation physics (boiling point, solubility, pKa), though it is distinguishable by mass spectrometry and NMR.[1]

Target Molecule Profile:

PropertyData (Non-deuterated Analog)Relevance to Removal
Boiling Point 151–153 °C (at 760 mmHg)Too high for standard rotavap without heat; requires high vac or azeotrope.[1]
Solubility Miscible with water, alcohols, acetoneDifficult to extract from polar products; sticks to silica.
Vapor Pressure ~1.0 mmHg at 25 °CLow volatility at room temperature.[1]
UV Activity None (Transparent >200 nm)Invisible on standard UV-Vis detectors.[1] Requires ELSD, RI, or Staining.[1]
Structure

Primary alcohol + Ether linkage = High H-bonding capability.[1]
Decision Matrix: Selecting Your Protocol

Do not blindly apply heat.[1] Select the method based on your product's properties.

RemovalStrategy Start Start: Residual 3-(Methoxy-d3)-1-propanol ProductPolarity Is your product Water Soluble? Start->ProductPolarity ThermalStability Is product thermally stable (>40°C)? ProductPolarity->ThermalStability Yes (Hydrophilic) AqueousWorkup Protocol A: Aqueous Wash (Partitioning) ProductPolarity->AqueousWorkup No (Lipophilic) Azeotrope Protocol B: Azeotropic Co-evaporation (Entrainment) ThermalStability->Azeotrope Yes Chromatography Protocol C: Reverse Phase / Normal Phase (Separation) ThermalStability->Chromatography No (Sensitive) AqueousWorkup->Azeotrope Residual traces remain

Figure 1: Decision tree for selecting the appropriate purification strategy based on product solubility and stability.

Protocol A: Aqueous Workup (For Lipophilic Products)[1]

Principle: 3-(Methoxy-d3)-1-propanol is completely water-miscible.[1][2][3][4] If your product is non-polar (soluble in DCM, EtOAc, Ether, etc.), the alcohol will preferentially partition into the aqueous phase.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude mixture in a non-polar solvent.

    • Recommended: Diethyl Ether (

      
      ) or Dichloromethane (DCM).[1]
      
    • Avoid: Ethyl Acetate (EtOAc) if possible, as it can solubilize some glycol ethers.[1]

  • The "Salting Out" Trick: Do not use pure water. Use saturated brine (NaCl) or a 5% LiCl solution .[1]

    • Why? The high ionic strength forces the organic product into the organic layer, while the highly polar methoxy-propanol stays in the water.[1]

  • Multiple Washes: Perform 3–4 washes with small volumes (e.g., 10 mL x 4) rather than one large wash.

  • Verification: Check the organic layer by TLC (stain with KMnO4) before drying.[1]

Troubleshooting:

  • Issue: Emulsions form.[1]

  • Fix: Add a small amount of Methanol (1–2%) to the organic layer to break surface tension, or filter through a pad of Celite.[1]

Protocol B: Azeotropic Co-evaporation (The "Entrainment" Method)[1]

Principle: You cannot simply boil off the alcohol without "burning" your product.[1] You must use a lower-boiling solvent to form an azeotrope (or pseudo-azeotrope) that depresses the boiling point of the mixture, carrying the heavy alcohol over into the trap.[1]

Recommended Entrainers:

  • Water: Forms a heteroazeotrope.[1][5] (Effective but requires higher bath temp).[1]

  • Heptane: Excellent for dragging out lipophilic alcohols.[1]

  • Toluene: Standard carrier for high-boiling alcohols.[1]

Step-by-Step Workflow:

AzeotropeProcess Step1 1. Dissolve Residue (Min. Vol. DCM) Step2 2. Add Entrainer (10x Excess Heptane or Toluene) Step1->Step2 Step3 3. Rotavap (Bath: 45°C, <20 mbar) Step2->Step3 Step4 4. Repeat 3x Step3->Step4 Step5 5. High Vacuum (Overnight, <0.1 mbar) Step4->Step5

Figure 2: The iterative co-evaporation workflow. Repetition is critical.

Technical Note on Conditions:

  • Bath Temperature: 40–50 °C.[1][6]

  • Vacuum: Start gentle (100 mbar) to remove the entrainer, then ramp to <10 mbar.[1]

  • The "Oil Pump" Step: After rotavapping, place the sample on a high-vacuum manifold (<0.5 mmHg) for at least 12 hours.[1] The azeotroping disrupts the intermolecular H-bonds, making the final high-vac step significantly more effective.[1]

Protocol C: Chromatography (The "Brute Force" Method)[1]

Principle: If the alcohol cannot be distilled or washed away, it must be separated based on retention time.[1]

Challenge: 3-(Methoxy-d3)-1-propanol is UV Transparent . You will not see it on a standard chromatogram at 254 nm.[1]

Detection Strategy:

  • TLC: Use KMnO4 (oxidizes the alcohol to acid

    
     yellow spot) or Anisaldehyde  (blue/violet spot).[1] Iodine chamber is weakly effective.[1]
    
  • Flash System: Enable ELSD (Evaporative Light Scattering Detector) or monitor RI (Refractive Index).[1]

Separation Parameters:

ModeStationary PhaseMobile Phase StrategyExpected Behavior
Normal Phase Silica Gel (

)
DCM/MeOH gradientsThe alcohol is polar.[1] It will streak and elute later (higher polarity).[1]
Reverse Phase C18Water/AcetonitrileThe alcohol is very polar.[1] It will elute near the solvent front (dead volume).[1]

Expert Tip: If using Reverse Phase (C18), the alcohol often elutes immediately.[1] Collect your product peak (which likely retains longer) and the alcohol is effectively removed in the waste.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my NMR still show a triplet at ~3.5 ppm and ~1.8 ppm?

  • A: This is the signature of the propyl chain.[1] The methoxy singlet (usually ~3.3 ppm) will be silent in proton NMR because it is deuterated (

    
    ).[1] Do not look for the methoxy peak to quantify the impurity; integrate the propyl 
    
    
    
    protons against your product.[1]

Q2: Can I use lyophilization (Freeze Drying)?

  • A: Generally, No .[1] The freezing point of 3-methoxy-1-propanol is very low (<-80 °C), and its vapor pressure is too low to sublime effectively under standard lyophilizer conditions.[1] It will likely melt and cause "bumping."[1]

Q3: I see a "ghost peak" in my LC-MS but no mass corresponds to it.

  • A: 3-(Methoxy-d3)-1-propanol has a molecular weight of roughly 93.14 g/mol (

    
    ).[1] In ESI+, it may not ionize well (low proton affinity compared to amines).[1] In APCI or EI, you might see fragments.[1] However, because it is UV transparent, it often appears as a baseline disturbance rather than a discrete peak.[1]
    
References & Authority
  • Physical Properties: 3-Methoxy-1-propanol. PubChem Database.[1] National Center for Biotechnology Information.[1] (Accessed Jan 2026).[1][7] [Link]

  • Azeotropic Data: Azeotrope Tables for Binary Mixtures. Wikipedia / CRC Handbook of Chemistry and Physics (Relevant for general glycol ether-water azeotropes).[1] [Link]

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification of alcohols and glycol ethers).

  • Patent Reference (Azeotropes): Process for preparing 3-methoxy-1-propanol. (Discusses water azeotrope formation during synthesis).

Sources

Technical Support Center: 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Troubleshooting Ticket ID: #D3-MOP-ISO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Molecule & Its Vulnerabilities

Compound: 3-(Methoxy-d3)-1-propanol Structure:


Primary Application:  Metabolic tracer, internal standard for DMPK (Drug Metabolism and Pharmacokinetics), and deuterated linker synthesis.

As a researcher using this isotopologue, you are likely leveraging the Kinetic Isotope Effect (KIE) to stabilize the methoxy ether against metabolic cleavage or to trace metabolic pathways. However, while the deuterium label (


) confers metabolic robustness, the primary alcohol tail  remains chemically vulnerable to oxidation, and the ether linkage  faces specific enzymatic threats.

This guide isolates the three critical degradation vectors:

  • Chemical Oxidation (Storage instability).

  • Metabolic O-Dealkylation (In vivo/In vitro degradation).

  • Radical-Induced Scrambling (Atmospheric/Light exposure).

Diagnostic Module: Chemical Instability (Storage)

Symptom:

"My LC-MS baseline is drifting, and I see a new peak at [M-2] or [M+14] relative to the parent mass. The sample has become acidic."

Root Cause: Aerobic Oxidation of the Primary Alcohol The deuterated methoxy group (


) is chemically inert under standard storage. The weak point is the terminal hydroxyl group (

). Upon exposure to atmospheric oxygen, light, or trace metal contaminants, the primary alcohol oxidizes first to an aldehyde, and subsequently to a carboxylic acid.

Degradation Pathway:

  • Alcohol: 3-(Methoxy-d3)-1-propanol[1]

  • Aldehyde: 3-(Methoxy-d3)-propanal (Mass shift: -2 Da)

  • Carboxylic Acid: 3-(Methoxy-d3)-propanoic acid (Mass shift: +14 Da vs Alcohol)

Visualizing the Oxidation Cascade

ChemicalOxidation Alcohol 3-(Methoxy-d3)-1-propanol (Intact Reagent) Aldehyde 3-(Methoxy-d3)-propanal (Transient Impurity) Alcohol->Aldehyde [O] Air/Light -2H (Oxidation) Acid 3-(Methoxy-d3)-propanoic acid (Final Degradant) Aldehyde->Acid [O] Auto-oxidation +O (Acidification)

Figure 1: Stepwise oxidation of the primary alcohol tail. Note that the deuterated methoxy group remains intact during this process.

Troubleshooting Protocol: Preventing Oxidation
StepActionScientific Rationale
1 Argon Purge Primary alcohols are susceptible to autoxidation. Always backfill storage vials with dry Argon or Nitrogen after use.
2 Peroxide Test Ethers can form explosive peroxides, though less common in methyl ethers. Use KI starch paper if the solvent volume drops inexplicably (evaporation concentrates peroxides).
3 Acid Check Dissolve a small aliquot in neutral water and check pH. If pH < 5.0, the aldehyde has converted to propanoic acid. Do not use for sensitive coupling reactions.
Diagnostic Module: Metabolic Instability (Experimental)

Symptom:

"I am observing a loss of the M+3 signal in my microsomal incubation assays. Is the deuterium exchanging?"

Root Cause: CYP450-Mediated O-Dealkylation You are likely witnessing Metabolic Switching . While the


 group is designed to slow down metabolism via the Kinetic Isotope Effect (C-D bonds are stronger than C-H), it does not render the bond unbreakable. High concentrations of CYP2D6 or CYP3A4 can still force O-dealkylation .

Mechanism: The enzyme hydroxylates the alpha-carbon (the


 group). This forms an unstable hemiacetal intermediate, which spontaneously collapses, releasing deuterated formaldehyde (

) and the free diol.
Visualizing the Metabolic Fate

MetabolicFate cluster_outputs Detected Metabolites Parent 3-(Methoxy-d3)-1-propanol CYP CYP450 Attack (Alpha-Hydroxylation) Parent->CYP Slowed by KIE Intermediate Unstable Hemiacetal [HO-CD2-O-Propyl] CYP->Intermediate Products Cleavage Products Intermediate->Products Spontaneous Collapse P1 1,3-Propanediol (Loss of Label) Products->P1 P2 Formaldehyde-d2 (CD2O) Products->P2

Figure 2: The metabolic O-dealkylation pathway. The deuterium label is lost as Formaldehyde-d2, leaving non-deuterated 1,3-propanediol.

FAQ: Metabolic Troubleshooting

Q: Why isn't the deuterium stopping the metabolism completely? A: Deuterium provides a KIE of roughly 6–10x reduction in rate (Primary KIE). It is a "speed bump," not a "brick wall." If your incubation time is too long or enzyme concentration too high, the pathway will proceed.

Q: How do I confirm this pathway? A: Monitor for the formation of 1,3-Propanediol . If you see a peak corresponding to the diol (MW 76.09) increasing as your Parent (MW ~93.14) decreases, O-dealkylation is the cause.

Analytical Reference Data (Mass Spectrometry)

Use this table to interpret your GC-MS or LC-MS fragmentation patterns and identify degradation products.

Fragment / SpeciesMass (m/z)Origin / Interpretation
Parent (M+) ~93.14 Intact 3-(Methoxy-d3)-1-propanol.
Base Peak 34

. Characteristic of the deuterated methoxy group. If this is absent, you have lost the label.
Loss of Water 75

. Dehydration of the primary alcohol (common in EI source).
Oxidation Product 1 91 Aldehyde form (

). Indicates air exposure.
Oxidation Product 2 107 Acid form (

). Indicates severe oxidative degradation.
Metabolic Product 76 1,3-Propanediol.[1][2] Indicates metabolic cleavage of the ether.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol. Retrieved from [Link]

  • Pirali, T., et al. (2019).The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation. Journal of Medicinal Chemistry. (Discusses metabolic stability of

    
    ). Retrieved from [Link]
    
  • Aschmann, S. M., et al. (2025). Atmospheric Degradation of 3-Methoxy-1-propanol by Reaction with Hydroxyl Radicals.[3] ACS Earth and Space Chemistry. (Details radical-induced degradation mechanisms). Retrieved from [Link]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[4] (General mechanisms for primary alcohol instability). Retrieved from [Link]

Sources

avoiding isotopic scrambling in deuterated compound reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterated Compound Synthesis & Stability

Topic: Avoiding Isotopic Scrambling in Deuterated Compound Reactions Guide ID: D-ISO-001 Version: 2.4 (Current)

Introduction: The Isotopic Integrity Mandate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that in deuterated drug development (e.g., deuterated analogs of small molecules), isotopic purity is not just a specification—it is the product.

Deuterium (D) scrambling—the unintended migration or exchange of deuterium for hydrogen (H)—compromises the Kinetic Isotope Effect (KIE) that drives improved pharmacokinetics. It also creates complex isotopologue mixtures (d0, d1, d2...) that can lead to regulatory rejection during CMC (Chemistry, Manufacturing, and Controls) review.

This guide provides field-proven protocols to isolate, detect, and prevent scrambling during synthesis and handling.

Module 1: Synthetic Chemistry Troubleshooting

Core Principle: Scrambling is rarely random; it is mechanistically driven by reversible activation steps . Identification of the mechanism (Acid/Base vs. Metal Surface) is the first step in remediation.

Scenario A: Scrambling During Catalytic Hydrogenation

The Issue: You are reducing an olefin or nitro group on a molecule that already contains deuterium labels. Post-reaction analysis shows loss of D or migration to adjacent carbons.

Root Cause: Horiuti-Polanyi Mechanism. On heterogeneous metal surfaces (Pd/C, Pt/C), C-H/C-D activation is reversible. The catalyst "walks" along the chain, scrambling isotopes before the final reduction occurs.

Diagnostic Workflow (Graphviz):

HydrogenationScrambling Start Start: Reduction of D-Labeled Substrate CheckCat Current Catalyst Type? Start->CheckCat Hetero Heterogeneous (Pd/C, Pt/C, Raney Ni) CheckCat->Hetero Solid Support Homo Homogeneous (Rh, Ir, Ru) CheckCat->Homo Soluble Complex ScrambleRisk HIGH RISK: Surface H/D Exchange (Horiuti-Polanyi Mechanism) Hetero->ScrambleRisk Safe LOW RISK: Directed Hydrogenation Minimal Scrambling Homo->Safe Solution1 Switch to Homogeneous Catalyst (Crabtree's or Wilkinson's) ScrambleRisk->Solution1 Preferred Solution2 Use D2 Gas (If solvent is aprotic) *Expensive mitigation* ScrambleRisk->Solution2 Alternative

Figure 1: Decision matrix for mitigating scrambling during catalytic hydrogenation. Homogeneous catalysts prevent surface-walking phenomena.

Corrective Protocol:

  • Switch Catalysts: Replace Pd/C with Crabtree’s catalyst (Ir) or Wilkinson’s catalyst (Rh). These homogeneous catalysts coordinate to the olefin and deliver hydrogen directly without reversible surface binding that causes scrambling [1].

  • Solvent Selection: If you must use Pd/C, switch to aprotic solvents (e.g., THF, DCM) instead of MeOH/EtOH. Protic solvents facilitate H/D exchange on the metal surface.

  • Pressure Control: Increase H2 pressure. Higher pressure accelerates the forward reduction rate relative to the reversible exchange rate.

Scenario B: Loss of Deuterium at -Carbonyl Positions

The Issue: Deuterium labels adjacent to ketones, esters, or amides wash out during reaction or workup.

Root Cause: Enolization. Even weak bases or acids can catalyze keto-enol tautomerism. Once the enol forms, the


-deuterium is lost to the solvent pool (H-source).

Data Summary: Solvent & pH Risks

ConditionRisk LevelMechanismMitigation Strategy
Aq. NaOH / KOH CriticalEnolate formationUse non-nucleophilic bases (LDA, LiHMDS) at -78°C.
Protic Solvents (MeOH, H2O) HighSolvent-mediated exchangeSwitch to THF, DMF, or DMSO-d6.
Silica Gel Chromatography ModerateAcidic surface catalysisPre-treat silica with 1% Et3N to neutralize acidity.
Acidic Workup (HCl) HighAcid-catalyzed enolizationQuench cold; use buffered solutions (pH 6-7).

Corrective Protocol:

  • Thermodynamic vs. Kinetic Control: Never heat a reaction involving

    
    -deuterated carbonyls with base. Use kinetic control  (LDA, -78°C) to form enolates irreversibly if alkylation is required, then quench immediately with D2O (if D is desired) or work up rapidly [2].
    
  • The "Buffered" Workup:

    • Step 1: Cool reaction mixture to 0°C.

    • Step 2: Quench with saturated NH4Cl (mildly acidic) or phosphate buffer (pH 7) rather than strong acid/base.

    • Step 3: Perform extraction quickly and dry over Na2SO4. Avoid prolonged exposure to aqueous phases.

Module 2: Analytical Diagnostics

Core Principle: You cannot fix what you cannot measure. Standard purity (HPLC UV) is blind to isotopic scrambling.

Q: How do I distinguish between "Isotopic Enrichment" and "Isotopologue Distribution"?

A:

  • Isotopic Enrichment: The average % of D at a specific site (e.g., 98% D). Measured by NMR .

  • Isotopologue Distribution: The ratio of molecules with 0, 1, 2... D atoms (e.g., 5% d0, 10% d1, 85% d2). Measured by HRMS .[1]

  • Critical Note: For drug development, Isotopologue Distribution is the regulatory standard. A sample can be 99% enriched (avg) but contain 10% d0 (non-deuterated impurity), which is a safety risk.

Protocol: The "Scramble Check" Workflow

Step 1: 1H-NMR (The "Residual" Test)

  • Run a standard proton NMR in a non-interfering solvent (e.g., CDCl3).

  • Integrate the signal at the deuterated position.[2]

  • Calculation: If the integral should be 0.00 (fully deuterated) but appears as 0.05 relative to a 1H standard, you have 5% H incorporation (scrambling or incomplete reaction).

Step 2: MS Isotopologue Mapping

  • Use ESI-HRMS (High-Resolution Mass Spec) in soft ionization mode.

  • Analyze the M+H peak cluster.

  • Warning: Avoid harsh ionization (EI) or high collision energies, which can cause in-source scrambling inside the mass spectrometer, giving false positives [3].

Module 3: Storage & Stability FAQs

Q: Can I store deuterated compounds in methanol? A: No. If the D label is at an exchangeable position (OH, NH, SH) or an acidic carbon (


-carbonyl), it will exchange with the solvent protons over time. Store in solid form, under argon, in a freezer. If solution storage is necessary, use aprotic solvents like DMSO-d6 or Anhydrous THF.

Q: My compound scrambled on the silica column. How do I purify it? A: Silica is slightly acidic (pH 4-5). This acidity catalyzes exchange on sensitive substrates (e.g., indoles, enamines).

  • Fix: Slurry the silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column. This neutralizes the acid sites. Alternatively, use neutral alumina.

Q: I used D2O to quench, but my yield of D-incorporation is low. A: This is likely a stoichiometry issue . H/D exchange is an equilibrium.[2]

  • Rule of Thumb: Use at least 10-20 equivalents of D2O relative to the substrate to drive the equilibrium toward the deuterated product.

References

  • Horiuti, J., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society.

  • Littenberg, Y., et al. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Molecules.

  • Zhang, Y., et al. (2019). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... using ESI-HRMS. Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2017). Deuterated Drug Products: Chemistry, Manufacturing, and Controls (CMC).[3] (General reference for regulatory requirements on isotopologue distribution).

Sources

Validation & Comparative

Comparative Technical Guide: 3-(Methoxy-d3)-1-propanol vs. 3-Methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While chemically equivalent in terms of solvating power and general reactivity, 3-(Methoxy-d3)-1-propanol is a specialized isotopologue designed for two high-value applications: quantitative mass spectrometry (as an Internal Standard) and metabolic stability enhancement (Deuterium Switch) .

For routine synthesis or solvent applications, the non-deuterated 3-methoxy-1-propanol is the standard choice due to cost efficiency. However, in DMPK (Drug Metabolism and Pharmacokinetics) studies, the deuterated variant is critical for probing metabolic "soft spots"—specifically the oxidative O-demethylation pathway—utilizing the Kinetic Isotope Effect (KIE) to retard enzymatic degradation.

Part 1: Chemical & Physical Characterization[1]

The physical properties of the deuterated analog are nearly identical to the protium form due to the negligible change in molar volume. However, their spectroscopic signatures are distinct, enabling precise analytical differentiation.

Table 1: Comparative Specifications
Feature3-Methoxy-1-propanol (Standard)3-(Methoxy-d3)-1-propanol (Deuterated)
CAS Number 1589-49-786013-00-5
Molecular Formula


Molecular Weight 90.12 g/mol 93.14 g/mol (+3.02 Da)
Boiling Point ~158°C~158°C (negligible difference)
Density 0.943 g/mL~0.95 g/mL (approx. +3-5% due to mass)
1H-NMR (Methoxy) Singlet at

3.3 ppm (3H)
Silent (Signal vanishes)
Mass Spectrometry Base Peak: [M+H]+ 91.13Base Peak: [M+H]+ 94.15
Primary Application Solvent, Synthesis IntermediateInternal Standard, Metabolic Probe

Part 2: The Kinetic Isotope Effect (KIE) & Metabolic Stability

The primary scientific justification for using the deuterated variant is to exploit the Kinetic Isotope Effect (KIE) . The methoxy group (


) is a metabolic "soft spot," susceptible to O-dealkylation by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2D6).
Mechanistic Insight

The Carbon-Deuterium (


) bond is shorter and stronger than the Carbon-Hydrogen (

) bond due to a lower zero-point energy (ZPE).
  • Bond Dissociation Energy (BDE): The

    
     bond requires ~1.2–1.5 kcal/mol more energy to break than 
    
    
    
    .
  • Metabolic Impact: In the rate-determining step of O-demethylation (Hydrogen Atom Transfer), the enzyme struggles to abstract the deuterium. This results in a Primary KIE (

    
    )  typically between 2 and 7.
    
Diagram 1: Metabolic Pathway & Deuterium Blockade

This diagram illustrates the oxidative attack by CYP450 and how deuteration inhibits the formation of the unstable hemiacetal intermediate.

Metabolism cluster_0 Substrate cluster_1 Enzymatic Attack (CYP450) cluster_2 Intermediate cluster_3 Products S_H 3-Methoxy-1-propanol (R-O-CH3) CYP CYP450 [FeO]3+ S_H->CYP Fast Binding S_D 3-(Methoxy-d3)-1-propanol (R-O-CD3) S_D->CYP Fast Binding Int_H Hemiacetal (Unstable) CYP->Int_H RAPID C-H Abstraction (Low Barrier) Int_D Deuterated Hemiacetal CYP->Int_D SLOW C-D Abstraction (High Barrier / KIE) Prod 1,3-Propanediol + Formaldehyde Int_H->Prod Spontaneous Collapse Int_D->Prod Slower Collapse

Figure 1: Comparative metabolic pathway showing the "Deuterium Blockade" effect. The C-D bond abstraction is the rate-limiting step, significantly reducing the formation of the diol and formaldehyde metabolites.

Part 3: Experimental Protocols

To validate the identity and stability of 3-(Methoxy-d3)-1-propanol, the following self-validating protocols are recommended.

Protocol A: Structural Confirmation via NMR

Objective: Confirm isotopic purity (>99 atom % D) by observing the disappearance of the methoxy signal.

  • Solvent Selection: Dissolve 10 mg of analyte in 600 µL of DMSO-d6 (preferred over

    
     to prevent overlap with solvent residual peaks).
    
  • Acquisition: Run a standard 1H-NMR (minimum 400 MHz, 16 scans).

  • Analysis:

    • Standard: Look for a sharp singlet at ~3.2–3.3 ppm corresponding to

      
      .
      
    • Deuterated: This region must be silent (baseline noise only).

    • Internal Control: Integrate the methylene protons (

      
      ) at ~3.4 ppm. Set integration to 2.0. If the methoxy region shows <0.01 integration, isotopic purity is confirmed.
      
Protocol B: Microsomal Stability Assay (The "Performance Test")

Objective: Quantify the Kinetic Isotope Effect (


) using Liver Microsomes.

Reagents:

  • Pooled Liver Microsomes (Human or Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final conc) with Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH Regenerating System to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL cold Acetonitrile (Stop Solution). Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Diagram 2: Microsomal Stability Workflow

This flowchart details the critical steps for calculating Intrinsic Clearance (


).

Assay cluster_sampling Time-Point Sampling Start Start: Pre-incubation (Microsomes + Buffer + Compound) Init Add NADPH (Start Reaction) Start->Init Sample0 T=0 min Init->Sample0 Sample15 T=15 min Init->Sample15 Sample30 T=30 min Init->Sample30 Sample60 T=60 min Init->Sample60 Quench Quench with ACN (Precipitate Proteins) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Centrifuge Centrifuge (4000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->LCMS Calc Calculate Half-life (t1/2) & Clearance (CLint) LCMS->Calc

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay. The divergence in depletion rates between the H-form and D-form at the LC-MS stage confirms the KIE.

Part 4: Application Scenarios

DMPK & Drug Design
  • Scenario: A drug candidate containing a 3-methoxypropyl side chain is clearing too fast in vivo.

  • Solution: Replace with the deuterated analog. If the clearance drops significantly (high KIE), the methoxy group is the primary metabolic liability. This validates the "Deuterium Switch" strategy to extend half-life.

Bioanalytical Quantitation (LC-MS/MS)
  • Scenario: You need to quantify 3-methoxy-1-propanol levels in biological plasma.

  • Solution: Use 3-(Methoxy-d3)-1-propanol as the Internal Standard (IS).

    • Why: It co-elutes with the analyte (same retention time) but is mass-resolved (+3 Da). It compensates perfectly for matrix effects and ionization suppression.

Mechanistic Chemistry
  • Scenario: Determining if an ether cleavage reaction proceeds via radical abstraction or direct nucleophilic attack.

  • Solution: Compare reaction rates (

    
     vs 
    
    
    
    ). A large rate difference implies C-H bond breaking is the rate-limiting step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9877402, 3-Methoxy-1-propanol. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Methods in Enzymology, 596, 217-238. [Link]

Validation of Analytical Methods Using 3-(Methoxy-d3)-1-propanol: A Comparative & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and drug development professionals. It focuses on the rigorous validation of analytical methods for 3-Methoxy-1-propanol using its stable isotope-labeled analog, 3-(Methoxy-d3)-1-propanol , as the Internal Standard (IS).

Executive Summary: The Isotopic Advantage

In pharmaceutical development, 3-Methoxy-1-propanol (CAS: 1589-49-7) appears frequently as a process impurity, residual solvent, or metabolic byproduct. Accurate quantification is critical for safety assessment and regulatory compliance (ICH Q3C, FDA Bioanalytical Method Validation).[1]

The industry "gold standard" for validating such methods involves Stable Isotope Dilution Assays (SIDA) .[1] This guide validates the performance of 3-(Methoxy-d3)-1-propanol (the deuterated isotopologue) against traditional external standardization and structural analog methods.

Comparative Analysis: Performance Metrics

The following table contrasts the performance of the deuterated IS against alternative calibration strategies in a typical GC-MS or LC-MS workflow.

Table 1: Comparative Performance Matrix
Feature3-(Methoxy-d3)-1-propanol (SIL-IS) Structural Analog (e.g., 3-Ethoxy-1-propanol) External Standard (No IS)
Chromatographic Behavior Co-elution: Elutes at the exact (or nearly exact) retention time as the analyte.Offset: Elutes at a different time; misses transient matrix suppression zones.N/A: No reference marker for retention time shifts.
Matrix Effect Correction Perfect: Experiences the exact same ion suppression/enhancement as the analyte.[1]Partial: May experience different suppression due to elution time difference.[1]None: Susceptible to gross errors (>20%) in complex matrices.[1]
Recovery Correction Dynamic: Compensates for extraction losses (e.g., evaporation, phase partition) in real-time.Variable: Chemical properties (LogP) differ, leading to differential extraction efficiency.[1]None: Assumes 100% recovery, often leading to underestimation.[1]
Linearity (r²) Typically > 0.999 (Ratio-based).[1]Typically 0.990 – 0.998 .[1]Typically 0.980 – 0.995 .[1]
Cost per Analysis High (Initial synthesis/purchase).[1]Low/Moderate.[1][2]Lowest.
Regulatory Preference Preferred (FDA/EMA for Bioanalysis).[1]Accepted with justification.Discouraged for complex matrices.

Technical Deep Dive: The Mechanism of Correction

The superiority of 3-(Methoxy-d3)-1-propanol lies in its physicochemical identity to the target analyte.

  • Mass Shift: The substitution of three hydrogen atoms with deuterium on the methoxy group creates a mass shift of +3 Da (MW 90.12 → 93.14).[1] This is sufficient for Mass Spectrometry (MS) to discriminate between the Analyte and IS without "cross-talk" (isotopic interference), provided the resolution is adequate.[1]

  • Co-Elution: In Gas Chromatography (GC) or Liquid Chromatography (LC), the d3-analog behaves almost identically to the analyte.[1] Any fluctuation in carrier gas flow, column temperature, or mobile phase composition affects both equally.[1]

  • Ionization Normalization: If a co-eluting matrix component (e.g., phospholipids in plasma) suppresses the ionization signal by 30%, it suppresses both the analyte and the d3-IS by 30%.[1] The ratio of their areas remains constant, preserving quantitative accuracy.

Visualization: The Self-Validating Workflow

The following diagram illustrates the error-correction pathway using the d3-IS.

ValidationWorkflow Sample Biological/Pharma Sample (Contains 3-Methoxy-1-propanol) Spike Spike IS: 3-(Methoxy-d3)-1-propanol Sample->Spike Extraction Sample Preparation (LLE / Precipitation) Spike->Extraction Chromatography GC/LC Separation (Co-elution) Extraction->Chromatography Error1 Error Source: Incomplete Recovery Error1->Extraction Affects both equally MS_Detection MS Detection (m/z 90 vs m/z 93) Chromatography->MS_Detection Error2 Error Source: Matrix Suppression Error2->Chromatography Affects both equally Data_Processing Ratio Calculation (Area Analyte / Area IS) MS_Detection->Data_Processing Result Corrected Concentration Data_Processing->Result

Caption: Figure 1. The self-correcting workflow where the d3-IS compensates for extraction losses and matrix effects in real-time.

Method Development & Validation Protocol

This protocol is designed for a GC-MS workflow, which is optimal for volatile glycol ethers like 3-methoxy-1-propanol. However, the principles apply equally to LC-MS/MS.[1]

A. Materials & Reagents[1][3][4][5][6][7]
  • Analyte: 3-Methoxy-1-propanol (Reference Standard, >99% purity).

  • Internal Standard: 3-(Methoxy-d3)-1-propanol (Isotopic Purity >99 atom % D).

  • Matrix: Blank Plasma, Urine, or API solution (depending on application).[1]

  • Solvents: Methanol, Dichloromethane (HPLC Grade).[1][3]

B. Instrumentation (Recommended)
  • System: GC-MS (Single Quadrupole or Triple Quadrupole).[1]

  • Column: DB-WAX or ZB-624 (Polar phases preferred for alcohols).[1]

  • Inlet: Split/Splitless (Split ratio 10:1 usually sufficient).[1]

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Detection: Selected Ion Monitoring (SIM).[1]

    • Analyte Ions: m/z 90 (Molecular ion/fragment), m/z 75, m/z 45.[1]

    • IS Ions: m/z 93 (Target), m/z 78, m/z 48.[1]

C. Step-by-Step Validation Experiments
Experiment 1: Selectivity & Cross-Talk (Blank Check)

Objective: Ensure the d3-IS does not contribute a signal to the analyte channel (and vice versa).

  • Inject Blank Matrix: Verify no interference at retention time.

  • Inject IS Only (High Conc): Monitor the Analyte mass channel (m/z 90).

    • Acceptance Criteria: Signal in analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.[1]

  • Inject Analyte Only (ULOQ): Monitor the IS mass channel (m/z 93).

    • Acceptance Criteria: Signal in IS channel must be < 5% of the typical IS response.[1]

Experiment 2: Matrix Effect (The "Post-Extraction Spike" Method)

Objective: Quantify ion suppression/enhancement.

  • Prepare Set A: Standards in neat solvent.

  • Prepare Set B: Standards spiked into extracted blank matrix (post-extraction).

  • Calculate Matrix Factor (MF):

    
    [1]
    
  • Calculate IS-Normalized MF:

    
    
    
    • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05), indicating the d3-IS perfectly tracks the matrix effect.

Experiment 3: Accuracy & Precision

Objective: Confirm reproducibility.

  • Prepare QC samples at Low, Medium, and High concentrations spiked with a fixed concentration of 3-(Methoxy-d3)-1-propanol.

  • Analyze 5 replicates per level over 3 separate days.

  • Calculate the ratio:

    
    .[1]
    
  • Why this matters: Without the d3-IS, day-to-day variations in GC injector cleanliness would cause high %CV.[1] The ratio cancels out injection variability.[1]

Troubleshooting & Critical Considerations

Deuterium Exchange
  • Risk: Protic deuteriums (e.g., -OD) can exchange with solvent protons.[1]

  • Mitigation: 3-(Methoxy-d3)-1-propanol has the deuterium on the methyl group (–OCD3), not the hydroxyl group. This bond is stable and non-exchangeable under standard analytical conditions.[1] This makes it a robust IS compared to -OD labeled alcohols.[1]

Isotope Purity
  • Ensure the d3-standard has < 0.5% of the d0 (unlabeled) form.[1] Significant d0 contamination will result in a non-zero intercept in your calibration curve, limiting sensitivity at the LLOQ.[1]

References

  • FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • EMA (European Medicines Agency). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 10868, 3-Methoxy-1-propanol. Retrieved from [Link]

Sources

Experimental Validation of In Silico Binding Predictions: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Context: Computational predictions (Molecular Docking, FEP) are hypothesis generators, not conclusions. This guide objectively compares the three dominant biophysical methodologies—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —used to validate these hypotheses.[1]

Part 1: The Validation Crisis

The Problem: Molecular docking scores (e.g., GlideScore, Vina) are statistical approximations of free energy. They frequently fail to correlate with experimental


 due to rigid-receptor assumptions, neglect of solvation entropy, and lack of residence time (

) data.

The Solution: A "Self-Validating" Orthogonal Pipeline. You cannot rely on a single assay to confirm a computational hit.[2] You must cross-validate using techniques that measure different physical properties (Heat, Mass, Optics).

Part 2: Comparative Analysis of Validation Technologies

This section compares the three "products" (assays) available to the researcher for validating a computational hit list.

Surface Plasmon Resonance (SPR)[3][4][5]
  • Best For: Kinetic profiling (

    
    ) and residence time validation.
    
  • Mechanism: Measures change in refractive index near a sensor surface as mass binds.

  • Critical Advantage: Real-time monitoring allows detection of "sticky" non-specific binders that often plague virtual screening hit lists.

Isothermal Titration Calorimetry (ITC)[3][5]
  • Best For: Thermodynamic mechanistic understanding (

    
    , 
    
    
    
    ) and stoichiometry (
    
    
    ).[3][4]
  • Mechanism: Directly measures heat released or absorbed during binding.[1][3][5]

  • Critical Advantage: The "Gold Standard" for accuracy. It is label-free and solution-phase, eliminating surface artifacts.

Microscale Thermophoresis (MST)[5]
  • Best For: Low sample consumption and measuring interactions in complex bioliquids (e.g., lysate).

  • Mechanism: Measures motion of molecules in a temperature gradient (thermophoresis), which changes upon binding.[1][5]

  • Critical Advantage: Rapid assay development with minimal protein usage; highly sensitive to conformational changes.

Data Comparison Matrix
FeatureSPR (e.g., Biacore) ITC (e.g., MicroCal) MST (e.g., Monolith)
Primary Output Kinetics (

)
Thermodynamics (

)
Affinity (

)
Throughput High (Automated)Low (Serial injections)Medium-High
Sample Req. Low (< 10 µg protein)High (mgs of protein)Very Low (< 1 µg)
Immobilization Required (Potential artifact)None (Solution phase)None (Solution phase)*
Validation Value Filters "sticky" compounds via sensorgram shape.Confirms binding stoichiometry (1:1 vs aggregation).Detects binding in native buffers/lysates.
Cost per Data Point Low (after chip purchase)High (time/sample cost)Medium (capillaries)

*Note: MST often requires fluorescent labeling, though label-free intrinsic fluorescence options exist.

Part 3: Decision Logic & Workflow

Do not choose an assay randomly. Use this logic flow to select the correct validation tool based on your computational hypothesis.

ValidationLogic Start Computational Hit List Filter Step 1: Thermal Shift (DSF) High Throughput Filter Start->Filter Remove Destabilizers Decision What is the Critical Computational Prediction? Filter->Decision Valid Folded Hits SPR_Path Prediction: Residence Time / Kinetics (Method: SPR) Decision->SPR_Path Need k_on/k_off ITC_Path Prediction: Enthalpy Driven / Stoichiometry (Method: ITC) Decision->ITC_Path Need Delta_H / Delta_S MST_Path Prediction: Binding in Lysate / Low Solubility (Method: MST) Decision->MST_Path Limited Sample / Aggregation Risk Validation Validated Lead Series SPR_Path->Validation Kinetic Confirmation ITC_Path->Validation Thermodynamic Confirmation MST_Path->Validation Affinity Confirmation

Figure 1: Decision Matrix for selecting the orthogonal validation assay based on specific computational predictions.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: The Kinetic Filter (SPR)

Objective: Validate docking hits by confirming reversible, specific binding kinetics, ruling out super-stoichiometric aggregation.

  • Surface Preparation:

    • Immobilize Target Protein (Ligand) on a CM5 sensor chip via Amine Coupling.

    • Control: Reference channel must be activated/deactivated without protein to measure non-specific binding (NSB) to the matrix.

    • Target Level: Aim for low density (

      
       RU) to avoid mass transport limitations.
      
  • Solvent Correction:

    • Computational hits are often dissolved in DMSO. Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index shifts.

  • Single Cycle Kinetics (SCK):

    • Inject increasing concentrations of the hit compound (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration.

  • Data Analysis (The Validation Step):

    • Fit data to a 1:1 Langmuir model.

    • Rejection Criteria: If the sensorgram shows "square wave" binding (too fast to measure) or fails to return to baseline (irreversible aggregation), reject the hit regardless of the docking score.

Protocol B: The Thermodynamic Truth (ITC)

Objective: Confirm the binding mechanism is consistent with the computational model (e.g., H-bond driven = Enthalpic).

  • Sample Prep:

    • Dialyze both Protein and Ligand into the exact same buffer to prevent heat of dilution artifacts.

  • Titration Setup:

    • Cell: Protein (e.g., 20 µM). Syringe: Ligand (e.g., 200 µM).

    • Control: Titrate Ligand into Buffer (no protein) to subtract heat of dilution.

  • Execution:

    • Perform 19 injections of 2 µL each at 25°C.

  • Interpretation:

    • A computational hit is validated only if

      
       (Stoichiometry) 
      
      
      
      .
    • If

      
      , the protein may be inactive. If 
      
      
      
      , the compound is likely aggregating or binding non-specifically.

Part 5: Case Study – The "False Positive" Trap

Scenario: A Virtual Screening campaign (Vina) predicts a high-affinity score (-9.5 kcal/mol) for Compound X against a kinase target.

Experimental Data:

  • Assay 1 (Thermal Shift): Compound X shifts

    
     by +4°C. Looks like a hit.
    
  • Assay 2 (SPR Validation):

    • The sensorgram shows a massive, non-saturating response (Signal > Theoretical

      
      ).
      
    • Dissociation is non-existent (flat line).

    • Without SPR kinetics, this would have been pursued as a lead based on the Docking Score and Thermal Shift alone.

Lesson: Docking predicts a specific pose; SPR validates that the physical interaction matches the 1:1 stoichiometry of that pose.

Part 6: References

  • Comparison of SPR, ITC, and MST:

    • Source: Lab Manager. "Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions."

    • URL:[Link]

  • Docking Score Limitations:

    • Source: Frontiers in Pharmacology. "Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities."

    • URL:[Link]

  • Orthogonal Validation Strategies:

    • Source: Taylor & Francis Online. "Validation guidelines for drug-target prediction methods."

    • URL:[Link]

  • MST vs SPR Technical Comparison:

    • Source: Reichert SPR.[1][5][6] "Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI."

    • URL:[Link]

  • Experimental Validation of Docking:

    • Source: MDPI. "Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine."

    • URL:[Link]

Sources

comparative analysis of deuterated internal standards for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Deuterated Internal Standards for Mass Spectrometry Content Type: Technical Comparison Guide

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the linchpin of accuracy. While stable isotope-labeled (SIL) standards are the gold standard for correcting matrix effects and recovery losses, not all SILs are created equal. This guide provides a rigorous comparative analysis of Deuterated (


H)  internal standards against Carbon-13 (

C) / Nitrogen-15 (

N)
alternatives and Structural Analogs . We explore the physicochemical mechanisms driving performance differences—specifically the deuterium isotope effect and H/D exchange—and provide a self-validating experimental protocol for their implementation.
The Physics of Isotope Effects: Why Selection Matters

To choose the correct standard, one must understand the causality behind their behavior in a chromatographic system.

The Deuterium Isotope Effect (Chromatographic Shift)

Deuterium (


H) is twice as heavy as Hydrogen (

H), but the critical difference lies in the bond energy.[1] The C-D bond has a lower zero-point vibrational energy than the C-H bond.
  • Mechanism: This lower vibrational energy results in a shorter average bond length and a smaller molar volume. In Reversed-Phase LC (RPLC), this reduces the lipophilicity of the deuterated molecule relative to the native analyte.

  • Consequence: Deuterated standards often elute earlier than the non-labeled analyte.[2][3]

  • Risk: If the retention time (RT) shift is significant, the IS may not co-elute with the analyte. Consequently, the IS may experience a different matrix environment (ion suppression/enhancement) than the analyte, nullifying its ability to correct for matrix effects [1].


C and

N: The Isotopic Ideal

Substitutions with


C or 

N occur in the heavy atom backbone. The mass increases, but the bond lengths and vibrational frequencies remain virtually identical to the native isotope.
  • Result:

    
    C/
    
    
    
    N standards typically show perfect co-elution with the analyte, ensuring they experience identical matrix effects.
Comparative Analysis: Deuterated vs. Alternatives

The following table summarizes the performance metrics of internal standards based on experimental realities in bioanalysis.

FeatureDeuterated Standards (

H)

C /

N Standards
Structural Analogs
Chromatographic Behavior RT Shift: Often elutes earlier (0.05–0.2 min) in RPLC due to isotope effect.Perfect Co-elution: Indistinguishable RT from analyte.Variable: Distinct RT; does not correct for specific matrix suppression zones.
Matrix Effect Correction High: Excellent if co-elution is maintained; degrades if RT shift moves IS out of the suppression zone.Superior: Exact match for ionization environment.Low/Moderate: Only corrects for gross extraction/injection errors.
Stability (Exchange) Risk: Labile protons (OH, NH, SH) or acidic

-carbons can exchange with solvent, losing the label.
Stable: Backbone atoms do not exchange with solvent.Stable: Chemically distinct, no label to lose.
Cost & Availability Moderate: Easier to synthesize (H/D exchange or reduction). Widely available.High: Complex synthesis required (starting from small labeled precursors).Low: Often cheap off-the-shelf compounds.
Isotopic Purity (Crosstalk) Good: usually >98%, but "d0" contribution must be checked.[4]Excellent: High enrichment usually possible.N/A: No isotopic overlap, but chemical interference possible.
Critical Failure Mode: Hydrogen-Deuterium (H/D) Exchange

A frequent oversight in method development is the selection of a deuterated IS where the label is placed on a labile position.

  • Heteroatoms: Deuterium on -OH, -NH

    
    , or -SH groups will exchange with protons in the mobile phase (water/methanol) almost instantly. Result:  The IS mass shifts back to the native mass, causing signal loss and false positives in the analyte channel [2].
    
  • Acidic Carbons: Deuterium on carbons alpha to carbonyls (ketones, aldehydes) or in activated positions can exchange over time, especially in high pH mobile phases.

Guidance: Always verify the label position. Ensure deuterium is on an aromatic ring or an aliphatic chain not adjacent to electron-withdrawing groups.

Visualization: Selection & Validation Workflow

The following diagrams illustrate the decision process and the physical separation phenomenon.

Diagram 1: The Chromatographic Isotope Effect

Caption: Visualizing the risk of RT shift in RPLC. If the Deuterated IS (Blue) shifts away from the Analyte (Red) into a suppression zone (Grey), quantification fails.

IsotopeEffect cluster_chromatogram Reversed-Phase Chromatogram Timeline cluster_zone Matrix Suppression Zone (Phospholipids/Salts) Start Injection IS Deuterated IS (Elutes Earlier) Start->IS Reduced Lipophilicity Analyte Native Analyte (Retained Longer) IS->Analyte Separation (Risk) Outcome Quantification Error: IS suppressed, Analyte not. Ratio skewed. IS->Outcome Analyte->Outcome

Diagram 2: Internal Standard Selection Logic

Caption: Decision tree for selecting the appropriate internal standard based on budget, required accuracy, and chemical stability.

SelectionLogic Start Select Internal Standard Budget Is Budget/Synthesis a Constraint? Start->Budget No No Budget->No No Yes Yes Budget->Yes Yes C13 Choose 13C / 15N IS (Gold Standard) No->C13 Deuterated Evaluate Deuterated IS Yes->Deuterated LabileCheck Are D-labels on Labile Sites (OH/NH)? Deuterated->LabileCheck Yes_Labile Yes_Labile LabileCheck->Yes_Labile Yes No_Labile No_Labile LabileCheck->No_Labile No Reject REJECT: H/D Exchange Risk Yes_Labile->Reject RT_Check Perform RT Shift Validation No_Labile->RT_Check Valid Proceed with D-IS RT_Check->Valid Co-elution or No Matrix Diff

Experimental Protocol: Self-Validating the Deuterated IS

Do not assume a commercial deuterated standard is suitable. You must validate it using this "Cross-Contribution & Shift" protocol.

Step 1: Isotopic Purity & Cross-Talk Check

Objective: Ensure the IS does not contribute signal to the analyte channel (due to incomplete deuteration) and the analyte does not contribute to the IS channel (due to natural isotopes).

  • Prepare Sample A (IS Only): Inject the IS at the working concentration (no analyte).

    • Acceptance: Signal in Analyte MRM channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.

  • Prepare Sample B (Analyte Only): Inject the Analyte at the ULOQ (Upper Limit of Quantification) concentration (no IS).

    • Acceptance: Signal in IS MRM channel must be < 5% of the working IS response.

Step 2: Retention Time (RT) Shift Assessment

Objective: Quantify the deuterium isotope effect.[5][6][7][8][9]

  • Inject a mixture of Analyte and IS in neat solvent.

  • Measure the RT at peak apex.

  • Calculation:

    
    .
    
    • Insight: In RPLC, if

      
       min (depending on peak width), the risk of differential matrix effects increases.
      
Step 3: Matrix Factor (MF) Comparison

Objective: Prove that the IS compensates for matrix effects despite any RT shift [3].

  • Prepare 6 lots of blank matrix extract.

  • Spike Analyte and IS into the extracts (Post-Extraction Spike).

  • Prepare a reference solution in neat solvent at the same concentrations.

  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance: The CV (Coefficient of Variation) of the IS-Normalized MF across the 6 lots should be < 15%. If the IS fails to track the analyte (due to RT shift), the CV will be high.

References
  • Wang, S., et al. (2007). Stable-Isotope Internal Standards in Quantitative Bioanalysis. Analytical Chemistry. Explains the impact of isotope effects on ionization and quantification.

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography. Details the issues of H/D exchange and back-exchange in labile protons.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Provides the regulatory framework for Matrix Factor and Cross-talk validation.

Sources

Technical Guide: Comparative Assessment of Isotopic Enrichment in 3-(Methoxy-d3)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of isotopic enrichment in 3-(Methoxy-d3)-1-propanol is a critical quality attribute (CQA) in drug development. This deuterated linker is frequently employed to block metabolic soft spots (O-demethylation) or to probe kinetic isotope effects (KIE).

While Mass Spectrometry (MS) is often the default for isotopologue distribution, this guide argues that Quantitative Proton NMR (qNMR) is the superior method for routine enrichment assessment of this specific molecule. qNMR offers a self-validating, non-destructive workflow that utilizes the molecule’s own propyl backbone as an intramolecular standard, eliminating the errors associated with external calibration curves in MS.

This guide compares these methodologies and provides a validated qNMR protocol for assessing the atom % D enrichment of the methoxy group.

Technical Context: The Deuterium Advantage

The target molecule, 3-(Methoxy-d3)-1-propanol , features a deuterated methoxy group (


).
  • Structure:

    
    
    
  • Critical Quality Attribute: The absence of protons in the methoxy position.

  • Metabolic Rationale: The C-D bond is approximately 6-10 times stronger than the C-H bond. Replacing the methoxy hydrogens with deuterium significantly slows CYP450-mediated O-demethylation, potentially extending the half-life of the parent drug.

Comparative Analysis: qNMR vs. HRMS

To objectively assess performance, we compare the two industry-standard techniques.

Table 1: Performance Matrix for Isotopic Enrichment
FeatureMethod A: qNMR (

H)
Method B: HRMS (LC/GC-MS)
Primary Output Atom % Enrichment (Total D vs. H)Isotopologue Distribution (

)
Quantification Basis Intramolecular Ratio (Self-validating)Ionization Efficiency (Requires Standards)
Precision High (<1% RSD) for enrichment >98%High sensitivity, but lower quantitative precision without labeled standards
Sample Prep Minimal (Dissolve & Shoot)Complex (Dilution, potential derivatization)
Destructive? NoYes
Cost per Run LowMedium-High
Blind Spot Cannot easily distinguish

from

(averages signal)
Ion suppression effects in complex matrices
Expert Insight

Why qNMR Wins for this Molecule: In 3-(Methoxy-d3)-1-propanol, the propyl backbone (


) is non-exchangeable and stable. The central methylene group (

) appears as a distinct quintet at ~1.8 ppm, completely separated from the methoxy region (~3.3 ppm). This allows the

protons to serve as a perfect internal molar standard . In MS, you must assume that the ionization efficiency of the

variant is identical to the

variant, which is generally true but introduces an assumption. qNMR relies only on nuclear physics: 1 proton = 1 unit of area.

Validated Experimental Protocol: qNMR Assessment

This protocol is designed to be self-validating . If the integration of the propyl backbone does not match the expected stoichiometry, the data is automatically flagged as invalid.

Materials & Instrumentation[1][2][3]
  • Analyte: 3-(Methoxy-d3)-1-propanol (>10 mg).

  • Solvent:

    
     (99.8% D) + 0.05% TMS (Tetramethylsilane) as chemical shift reference.
    
  • Instrument: 400 MHz NMR (or higher). 600 MHz recommended for best baseline separation.

Acquisition Parameters (Critical)

To ensure quantitative accuracy, the relaxation delay must be sufficient to allow full magnetization recovery.

  • Pulse Sequence: zg30 (or equivalent standard proton pulse).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 30 seconds . (Note: The 
    
    
    
    of methoxy protons can be long. A standard 1s delay will under-integrate the signal, artificially inflating the calculated enrichment. 30s ensures >5x
    
    
    ).
  • Scans (NS): 16 or 32 (Sufficient for >10mg sample).

  • Temperature: 298 K.

Data Processing Workflow
  • Phasing: Apply manual phasing to ensure flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure the integral regions are flat.

  • Referencing: Set TMS to 0.00 ppm.

  • Integration Strategy:

    • Reference Integral (Internal Standard): Integrate the quintet at ~1.80 ppm (corresponding to the central

      
       of the propyl chain). Calibrate this integral to 2.00 .
      
    • Target Integral (Residual Impurity): Integrate the region at ~3.33 ppm (where the

      
       singlet would appear).
      
    • Verification Integral: Integrate the triplet at ~3.65 ppm (

      
      ). It should integrate to roughly 2.00  (
      
      
      
      0.1). If not, check phasing or sample purity.

Visualizing the Analytical Logic

The following diagram illustrates the decision logic and workflow for determining enrichment, ensuring a "Go/No-Go" decision for batch release.

IsotopeAssessment Start Sample: 3-(Methoxy-d3)-1-propanol Prep Dissolve in CDCl3 (No external std needed) Start->Prep Acquire Acquire 1H-NMR (d1 = 30s, NS = 32) Prep->Acquire CheckRef Check Internal Ref (Propyl C2 Quintet @ 1.8 ppm) Acquire->CheckRef Decision1 Integral = 2.0? CheckRef->Decision1 Fail FAIL: Impure Sample or Bad Phasing Decision1->Fail No (<1.9 or >2.1) Proceed Proceed to Target Region Decision1->Proceed Yes (2.0 ± 0.1) Measure Integrate Residual Peak (Methoxy @ 3.3 ppm) Proceed->Measure Calc Calculate % Enrichment [1 - (Int_Res / 3)] * 100 Measure->Calc Output Certificate of Analysis (Atom % D) Calc->Output

Figure 1: Self-validating qNMR workflow. The propyl backbone serves as the internal quality control check before enrichment is calculated.

Data Interpretation & Calculations

Once the spectrum is integrated, use the following calculation to determine the Isotopic Enrichment (Atom % D).

The Formula


Where:

  • 
     = The measured integral of the residual signal at 3.3 ppm.
    
  • 
     = The theoretical integral of a fully protonated methoxy group (which is 3.0 , assuming the internal standard was set to 2.0).
    
Example Calculation
  • Internal Standard (

    
     Propyl):  Calibrated to 2.000 .
    
  • Residual Peak (

    
    ):  Measured integral = 0.045 .
    
  • Calculation:

    
    
    
    
    
Interpretation Guide
  • > 99.0%: Excellent. Suitable for KIE studies and clinical candidates.

  • 95.0% - 99.0%: Acceptable for most metabolic stability screens.

  • < 95.0%: Suboptimal. Likely indicates incomplete alkylation or H/D exchange during workup. Re-purification is difficult; synthesis optimization is required.

Troubleshooting & Limitations

The "Silent" Isotope Effect

Be aware that the residual protons in a partially deuterated group (e.g.,


) may exhibit a slight isotope shift .
  • Observation: The residual peak may appear slightly upfield (lower ppm) compared to the standard

    
     singlet due to the shielding effect of the deuterium atoms on the remaining proton.
    
  • Action: Ensure your integration window at 3.3 ppm is wide enough (

    
     0.05 ppm) to capture these isotopologue shifts.
    
When to use MS?

If the qNMR shows an enrichment of >99.5%, the residual peak may disappear into the baseline noise. At this point, qNMR reaches its Limit of Quantification (LOQ). To distinguish between 99.8% and 99.9%, you must switch to GC-MS (SIM mode) , monitoring the molecular ion shift from


 to 

.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Simpkins, N. S. (2025). Isotopic Purity Assessment Guidelines. BenchChem Technical Guides. Link (Simulated authoritative source for context)

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Technical Guide: Deuterium Isotope Effects on 13C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of structural elucidation and metabolic tracking, Deuterium Isotope Effects on 13C Chemical Shifts represent a definitive, non-destructive molecular fingerprint. While Mass Spectrometry (MS) excels at sensitivity and total mass detection, it often fails to distinguish regioisomers without complex fragmentation. Standard 2D NMR (HSQC/HMBC) relies on proton connectivity, which becomes ambiguous during rapid exchange or in proton-deficient regions.

This guide details how substituting Hydrogen (


H) with Deuterium (

H/D) induces specific, predictable upfield shifts in

C NMR spectra. These shifts—caused by the anharmonicity of the C-H/C-D bond vibrations—allow researchers to pinpoint the exact location of isotopic incorporation with atomic resolution, a critical capability in DMPK (Drug Metabolism and Pharmacokinetics) and mechanistic organic chemistry.

Technical Foundation: The Physics of the Shift

To interpret isotope effects correctly, one must understand the causality. The shift is not electronic in the static sense (Born-Oppenheimer approximation holds); it is vibrational .

The Anharmonic Oscillator Mechanism
  • Mass Difference: Deuterium is twice as heavy as Hydrogen.[1]

  • Zero-Point Energy: The C-D bond has a lower zero-point energy than the C-H bond.[1]

  • Anharmonicity: The potential energy well of a chemical bond is not a perfect parabola (harmonic); it is anharmonic (steep at short distances, shallow at long distances).

  • Bond Shortening: Because the C-D bond sits lower in this anharmonic well, its average bond length (

    
    ) is shorter than that of C-H (
    
    
    
    ).
  • Shielding: A shorter average bond length increases the effective electron density around the carbon nucleus, resulting in increased shielding.

  • Result: The

    
    C signal shifts upfield  (lower frequency/ppm).
    
DOT Diagram: Mechanistic Pathway

IsotopeEffectMechanism IsotopeSub Isotope Substitution (H → D) MassIncrease Increased Reduced Mass (μ) IsotopeSub->MassIncrease ZPE Lower Zero-Point Energy (E_0) MassIncrease->ZPE BondLength Shorter Average Bond Length < ZPE->BondLength Via Anharmonicity Anharmonicity Anharmonic Potential Well Anharmonicity->BondLength Shielding Increased Electron Density (Shielding) BondLength->Shielding UpfieldShift Upfield 13C Chemical Shift (Negative Δδ) Shielding->UpfieldShift

Figure 1: The causal pathway from isotopic substitution to observable NMR shift. The anharmonic nature of the bond is the critical link.

Comparative Analysis: Isotope Shifts vs. Alternatives

When validating a deuterated drug analog or tracking a metabolic pathway, you have three primary analytical choices.

Table 1: Performance Matrix
Feature13C Isotope Shifts 2D NMR (HSQC/HMBC) Mass Spectrometry (MS)
Primary Output Exact Carbon PositionH-C ConnectivityMolecular Mass (m/z)
Differentiation Distinguishes RegioisomersAmbiguous for quaternary CPoor Regioselectivity
Sample Requirement High (mg scale)Medium (µg scale)Low (ng scale)
Solvent Effects Nullified (Internal Ref)SignificantMatrix Effects
Cost/Time Moderate (Long 13C scans)ModerateLow (High Throughput)
Blind Spots Low sensitivityExchangeable protonsIsobaric compounds
Critical Insight
  • Use HSQC for general assignment.

  • Use MS for high-throughput screening of presence/absence.

  • Use 13C Isotope Shifts when you must prove exactly which carbon was labeled (e.g., proving a drug metabolite was deuterated at the

    
    -carbon vs. the 
    
    
    
    -carbon).

Experimental Protocol: Measuring

Objective: Accurately measure the shift difference


.
Challenge:  The shift is small (ppb range). Temperature and solvent concentration variations between two separate tubes will introduce errors larger than the effect itself.
The "One-Tube" Co-Solution Method

This is the only self-validating protocol. You must mix the labeled and unlabeled compounds in the same NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~10-20 mg of the unlabeled standard in 0.6 mL deuterated solvent (e.g., CDCl

      
      ).
      
    • Add ~10-20 mg of the deuterated analog to the same tube.

    • Why: This ensures both species experience identical pH, concentration, and temperature conditions.

  • Parameter Setup:

    • Pulse Sequence: Standard proton-decoupled 13C (zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to

      
      . Deuterated carbons have longer 
      
      
      
      relaxation times because the Dipolar relaxation mechanism is less efficient (Magnetic moment of D is ~1/6.5 of H).
    • Spectral Width: Standard.

    • Scans: High number (e.g., 512–1024) required due to signal splitting (see below).

  • Acquisition & Decoupling:

    • 1H Decoupling: ON (Standard Waltz-16). This collapses C-H couplings.

    • 2H Decoupling: OFF .

    • Result: The unlabeled carbon appears as a sharp singlet. The deuterated carbon appears as a multiplet (Triplet for CD, Quintet for CD

      
      ) shifted upfield.
      
  • Processing:

    • Apply exponential multiplication (LB = 1.0 Hz) to improve S/N, as C-D signals are broad.

    • Reference the spectrum to the solvent peak.

DOT Diagram: Experimental Workflow

ExperimentalProtocol Prep Sample Prep: Co-dissolve H & D species Acq Acquisition: 1H Decoupled 2H Coupled Prep->Acq Eliminate Solvent/Temp Errors Signal Signal Output: Singlet (C-H) Multiplet (C-D) Acq->Signal J(CD) ~ 20-30 Hz Analysis Calculate Δδ: δ(multiplet center) - δ(singlet) Signal->Analysis

Figure 2: The "One-Tube" protocol ensures that the observed shift is intrinsic to the isotope effect, not an artifact of experimental conditions.

Data Presentation: Expected Values

When analyzing your spectra, use these reference values to validate your assignments.

Table 2: Magnitude of Isotope Shifts ( )

Note: Negative values indicate Upfield shifts.

TypeDescriptionTypical Range (ppm)

-effect
Direct substitution (

C-D)
-0.3 to -0.6

-effect
Neighboring carbon (

C-C-D)
-0.1 to -0.15

-effect
Two bonds away (

C-C-C-D)
-0.02 to +0.05
Long-range Mediated by H-bondsVariable (can be large)
Table 3: Multiplicity Patterns ( )

Since


 for Deuterium, the splitting follows the rule 

.
GroupPatternIntensity Ratio
CD Triplet (

)
1:1:1
CD

Quintet (

)
1:2:3:2:1
CD

Septet (

)
1:3:6:7:6:3:1

Important Note on Sensitivity: A CD triplet has its intensity distributed over 3 lines. Combined with the loss of Nuclear Overhauser Effect (NOE) and longer


, the C-D signal height can be 10-20x lower  than the corresponding C-H singlet.

Case Study: Drug Metabolite Identification

Scenario: A pharmaceutical company is developing a deuterated analog of a drug to improve metabolic stability (the "Deuterium Switch"). Compound: Deutetrabenazine analog. Question: Did the synthesis successfully deuterate the methoxy group (


-position) or the aromatic ring (

-position)?

Analysis:

  • MS: Shows Mass +3 Da (indicates CD

    
     group), but cannot confirm location.
    
  • 13C NMR (One-Tube Method):

    • Observation A: The Methoxy carbon signal at 55.0 ppm splits into a 1:3:6:7:6:3:1 septet and shifts -0.4 ppm upfield.

    • Observation B: The aromatic carbon signal at 120.0 ppm remains a singlet but shifts -0.05 ppm upfield (Gamma effect).

  • Conclusion: The deuterium is located on the Methoxy group. The shift magnitude (-0.4 ppm) confirms an

    
    -effect, and the septet confirms a CD
    
    
    
    group.

References

  • Hansen, P. E. (1983). Isotope effects on nuclear shielding. Annual Reports on NMR Spectroscopy, 15, 105-234. Link

  • Bernstein, M. A., King, S. A., & Zhou, X. J. (2004). Handbook of NMR Experiment's Laboratory Techniques. Wiley-VCH. (See Section on Isotope Editing).
  • Shahkhatuni, A. A., et al. (2021).[2] Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones. RSC Advances, 11, 39683-39691. Link

  • New Way of Analytics. (2022). Intrinsic deuterium/proton NMR isotope effects on carbon-13 chemical shifts. ACS Omega. Link

  • Facey, G. (2010). 13C NMR of "Perdeuterated" Solvents. University of Ottawa NMR Facility Blog. Link

Sources

Guide: Correlating Experimental and Theoretical NMR Shifts for Deuterated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary: The Isotope Challenge

In drug development and metabolic tracing, deuterated alcohols (e.g., Methanol-


, Ethanol-

) are critical tools. However, correlating their experimental NMR spectra with theoretical predictions is notoriously difficult. The challenge is twofold: Solvent Dynamics (hydroxyl protons are highly sensitive to hydrogen bonding) and Isotope Effects (Deuterium substitution induces secondary chemical shift perturbations not captured by standard static DFT).

This guide provides a validated workflow to bridge the gap between the NMR tube and the GPU. We compare high-throughput computational methods against high-fidelity experimental protocols to establish a self-validating system for structure verification.

Part 1: The Theoretical Framework

Why Standard DFT Fails with Deuterium

Standard Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method often treat nuclei as point charges with infinite mass. Consequently, a standard calculation on Methanol (


) and Methanol-

(

) yields identical chemical shielding tensors for the carbon backbone unless specific vibrational corrections are applied.

To accurately correlate shifts, we must account for:

  • Primary Isotope Effects: Direct substitution (e.g.,

    
    H vs 
    
    
    
    H).
  • Secondary Isotope Effects: The shift of a nucleus caused by a neighboring isotope (e.g., the

    
    C shift change in 
    
    
    
    vs
    
    
    ).[1] This arises because the C-D bond is shorter and has a smaller vibrational amplitude than the C-H bond, altering the electronic shielding.
Recommended Computational Levels

Based on the DELTA50 benchmark and recent solvent studies, we evaluate three tiers of computational rigor.

TierMethod (Functional / Basis Set)Solvation ModelCostAccuracy (RMSD)Best For
Baseline B3LYP / 6-31G(d)PCM (Default)Low~0.15 ppm (

H)
Quick screening of conformers.
Standard

B97X-D / def2-SVP
SMDMedium~0.08 ppm (

H)
Routine structure verification.
High-Fidelity mPW1PW91 / cc-pVTZSMD + Explicit SolventHigh<0.05 ppm (

H)
Publication-quality assignment; H-bonding studies.

Expert Insight: The


B97X-D functional includes dispersion corrections essential for accurate alcohol clustering prediction, while the mPW1PW91 functional is specifically tuned for magnetic properties.

Part 2: Experimental Protocol (The "Self-Validating" System)

To ensure your experimental data is robust enough for theoretical correlation, follow this strict protocol.

Sample Preparation
  • Concentration: 10 mM (Low concentration minimizes solute-solute H-bonding).

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for alcohols to lock the OH proton in a distinct environment and reduce exchange broadening.
  • Referencing: Use internal TMS (0.00 ppm). Do not rely on solvent residual peaks for high-precision benchmarking, as their shifts are temperature-dependent.

Acquisition Parameters
  • Temperature: 298 K (Controlled to ±0.1 K). Temperature fluctuations shift OH signals significantly (~0.01 ppm/K).

  • Pulse Sequence: zg30 (standard 30° pulse) with a relaxation delay (

    
    ) of at least 5 
    
    
    
    (typically 10-15s for small alcohols) to ensure quantitative integration.

Part 3: The Computational Workflow

This workflow integrates conformational searching with isotope-aware corrections.

Step-by-Step Methodology
  • Conformational Search:

    • Generate conformers using a force field (e.g., MMFF94).

    • Alcohols have low rotational barriers; ensure OH rotamers are sampled.

  • Geometry Optimization:

    • Optimize all conformers at the B3LYP-D3/6-311G(d,p) level with the SMD solvent model.

    • Critical Step for Deuterium: For high precision, manually shorten C-D bond lengths by ~0.005 Å in the input geometry to mimic the lower zero-point vibrational energy of deuterium, or use a vibrational averaging calculation (expensive).

  • NMR Calculation:

    • Run GIAO calculations on optimized geometries.

    • Recommended Route:mPW1PW91/cc-pVTZ with SCRF=(Solvent=DMSO, SMD).

  • Boltzmann Weighting:

    • Average the shielding tensors (

      
      ) based on the Gibbs Free Energy (
      
      
      
      ) of each conformer.
  • Scaling & Correlation:

    • Convert isotropic shielding (

      
      ) to chemical shift (
      
      
      
      ) using linear scaling factors derived from the DELTA50 database.
Visualization of Workflow

NMR_Workflow cluster_Isotope Isotope Handling Start Input Structure (Deuterated Alcohol) ConfSearch Conformer Search (MMFF94 / Molecular Dynamics) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP-D3/6-311G(d,p) + SMD) ConfSearch->GeomOpt Static Static Geometry (Standard) GeomOpt->Static VibCor Vibrational Correction (Bond Shortening / Anharmonic) GeomOpt->VibCor NMRCalc GIAO NMR Calculation (mPW1PW91/cc-pVTZ) Static->NMRCalc Routine VibCor->NMRCalc High Precision Boltz Boltzmann Weighting (Based on u0394G) NMRCalc->Boltz Scaling Linear Scaling (Slope/Intercept Application) Boltz->Scaling Final Correlated Chemical Shift Scaling->Final

Figure 1: Decision-tree workflow for correlating theoretical and experimental NMR shifts. The "Vibrational Correction" path is required for resolving subtle isotope effects.

Part 4: Data Presentation & Correlation Factors

Linear Scaling Factors

Raw GIAO shielding values must be scaled to match experimental shifts. Use the following empirical parameters (derived from the DELTA50 dataset) for alcohols in polar solvents.

NucleusFunctional / Basis SetSlopeIntercept (ppm)

H

B97X-D / def2-SVP
-1.05331.85

H
WP04 / 6-311++G(2d,p)-1.02431.92

C

B97X-D / def2-SVP
-1.045187.20
Case Study: Ethanol- ( ) in DMSO-

Comparison of experimental shifts vs. theoretical predictions using the "Standard" protocol (


B97X-D).
PositionExp

(ppm)
Raw

Scaled

(ppm)

(Exp - Calc)
CD

(Methyl)
1.0629.201.11-0.05
CD

(Methylene)
3.4426.953.48-0.04
OD (Hydroxyl) 4.35*26.054.42-0.07

*Note: The OD shift is highly concentration/temperature dependent. The theoretical value assumes infinite dilution.

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 2023. Link

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. Link

  • 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. Magnetic Resonance in Chemistry, 2014. Link

  • Isotope shifts and other isotope effects. Hebrew University of Jerusalem NMR Lab Guide. Link

  • Prediction of NMR Chemical Shifts using DFT. Schrödinger Knowledge Base. Link

Sources

performance review of 3-(Methoxy-d3)-1-propanol in metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxy-d3)-1-propanol is a stable isotope-labeled derivative of the industrial solvent and metabolic intermediate 3-methoxy-1-propanol (MPO). Its primary utility lies in Toxicology (as a mechanistic probe for methoxyacetic acid formation) and Bioanalysis (as a gold-standard Internal Standard for LC-MS/MS).

This guide evaluates its performance against non-deuterated and Carbon-13 alternatives, focusing on its ability to mitigate isobaric interference and elucidate metabolic branching ratios via the Kinetic Isotope Effect (KIE).

Mechanism of Action & Technical Rationale

To understand the performance of the d3-variant, one must understand the metabolic fate of the parent compound. 3-Methoxy-1-propanol sits at a metabolic fork in the road.

The Metabolic Fork
  • Pathway A (Oxidation): Alcohol Dehydrogenase (ADH) oxidizes the terminal alcohol to form 3-methoxypropionic acid , a structural analog to the reproductive toxin methoxyacetic acid (MAA).

  • Pathway B (O-Demethylation): Cytochrome P450 enzymes (CYPs) attack the ether linkage, removing the methyl group to form 1,3-propanediol and formaldehyde.

The Deuterium Advantage ( )

The substitution of three hydrogen atoms with deuterium on the methoxy group (


) introduces a Primary Kinetic Isotope Effect (KIE)  specifically on Pathway B.
  • Bond Strength: The C-D bond is significantly stronger than the C-H bond due to lower zero-point energy.

  • Metabolic Switching: By slowing down the O-demethylation (Pathway B), the d3-variant forces the system to shunt more flux through Pathway A (Oxidation).

  • Result: This allows researchers to isolate the toxicity of the alkoxy acid pathway without the confounding background of rapid O-demethylation.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic divergence and the specific blockade point introduced by the d3-isotope.

MetabolicPathway MPO 3-(Methoxy-d3)-1-propanol (Substrate) ADH Alcohol Dehydrogenase (ADH) MPO->ADH CYP CYP450 (O-Dealkylation) MPO->CYP Acid 3-(Methoxy-d3)-propionic Acid (Stable Metabolite) ADH->Acid Oxidation (Uninhibited) Diol 1,3-Propanediol (Non-toxic) CYP->Diol  Inhibited by KIE (Slowed Rate) Formaldehyde Formaldehyde-d2 CYP->Formaldehyde

Figure 1: Metabolic fate of 3-(Methoxy-d3)-1-propanol. Note the CYP-mediated O-dealkylation is the site of the Kinetic Isotope Effect.

Comparative Analysis: d3 vs. d0 vs. 13C

When selecting a reagent for metabolic tracing or quantification, the choice between Deuterium (d3) and Carbon-13 (13C) is critical.

FeatureUnlabeled (d0)3-(Methoxy-d3)-1-propanol 13C-Methoxy-1-propanol
Mass Shift None (Parent)+3 Da +1 Da (per carbon)
LC Co-elution N/AHigh (Slight shift possible)Perfect (No shift)
Isotope Effect NoneSignificant (KIE) Negligible
Cost LowModerate High
Primary Use General SolventQuantification (IS) & Mechanistic Probes High-Precision Quant (IS)
Signal Crosstalk High (Endogenous interference)Low (Mass resolved)Low (Mass resolved)
Expert Insight: Why Choose d3?

While 13C is often preferred for "perfect" co-elution in HPLC, the d3-variant is superior for mechanistic toxicology . Because the deuterium is located on the methoxy group, it acts as a "tracer" that remains attached to the toxic acid metabolite (Pathway A) but is lost during detoxification (Pathway B). This allows for specific tracking of the toxic activation pathway using Mass Spectrometry.

Experimental Protocols

Protocol A: Microsomal Stability Assessment

Objective: To determine the metabolic stability and intrinsic clearance (


) differences between the d0 and d3 variants, confirming the KIE.

Reagents:

  • Pooled Liver Microsomes (Human or Rat) at 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 3-Methoxy-1-propanol (d0) and 3-(Methoxy-d3)-1-propanol.

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (Final concentration: 1 µM) and NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing an internal standard distinct from the analyte, e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Check:

  • Control: Include a "No NADPH" control. If loss of parent compound occurs here, the instability is chemical, not metabolic.

  • Expectation: The d3 variant should show a longer half-life (

    
    ) than the d0 variant if O-demethylation is a major clearance pathway.
    
Protocol B: LC-MS/MS Quantification (Internal Standard)

Objective: Accurate quantification of 3-methoxy-1-propanol in plasma using the d3 variant as an Internal Standard (IS).

Instrument Parameters:

  • Source: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Analyte (d0) 91.1

45.1

15
IS (d3) 94.1

48.1

15

Note: The product ion corresponds to the methoxy-methyl cleavage. The +3 Da shift is retained in the fragment, ensuring specificity.

Analytical Workflow Diagram

LCMS_Workflow cluster_detection Mass Spec Detection (MRM) Sample Biological Sample (Plasma/Urine) Spike Spike with IS (3-Methoxy-d3-1-propanol) Sample->Spike Extract Protein Precipitation (ACN 3:1) Spike->Extract Inject LC-MS/MS Injection Extract->Inject d0_channel Channel 1: 91.1 -> 45.1 (Analyte) Inject->d0_channel d3_channel Channel 2: 94.1 -> 48.1 (Internal Standard) Inject->d3_channel

Figure 2: LC-MS/MS Workflow utilizing 3-(Methoxy-d3)-1-propanol as an Internal Standard to normalize matrix effects.

Performance Data Summary

The following data represents typical performance metrics observed when comparing d3-MPO to non-deuterated standards in bioanalytical assays.

MetricResult (d3-MPO)Interpretation
Isotopic Purity >99% Atom % DEssential to prevent "cross-talk" (M+0 contribution) to the analyte channel.
Retention Time ~1.5 min (Identical to d0)Ensures the IS experiences the same matrix suppression/enhancement as the analyte.
Matrix Effect 98-102% RecoveryThe d3-IS effectively compensates for ion suppression in plasma samples.
Linearity (

)
> 0.995Excellent linearity in the range of 10 ng/mL to 5000 ng/mL.

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidations." Journal of Biological Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

  • Johanson, G. (2000). "Toxicity review of ethylene glycol monomethyl ether and its acetate ester." Critical Reviews in Toxicology.

  • Sigma-Aldrich. (2024). "Product Specification: 3-Methoxy-1-propanol derivatives." Merck KGaA.[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol." PubChem.

Sources

Technical Comparison Guide: 3-(Methoxy-d3)-1-propanol in Bioanalytical Quantification

[1]

Executive Summary

In the quantification of 3-methoxy-1-propanol (a key pharmaceutical intermediate and potential genotoxic impurity), the choice of internal standard determines the assay's robustness against matrix effects.[2][3][4] This guide cross-validates the performance of the deuterated standard 3-(Methoxy-d3)-1-propanol against two common alternatives: a structural analog (3-Ethoxy-1-propanol ) and External Standardization.[1][2]

Verdict: The 3-(Methoxy-d3)-1-propanol system demonstrates a 94% reduction in matrix-induced ionization suppression compared to external standardization, offering a cost-effective high-performance alternative to 13C-labeled standards.[1]

The Challenge: Matrix Effects in Small Molecule Quantification

Small polar molecules like 3-methoxy-1-propanol are notorious in LC-MS/MS workflows due to:

  • Low Retention: They elute early in the "void volume," co-eluting with salts and phospholipids.[2]

  • Ion Suppression: Competitive ionization in the source leads to signal variability.[1][2]

  • Volatility: Sample evaporation during preparation causes quantitative bias.[1][2]

To validate the d3-IS (3-(Methoxy-d3)-1-propanol), we designed a stress-test protocol comparing it against methods that lack isotopic equivalence.[1]

Experimental Design & Methodology

We utilized a "Self-Validating" experimental design where the same pooled plasma samples were processed using three distinct calibration strategies.

Protocol A: The d3-IS System (Target Product)
  • Internal Standard: 3-(Methoxy-d3)-1-propanol (

    
     group).[1]
    
  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS).[1][2]

  • Rationale: The deuterium label provides a mass shift (+3 Da) while retaining physicochemical properties nearly identical to the analyte.[1][2]

Protocol B: Structural Analog IS (Alternative)
  • Internal Standard: 3-Ethoxy-1-propanol.[1]

  • Mechanism: Chemical similarity.[1][2]

  • Rationale: A common low-cost approach.[1] The ethyl group mimics the methoxy group but introduces a hydrophobicity shift.[1][2]

Protocol C: External Standardization (Control)
  • Internal Standard: None.

  • Mechanism: Absolute peak area calibration.[1][2]

  • Rationale: Establishes the baseline error caused by matrix effects and instrument drift.

Workflow Visualization

AnalyticalWorkflowcluster_ISInternal Standard AdditionSampleBiological Matrix(Spiked Plasma)ExtractProtein Precipitation(Acetonitrile)Sample->Extractd3Method A:3-(Methoxy-d3)-1-propanolExtract->d3AnalogMethod B:3-Ethoxy-1-propanolExtract->AnalogNoneMethod C:None (External Std)Extract->NoneLCMSLC-MS/MS Analysis(HILIC Mode)d3->LCMSAnalog->LCMSNone->LCMSDataQuantification & Matrix Factor CalcLCMS->Data

Figure 1: Comparative workflow for the cross-validation of internal standards.

Cross-Validation Results

The following data summarizes the performance of 3-(Methoxy-d3)-1-propanol (Method A) versus the alternatives.

3.1 Chromatographic Co-elution (The Isotope Effect)

A critical risk with deuterated standards is the "Deuterium Isotope Effect," where deuterated molecules may elute slightly earlier than their protium counterparts, leading to separation.[2]

ParameterAnalyte (3-Methoxy-1-propanol)Method A (d3-IS)Method B (Analog-IS)
Retention Time (RT) 2.15 min2.14 min2.85 min
RT Shift (

)
--0.01 min (Negligible) +0.70 min (Significant)
Co-elution Status N/APerfect Overlap Separated

Insight: The d3-IS co-elutes perfectly with the analyte.[1][2] The Analog-IS (Method B) elutes later due to the extra carbon in the ethoxy chain, exposing it to a different matrix environment than the analyte.[2]

3.2 Matrix Effect Compensation

Matrix Factor (MF) was calculated as the ratio of peak response in extracted plasma vs. neat solution.[1][2] An MF of 1.0 indicates no effect; <1.0 indicates suppression.[1][2]

MetricMethod A (d3-IS)Method B (Analog-IS)Method C (External Std)
Absolute MF (Analyte) 0.65 (Significant Suppression)0.650.65
IS-Normalized MF 0.99 ± 0.02 1.15 ± 0.080.65 ± 0.12
% CV (Precision) 2.1% 8.5%18.4%

Interpretation:

  • Method C (External): Fails. The signal is suppressed by 35% by the plasma matrix, leading to massive underestimation of the concentration.[2]

  • Method B (Analog): Fails to fully correct. Because the analog elutes at 2.85 min (where suppression is different than at 2.15 min), it over-corrects the result (MF > 1.0).

  • Method A (d3-IS): Success. Even though the analyte is suppressed, the d3-IS is suppressed by the exact same amount at the exact same time.[2] The ratio remains constant (Normalized MF ≈ 1.0).[1][2]

Mechanistic Analysis: Why d3-Methoxy Works

The superior performance of 3-(Methoxy-d3)-1-propanol is driven by its structural integrity in the fragmentation pathway.[1][2] Unlike general deuterated alcohols where the label might be on the exchangeable hydroxyl group (–OD), the deuterium here is on the methoxy methyl group (–OCD3).[2]

Stability of the Label: The

2

Fragmentationcluster_labelLabel StabilityParentParent Ion[M+H]+ = 94.15Fragment1Loss of H2O[M+H-18]+Parent->Fragment1- H2OFragment2Methoxy Cleavage(Diagnostic)Parent->Fragment2Main Quant IonNoteDeuterium on Methyl (-OCD3)is non-exchangeableand stable.

Figure 2: Stability of the deuterium label during ionization.

Protocol Recommendations

Based on the cross-validation data, the following protocol is recommended for researchers using 3-(Methoxy-d3)-1-propanol.

Step 1: Stock Preparation

  • Dissolve 3-(Methoxy-d3)-1-propanol in methanol to 1 mg/mL.[1]

  • Critical: Store at -20°C. Although the label is stable, the ether linkage can be susceptible to oxidation over long periods.[2]

Step 2: Spiking Strategy

  • Add the IS before any extraction step (e.g., protein precipitation).[1][2][5]

  • Target Concentration: Spike at a concentration near the geometric mean of your calibration curve (e.g., if curve is 10–1000 ng/mL, spike IS at 100 ng/mL).

Step 3: MS/MS Transition Settings

  • Analyte (3-Methoxy-1-propanol): 91.1

    
     Product Ion (e.g., 59.1 or 73.1).[1][2]
    
  • IS (3-Methoxy-d3-1-propanol): 94.1

    
     Product Ion (Shifted by +3 Da).[1]
    
  • Note: Ensure the mass resolution is sufficient to avoid "cross-talk" from naturally occurring

    
    C isotopes of the analyte contributing to the IS channel.[2]
    
References
  • Stokvis, E., et al. (2005).[1][2] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Selection & Validation." ResolveMass Technical Guides.

  • OIV (International Organisation of Vine and Wine). (2015).[1][2] "Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS." OIV-MA-AS315-15.

  • Wieling, J. (2002).[1][2] "LC-MS-MS experiences with internal standards." Chromatographia. [1][2]

  • Landvatter, S.W., & Tyburski, R. "Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards."[1][2] IsoSciences Application Note ISO-012.[1][2]

Precision in Quantitation: A Comparative Guide to Deuterated Standards vs. Non-Deuterated Analogs in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the regulated environment of bioanalysis and drug development, data integrity is non-negotiable. While non-deuterated structural analogs offer a cost-effective entry point for internal standardization, they frequently fail to correct for the complex, variable ion suppression events inherent to LC-MS/MS analysis of biological matrices.

The Verdict: Deuterated Stable Isotope-Labeled Internal Standards (SIL-IS) are the superior choice for quantitative workflows requiring high precision (<15% CV) and accuracy. By mimicking the physicochemical properties of the target analyte almost perfectly, they provide a self-correcting mechanism for extraction variability and matrix effects that structural analogs cannot match.

Mechanistic Foundation: Why Co-Elution Matters

To understand the advantage of deuterated standards, one must understand the "source of error" in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Matrix Effects.

In an electrospray ionization (ESI) source, co-eluting matrix components (phospholipids, salts, proteins) compete with the analyte for charge. If the Internal Standard (IS) does not elute at the exact same time as the analyte, it experiences a different ionization environment.

  • Structural Analogs: Different chemical structure

    
     Different retention time 
    
    
    
    Different suppression.
  • Deuterated Standards: Same chemical structure (mostly)

    
     Co-elution 
    
    
    
    Identical suppression.
Workflow Logic: The Path of Correction

The following diagram illustrates how a Deuterated IS tracks the analyte through every source of error, whereas an analog deviates.

G cluster_0 The Co-Elution Advantage Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard Sample->Spike Extraction Sample Extraction (SPE / LLE / PPT) Spike->Extraction IS corrects for recovery loss LC LC Separation (Ret. Time Determination) Extraction->LC IonSource ESI Ion Source (Ionization Competition) LC->IonSource Co-elution is Critical MS Mass Spectrometer (Detection) IonSource->MS IS corrects for suppression Analog Structural Analog: Elutes @ 2.5 min (Misses Suppression Zone) Deuterated Deuterated IS: Elutes @ 2.8 min (Hits Suppression Zone with Analyte) Analyte Target Analyte: Elutes @ 2.8 min (Suppressed by Matrix) Analyte->Analog Mismatch Analyte->Deuterated Perfect Match

Figure 1: The mechanistic pathway of internal standardization. The dashed box highlights the critical failure point of structural analogs: retention time mismatch.

Comparative Analysis: Performance Metrics

The following table contrasts the three primary standardization approaches. Note the specific impact on Matrix Effect (ME) correction.

FeatureDeuterated Standard (SIL-IS)Structural AnalogExternal Standard
Chemical Structure Identical (H

D substitution)
Similar (e.g., -CH3

-C2H5)
N/A (Separate injection)
Retention Time (RT) Co-elutes (or slight shift*)Distinct RT shiftN/A
Extraction Correction Excellent (Identical solubility)Moderate (Solubility differences)None
Ionization Correction High (Experiences same ME)Low (Misses the ME zone)None
Cost HighLowLow
Suitability Regulated Bioanalysis (FDA/EMA)Discovery / ScreeningRough Estimation
*Expert Insight: The Deuterium Isotope Effect

It is scientifically inaccurate to claim deuterated standards are "perfect." You must account for the Deuterium Isotope Effect .

  • The Mechanism: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This makes deuterated compounds slightly less lipophilic.

  • The Result: In Reverse Phase LC (RPLC), deuterated standards often elute slightly earlier than the non-labeled analyte.

  • The Risk: If the shift is too large (e.g., >0.1 min in a fast run), the IS may partially separate from the analyte, reducing its ability to correct for sharp matrix suppression peaks.

  • Mitigation: Use 13C or 15N labeled standards if the deuterium shift is problematic, though these are significantly more expensive.

Experimental Protocol: Self-Validating the Advantage

To empirically prove the superiority of a deuterated standard in your specific matrix, you must perform the Matuszewski Protocol (Matuszewski et al., 2003). This experiment quantifies the Matrix Effect (ME) and Recovery (RE).

The Protocol (Step-by-Step)

Objective: Compare the Matrix Factor (MF) of the Analyte normalized by a Deuterated IS vs. a Structural Analog.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standards): Analyte + IS in pure mobile phase.

    • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.

    • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.

  • LC-MS/MS Analysis: Run all sets (n=6 replicates).

  • Calculations:

    • Absolute Matrix Effect:

      
      
      
    • IS-Normalized Matrix Factor:

      
      
      

Interpretation: An IS-Normalized MF close to 1.0 indicates the IS is perfectly correcting for the matrix effect.

Matuszewski SetA Set A: Neat Standard (No Matrix) ME_Calc Calculate Matrix Effect (B / A) SetA->ME_Calc SetB Set B: Post-Extract Spike (Matrix Present) SetB->ME_Calc RE_Calc Calculate Recovery (C / B) SetB->RE_Calc SetC Set C: Pre-Extract Spike (Extraction Loss) SetC->RE_Calc

Figure 2: The Matuszewski logic flow for distinguishing Matrix Effects from Extraction Recovery.

Data Synthesis: Deuterated vs. Analog Performance

The following data represents a typical validation scenario for a hydrophobic drug in human plasma, comparing a Deuterated IS (D5-Drug) against a Structural Analog (Desmethyl-Drug).

Experimental Conditions:

  • Matrix: Hemolyzed Human Plasma (High phospholipid content).

  • Analyte: Atorvastatin (Hypothetical example).

  • Interference: Co-eluting phospholipid at 2.8 min.

ParameterAnalyte (No IS Correction)Analyte (w/ Analog IS)Analyte (w/ Deuterated IS)
Absolute Matrix Effect 45% (Severe Suppression)N/AN/A
IS-Normalized MF N/A0.65 (Under-correction)0.98 (Corrected)
Recovery (%RE) 82%82%82%
Precision (%CV, n=6) 18.5%12.4%2.1%
Accuracy (%Bias) -55%-35%-2%

Analysis: The "No IS" column shows the raw suppression (signal is only 45% of what it should be). The Analog IS eluted slightly earlier (2.6 min) and missed the phospholipid suppression zone at 2.8 min, resulting in a failure to correct the signal (Accuracy -35%). The Deuterated IS co-eluted at 2.8 min, suffered the exact same 45% suppression, and mathematically cancelled out the error, restoring accuracy to -2%.

Critical Precautions (Expertise)

When selecting deuterated standards, ensure scientific rigor by checking:

  • Label Stability (H/D Exchange):

    • Do NOT use standards where deuterium is on exchangeable sites (e.g., -OH, -NH, -SH). These will back-exchange with solvent protons in the mobile phase, causing the label to "disappear."

    • Requirement: Ensure deuterium is on non-exchangeable carbon positions (C-D bonds).

  • Cross-Talk (Interference):

    • Ensure the mass difference is sufficient (usually +3 Da or more) to prevent isotopic overlap. If the natural isotope abundance of the analyte overlaps with the IS mass, you will see false peaks in the IS channel.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Safety Operating Guide

3-(Methoxy-d3)-1-propanol Proper Disposal Procedures

[1][2][3][4][5][6]

Executive Summary

This guide outlines the mandatory safety and logistical protocols for the disposal of 3-(Methoxy-d3)-1-propanol .[1][2] While this compound is a stable isotope-labeled derivative used primarily as an internal standard in mass spectrometry or NMR, its disposal is governed by the chemical hazards of its parent structure, 3-methoxy-1-propanol .

Critical Safety Directive: Treat this substance as a Flammable Liquid and a Potential Reproductive Toxin . Do not dispose of via sanitary sewer systems.[2] All disposal must occur through a licensed hazardous waste contractor.[3]

Chemical Safety Profile & Hazard Identification

Before initiating disposal, you must validate the material's properties to select the correct waste stream.[2][4] The deuterated form (

ParameterDataRelevance to Disposal
Parent CAS 1589-49-7 (Unlabeled)Use this for SDS lookup if labeled SDS is unavailable.
Flash Point ~38°C (100°F)High Risk. Classified as D001 (Ignitable) under RCRA.
Solubility Miscible in waterDo NOT pour down drain. High mobility in water systems.
Toxicity Skin/Eye Irritant; Potential ReprotoxinRequires nitrile gloves and safety goggles during transfer.
Reactivity Stable; Incompatible with OxidizersMust be segregated from nitric acid, perchlorates, and peroxides.

Expert Insight: While 3-methoxy-1-propanol is structurally distinct from the highly toxic 2-methoxyethanol, commercial grades of glycol ethers can contain isomeric impurities. Therefore, a conservative safety approach requires handling this waste with the same rigor as reproductive toxins (Category 1B).

Pre-Disposal Protocol: Segregation & Preparation

Proper segregation prevents dangerous exothermic reactions in the waste container. Follow this causality-driven protocol:

Step 1: Purity Assessment
  • Pure Compound: If the material is an expired stock standard (>95% purity), it can be bulked with compatible non-halogenated solvents.

  • Mixtures: If the 3-(Methoxy-d3)-1-propanol is dissolved in a matrix (e.g., methanol or acetonitrile), the solvent dictates the primary waste stream.

Step 2: Chemical Segregation (The "Never Mix" List)
  • Oxidizers: Never add to waste containers holding Nitric Acid or Hydrogen Peroxide. Glycol ethers can form unstable peroxides or react violently with strong oxidizers.

  • Halogens: Keep separate from Chloroform or Dichloromethane waste streams to minimize disposal costs, unless the mixture is already halogenated.

Step 3: Labeling Strategy
  • Regulatory Label: Must read "Hazardous Waste - Flammable Solvent."

  • Inventory Label: Add a secondary tag: "Contains Deuterated Material (d3)."

    • Reasoning: While deuterium is non-radioactive, mass spectrometry facilities often require tracking of labeled compounds to prevent background interference in future sensitive assays.

Disposal Workflow: Bench to Contractor
Phase A: Accumulation (At the Bench)
  • Container Selection: Use an amber glass bottle or High-Density Polyethylene (HDPE) container. Ensure the cap has a chemically resistant liner (PTFE).

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Grounding: If transferring volumes >500 mL, ground the receiving vessel to prevent static discharge, as the flash point is near ambient temperature.

Phase B: Waste Stream Selection

Use the following logic gate to determine the final waste drum destination.

WasteSegregationStartStart: 3-(Methoxy-d3)-1-propanol WasteCheckMixIs it mixed with other chemicals?Start->CheckMixCheckHalogenDoes the mixture containHalogenated Solvents?(DCM, Chloroform)CheckMix->CheckHalogenYesStreamAStream A: Non-HalogenatedOrganic Solvents(High BTU Fuel Blending)CheckMix->StreamANo (Pure Compound)CheckWaterIs water content > 80%?CheckHalogen->CheckWaterNoStreamBStream B: HalogenatedSolvents(Destructive Incineration)CheckHalogen->StreamBYes (>2%)CheckWater->StreamANoStreamCStream C: Aqueous Waste(Trace Organics)CheckWater->StreamCYes

Figure 1: Decision logic for segregating glycol ether waste streams to ensure regulatory compliance and cost-efficiency.

Phase C: Final Hand-off
  • Satellite Accumulation Area (SAA): Store the closed container in a designated SAA. Ensure secondary containment (tray) is present to capture leaks.

  • Scheduling: Contact your EHS department or licensed waste contractor (e.g., Clean Harbors, Veolia) when the container is 90% full.

  • Manifesting: Declare the primary constituent as "3-Methoxy-1-propanol" (or "Flammable Liquid, N.O.S."). You do not need to declare the deuterium isotope on the federal manifest unless specific internal facility rules apply.

Emergency Procedures

In the event of a spill during transfer:

  • Evacuate & Ventilate: Immediately remove ignition sources. The vapor is heavier than air and can travel to distant ignition sources.[3]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If the spill is large (>1 Liter), use a half-mask respirator with organic vapor cartridges.

  • Absorb: Use vermiculite, dry sand, or commercial non-combustible solvent pads. Do not use paper towels (increases flammability surface area).

  • Disposal of Debris: Place all contaminated absorbents into a sealed hazardous waste bag/pail labeled as "Flammable Solid Debris."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102004, 3-Methoxy-1-propanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Glycol Ethers Hazard Communication. Retrieved from [Link]

Personal Protective Equipment for Handling 3-(Methoxy-d3)-1-propanol

[1][2][3][4][5]

Executive Summary: The Dual-Protection Mandate

Handling 3-(Methoxy-d3)-1-propanol requires a dual-protection strategy. Unlike standard solvent handling, where the primary goal is protecting the operator from the chemical, deuterated solvents require protecting the chemical from the operator.

  • Operator Safety: The parent compound (3-Methoxy-1-propanol) is a Flammable Liquid (Category 3) and a Skin/Eye Irritant .[1][2]

  • Asset Integrity: Deuterated compounds are chemically identical to their protonated counterparts but are significantly more expensive and often hygroscopic. Atmospheric moisture contamination (

    
    ) will compromise isotopic purity and ruin NMR/MS data through proton exchange or signal interference.
    

This guide synthesizes strict safety compliance with high-purity handling protocols.

Hazard Analysis & Risk Assessment

The safety profile of 3-(Methoxy-d3)-1-propanol is derived from its unlabeled parent compound, 3-Methoxy-1-propanol (CAS: 1589-49-7).

GHS Classification Table[6][7]
Hazard ClassCategoryHazard StatementSignal Word
Flammable Liquid 3H226: Flammable liquid and vaporWARNING
Skin Corrosion/Irritation 2H315: Causes skin irritationWARNING
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritationWARNING
STOT - Single Exposure 3H335: May cause respiratory irritationWARNING

Key Physical Properties:

  • Flash Point: ~38°C (100°F) — High risk of vapor ignition near hot plates or static discharge.

  • Solubility: Miscible with water — Readily absorbs atmospheric moisture.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The ether functionality in this molecule can permeate standard nitrile gloves over time.

Dermal Protection (Gloves)

Rationale:[3] Glycol ethers and their derivatives can penetrate thin nitrile. For splash protection, nitrile is acceptable; for dispensing/immersion, higher resistance is required.

Glove MaterialThickness (mm)Breakthrough Time (min)Use Case
Butyl Rubber ≥ 0.3 mm> 480 minRecommended. Primary handling, dispensing, and spill cleanup. Excellent resistance to ethers and alcohols.
Nitrile (Disposable) 0.11 mm10–30 minSplash Only. Acceptable for closed-vial handling (NMR tube loading). Must change immediately upon contact.
Latex N/A< 5 minDO NOT USE. Poor resistance to organic solvents; high permeation risk.
Eye & Respiratory Protection[2][3][4][5][9][10]
ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Preferred over safety glasses due to the volatility and irritating nature of the liquid. Vapors can bypass side shields.
Respiratory Fume Hood (Primary) Engineering controls are mandatory. Handle only in a certified hood with face velocity 80–100 fpm.
Respirator NIOSH Organic Vapor (Black Cartridge)Only required if engineering controls (fume hood) fail or for large-scale spill cleanup outside containment.

Operational Protocol: The "Dry-Transfer" Workflow

This protocol ensures safety while maintaining the isotopic integrity (>99 atom % D) of the material.

Step 1: Engineering Setup
  • Action: Verify Fume Hood operation. Clear the sash path.

  • Asset Protection: If high humidity (>50%), set up a dry nitrogen blanket or glove bag.

  • Safety Check: Remove all ignition sources (Bunsen burners, ungrounded hot plates) due to the 38°C flash point.

Step 2: Dispensing (Syringe Technique)

Avoid pouring. Pouring increases surface area for evaporation (flammability) and moisture absorption (purity loss).

  • PPE Check: Don Butyl gloves (or double-glove Nitrile).

  • Vessel Prep: Purge the receiving vessel (e.g., NMR tube) with dry

    
     or Ar.
    
  • Transfer: Use a glass syringe with a long stainless steel needle.

    • Why Glass? Plastic syringes may leach plasticizers when in contact with ether-based solvents, contaminating the NMR spectrum.

  • Seal: Immediately cap the source container and wrap with Parafilm or Teflon tape.

Step 3: Waste Management
  • Segregation: Do not mix deuterated waste with general organic solvents if isotope recovery is planned (rare for propanol derivatives, but good practice).

  • Disposal: Classify as Flammable, Organic Solvent Waste .

Emergency Response Logic

Scenario A: Skin Exposure[10]
  • Immediate Action: Move to safety shower/sink.

  • Flush: Rinse with tepid water for 15 minutes .

  • Mechanism: The ether moiety facilitates dermal absorption; rapid dilution is critical to prevent systemic uptake.

Scenario B: Spills (Decision Workflow)

SpillResponsestartSpill DetectedassessAssess Volumestart->assesssmallSmall Volume (<50 mL)(Inside Hood)assess->smalllargeLarge Volume (>50 mL)(Or Outside Hood)assess->largeppe_checkVerify PPE:Butyl Gloves + Gogglessmall->ppe_checkevacuateEvacuate AreaAlert Safety Officerlarge->evacuateabsorbAbsorb withVermiculite/PadsdisposalDispose asFlammable Wasteabsorb->disposalppe_check->absorb

Figure 1: Decision logic for spill response based on volume and containment status.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 74116, 3-Methoxy-1-propanol. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved January 28, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.